molecular formula C39H68O5 B15598824 1,2-Dilinoleoylglycerol-d5

1,2-Dilinoleoylglycerol-d5

Cat. No.: B15598824
M. Wt: 622.0 g/mol
InChI Key: MQGBAQLIFKSMEM-JTAZZAPCSA-N
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Description

1,2-Dilinoleoylglycerol-d5 is a useful research compound. Its molecular formula is C39H68O5 and its molecular weight is 622.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H68O5

Molecular Weight

622.0 g/mol

IUPAC Name

[1,1,2,3,3-pentadeuterio-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-/i35D2,36D2,37D

InChI Key

MQGBAQLIFKSMEM-JTAZZAPCSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dilinoleoylglycerol-d5: Chemical Properties, Biological Significance, and Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2-Dilinoleoylglycerol-d5, its biological relevance through the lens of diacylglycerol signaling, and its application as an internal standard in advanced analytical methodologies.

Core Chemical and Physical Properties

This compound is a deuterated form of 1,2-Dilinoleoylglycerol, a naturally occurring diacylglycerol (DAG). The incorporation of five deuterium (B1214612) atoms on the glycerol (B35011) backbone provides a stable isotopic label, making it an invaluable tool for mass spectrometry-based quantification. While extensive experimental data on the physical properties of the deuterated form is not widely published, the properties of its non-deuterated analog, 1,2-Dilinoleoyl-sn-glycerol, offer a close approximation.

Table 1: Chemical and Physical Properties of this compound and its Non-deuterated Analog

PropertyThis compound1,2-Dilinoleoyl-sn-glycerol
Synonyms 1,2-Dilinolein-d5, (9Z,12Z)-9,12-Octadecadienoic Acid 1,1'-[1-(Hydroxymethyl)-1,2-ethanediyl]ester-d51,2-Dilinolein, Glyceryl 1,2-dilinoleate
Molecular Formula C₃₉H₆₃D₅O₅C₃₉H₆₈O₅
Molecular Weight 621.99 g/mol 617.0 g/mol [1]
CAS Number Not widely available24529-89-3[1]
Physical State Solid or oilSolid[1]
Solubility Soluble in chloroform, dichloromethane, and DMSO.Data not readily available
Storage Conditions Store at -20°C in a tightly sealed container, protected from light and air.Freezer storage recommended.

Biological Context: The Diacylglycerol (DAG) Signaling Pathway

1,2-Dilinoleoylglycerol, the parent compound of the deuterated analog, is a member of the diacylglycerol (DAG) family of lipids, which are critical second messengers in a multitude of cellular signaling pathways. The generation of DAG at the cell membrane, typically through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), initiates a cascade of downstream events that regulate a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism.

Two major effector pathways are activated by DAG: the Protein Kinase C (PKC) family and the Ras Guanine (B1146940) Nucleotide Releasing Proteins (RasGRPs).

  • Protein Kinase C (PKC) Pathway: Conventional and novel PKC isoforms are primary targets of DAG. Upon binding to DAG, these kinases translocate to the plasma membrane where they become activated, often in a calcium-dependent manner for conventional PKCs.[2][3] Activated PKC then phosphorylates a diverse range of substrate proteins, thereby modulating their activity and triggering downstream signaling cascades, such as the MAPK/ERK pathway.[4]

  • RasGRP Pathway: RasGRPs are a family of guanine nucleotide exchange factors (GEFs) that directly bind to DAG through their C1 domain.[5] This interaction recruits RasGRPs to the membrane, where they activate small G-proteins of the Ras and Rap families by promoting the exchange of GDP for GTP.[4][6][7] Activated Ras and Rap, in turn, regulate numerous cellular functions, including cell growth and adhesion.

The precise signaling outcome is determined by the specific isoforms of PLC, DAG, PKC, and RasGRP involved, as well as their subcellular localization.

Diacylglycerol_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor, Hormone) receptor Receptor extracellular_signal->receptor plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP₂ plc->pip2 dag 1,2-Diacylglycerol (DAG) pip2->dag ip3 IP₃ pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates rasgrp RasGRP dag->rasgrp Recruits & Activates er Endoplasmic Reticulum ip3->er Binds to receptors on ca2 Ca²⁺ er->ca2 Releases ca2->pkc Co-activates (conventional PKCs) downstream_pkc Downstream PKC Targets (e.g., MAPK/ERK Pathway) pkc->downstream_pkc Phosphorylates ras Ras/Rap rasgrp->ras Activates downstream_ras Downstream Ras/Rap Targets ras->downstream_ras Activates cellular_response Cellular Responses (Proliferation, Differentiation, etc.) downstream_pkc->cellular_response downstream_ras->cellular_response Lipidomics_Workflow sample Biological Sample (e.g., Plasma, Cells, Tissue) add_is Spike with This compound (Internal Standard) sample->add_is extraction Lipid Extraction (e.g., Folch or MTBE method) add_is->extraction dry_reconstitute Dry Down & Reconstitute extraction->dry_reconstitute lc_separation LC Separation (e.g., Reversed-Phase C18) dry_reconstitute->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS Detection) lc_separation->ms_detection data_analysis Data Analysis (Peak Integration, Quantification) ms_detection->data_analysis quantification Absolute Quantification of Endogenous Lipids data_analysis->quantification

References

An In-depth Technical Guide to 1,2-Dilinoleoylglycerol-d5: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and synthesis of 1,2-Dilinoleoylglycerol-d5, a deuterated analog of the endogenous signaling lipid 1,2-Dilinoleoylglycerol. This document is intended for researchers and professionals in the fields of lipidomics, signal transduction, and drug development who utilize stable isotope-labeled compounds for quantitative analysis and mechanistic studies.

Chemical Structure

The chemical structure of this compound is characterized by a glycerol (B35011) backbone where five hydrogen atoms have been replaced by deuterium (B1214612) atoms. The two linoleoyl acyl chains are attached to the sn-1 and sn-2 positions of this deuterated glycerol moiety.

Based on the analysis of analogous deuterated lipids, the deuterium atoms are located on the glycerol backbone at positions 1, 1, 2, 3, and 3. Therefore, the systematic IUPAC name is (1,1,2,3,3-pentadeuterio-propane-1,2,3-triyl) bis((9Z,12Z)-octadeca-9,12-dienoate).

Chemical Structure Diagram:

G cluster_glycerol Glycerol-d5 Backbone cluster_linoleic1 Linoleoyl Chain (sn-1) cluster_linoleic2 Linoleoyl Chain (sn-2) C1 CD2OH C2 CD(O-) C1->C2 L1 C(=O)(CH2)7CH=CHCH2CH=CH(CH2)4CH3 C1:e->L1:w C3 CD2OH C2->C3 L2 C(=O)(CH2)7CH=CHCH2CH=CH(CH2)4CH3 C2:e->L2:w

Caption: Chemical structure of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties

Property1,2-DilinoleoylglycerolThis compound (Predicted)
Molecular Formula C39H68O5C39H63D5O5
Molecular Weight 616.96 g/mol ~621.99 g/mol
Monoisotopic Mass 616.5067 g/mol ~621.5381 g/mol

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a general synthetic strategy can be devised based on established methods for the synthesis of diacylglycerols and the incorporation of stable isotopes. The most logical approach involves the esterification of linoleic acid with a commercially available deuterated glycerol, Glycerol-1,1,2,3,3-d5.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process: protection of the sn-3 hydroxyl group of glycerol-d5, followed by acylation with linoleic acid, and subsequent deprotection.

SynthesisWorkflow reactant reactant intermediate intermediate product product Glycerol_d5 Glycerol-1,1,2,3,3-d5 Protected_Glycerol_d5 sn-3 Protected Glycerol-d5 Glycerol_d5->Protected_Glycerol_d5 Protection of sn-3 OH Protected_DAG_d5 sn-1,2-Dilinoleoyl-sn-3-protected-glycerol-d5 Protected_Glycerol_d5->Protected_DAG_d5 Esterification Linoleic_Acid Linoleic Acid (2 eq.) Linoleic_Acid->Protected_DAG_d5 DAG_d5 This compound Protected_DAG_d5->DAG_d5 Deprotection

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical protocols based on common organic synthesis techniques for lipids.

Step 1: Protection of Glycerol-d5

A common strategy for the regioselective synthesis of 1,2-diacylglycerols involves the protection of the primary hydroxyl group at the sn-3 position of glycerol. A bulky protecting group such as trityl (Tr) or tert-butyldiphenylsilyl (TBDPS) is often employed.

  • Materials: Glycerol-1,1,2,3,3-d5, Trityl chloride (or TBDPS-Cl), Pyridine (B92270), Dichloromethane (DCM).

  • Procedure:

    • Dissolve Glycerol-1,1,2,3,3-d5 in anhydrous pyridine and cool to 0°C.

    • Add Trityl chloride (or TBDPS-Cl) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with dilute HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the resulting sn-3-O-trityl-glycerol-d5 by column chromatography.

Step 2: Esterification with Linoleic Acid

The protected glycerol-d5 is then acylated with two equivalents of linoleic acid.

  • Materials: sn-3-O-trityl-glycerol-d5, Linoleic acid, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).

  • Procedure:

    • Dissolve sn-3-O-trityl-glycerol-d5 and two equivalents of linoleic acid in anhydrous DCM.

    • Add a catalytic amount of DMAP.

    • Cool the mixture to 0°C and add DCC.

    • Stir the reaction at room temperature for 12-24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with water, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the resulting sn-1,2-dilinoleoyl-3-O-trityl-glycerol-d5 by column chromatography.

Step 3: Deprotection

The final step involves the removal of the protecting group from the sn-3 position.

  • Materials: sn-1,2-dilinoleoyl-3-O-trityl-glycerol-d5, Formic acid or a mild Lewis acid, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the protected diacylglycerol-d5 in DCM.

    • Add formic acid and stir at room temperature for 1-4 hours, monitoring by TLC.

    • Neutralize the reaction with saturated NaHCO3.

    • Extract the product with DCM, wash with brine, and dry over anhydrous Na2SO4.

    • Filter and concentrate under reduced pressure.

    • Purify the final product, this compound, by column chromatography.

Role in Signaling Pathways

1,2-Diacylglycerols (DAGs) are critical second messengers in a variety of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC) isozymes. The use of deuterated analogs like this compound is invaluable for quantitative mass spectrometry-based studies to trace the metabolic fate of DAG and to quantify its levels in different cellular compartments under various stimuli.

DAG_Signaling stimulus stimulus enzyme enzyme lipid lipid protein protein response response GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG 1,2-Diacylglycerol (or this compound) PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylation of substrates

Caption: Simplified diacylglycerol signaling pathway.

The introduction of this compound into cellular systems allows for its distinction from the endogenous pool of DAGs by mass spectrometry. This enables precise quantification of DAG turnover, localization, and consumption by various enzymes, providing critical insights into the dynamics of lipid signaling.

Conclusion

1,2-Dilinoleoylglycerol-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of 1,2-Dilinoleoylglycerol-d5, a deuterated lipid primarily utilized as an internal standard in the precise quantification of diacylglycerols (DAGs) and other lipid species through mass spectrometry. This guide provides a comprehensive overview of its role in lipidomics, detailed experimental considerations, and its relevance in studying cellular signaling pathways.

Core Application: Internal Standard in Quantitative Mass Spectrometry

This compound serves as a critical tool in analytical chemistry, specifically in the field of lipidomics. Its deuterated nature, with five deuterium (B1214612) atoms on the glycerol (B35011) backbone, makes it chemically identical to its endogenous counterpart, 1,2-Dilinoleoylglycerol, but mass-shifted. This property allows for its use as an internal standard to correct for variations that can occur during sample preparation, extraction, and analysis by mass spectrometry.[1][2] The addition of a known quantity of this compound to a biological sample before processing enables accurate quantification of the native diacylglycerol species.[3][4]

Quantitative Data Presentation

While a specific certificate of analysis for this compound is not publicly available, the following table summarizes typical quantitative data for a closely related deuterated triacylglycerol, Glyceryl-d5 Trilinoleate, to provide representative information. Researchers should always refer to the certificate of analysis provided by the supplier for the specific lot of this compound being used.

ParameterSpecificationSource
Synonym(s) 1,2-Di-(cis,cis-9,12-octadecadienoyl)-glycerol-1,2,3,3',3''-d5N/A
Molecular Formula C₃₉H₆₃D₅O₅[5]
Molecular Weight 622.03[5]
Isotopic Enrichment ≥ 98 atom % D[6]
Chemical Purity ≥ 95%[6]
Storage Conditions Store Frozen[6]
Stability Stable if stored under recommended conditions. Re-analyze after three years for chemical purity.[6]

Experimental Protocols

The use of this compound as an internal standard is integral to various lipidomics workflows. Below are detailed methodologies for key experimental stages.

Lipid Extraction from Biological Samples (Modified Bligh & Dyer Method)

This protocol describes a common method for extracting lipids from cell or tissue samples, incorporating the internal standard at the initial stage.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • This compound internal standard solution (concentration to be determined based on expected analyte levels)

  • Chloroform

  • Methanol

  • Deionized water

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: Homogenize tissue samples or resuspend cell pellets in a known volume of phosphate-buffered saline (PBS).

  • Addition of Internal Standard: To the homogenized sample, add a precise volume of the this compound internal standard solution. The amount added should be within the linear range of the mass spectrometer and comparable to the expected concentration of the endogenous diacylglycerols.

  • Solvent Addition: Add a 2:1 mixture of chloroform:methanol to the sample to achieve a final single-phase solution. A common ratio is 1 mL of sample to 3.75 mL of the chloroform:methanol mixture.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and lipid extraction.

  • Phase Separation: Add 1.25 mL of deionized water to the mixture and vortex again for 30 seconds. This will induce phase separation.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to pellet any solid material and clearly separate the aqueous (upper) and organic (lower) phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., methanol/chloroform 1:1, v/v) for analysis by mass spectrometry.

Quantitative Analysis by LC-MS/MS

This section outlines a general procedure for the quantification of diacylglycerols using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: A C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A gradient from a lower to a higher percentage of mobile phase B is typically used to elute lipids of increasing hydrophobicity. The specific gradient will depend on the lipid classes being analyzed.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 50 °C) for reproducible retention times.

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) is commonly used for quantitative analysis.

  • MRM Transitions:

    • 1,2-Dilinoleoylglycerol (Analyte): The precursor ion will be the [M+NH₄]⁺ adduct. The product ion will be a fragment resulting from the neutral loss of one of the linoleic acid chains.

    • This compound (Internal Standard): The precursor ion will be the [M+5+NH₄]⁺ adduct. The product ion will be a fragment corresponding to the neutral loss of a linoleic acid chain.

  • Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and analytes.

Data Analysis:

  • Integrate the peak areas for the MRM transitions of both the endogenous 1,2-Dilinoleoylglycerol and the this compound internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Determine the concentration of the endogenous diacylglycerol by comparing this ratio to a standard curve prepared with known concentrations of non-deuterated 1,2-Dilinoleoylglycerol and a fixed concentration of the internal standard.

Signaling Pathways and Logical Relationships

The non-deuterated form of this lipid, 1,2-diacylglycerol (DAG), is a crucial second messenger in various cellular signaling pathways. A primary role of DAG is the activation of Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream protein targets, leading to diverse cellular responses.[7]

Diacylglycerol (DAG) Signaling Pathway for Protein Kinase C (PKC) Activation

The following diagram illustrates the canonical pathway for PKC activation initiated by the generation of DAG.

DAG_PKC_Pathway Extracellular_Signal Extracellular Signal (e.g., Hormone, Growth Factor) Receptor G-Protein Coupled Receptor (GPCR) or Receptor Tyrosine Kinase (RTK) Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC->PIP2 Cleaves IP3 IP3 (Inositol 1,4,5-trisphosphate) PIP2->IP3 DAG 1,2-Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Co-activates (for conventional PKCs) Downstream_Targets Downstream Protein Targets PKC->Downstream_Targets Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation, Apoptosis) Downstream_Targets->Cellular_Response

Caption: Diacylglycerol-mediated activation of Protein Kinase C.

Experimental Workflow for Quantitative Lipidomics

The diagram below outlines the logical flow of a typical quantitative lipidomics experiment utilizing this compound.

Lipidomics_Workflow Sample_Collection 1. Biological Sample Collection IS_Spiking 2. Spiking with This compound (Internal Standard) Sample_Collection->IS_Spiking Lipid_Extraction 3. Lipid Extraction (e.g., Bligh & Dyer) IS_Spiking->Lipid_Extraction LC_Separation 4. LC Separation (e.g., Reversed-Phase) Lipid_Extraction->LC_Separation MS_Analysis 5. MS/MS Analysis (e.g., MRM) LC_Separation->MS_Analysis Data_Processing 6. Data Processing (Peak Integration) MS_Analysis->Data_Processing Quantification 7. Quantification (Analyte/IS Ratio vs. Standard Curve) Data_Processing->Quantification Biological_Interpretation 8. Biological Interpretation Quantification->Biological_Interpretation

Caption: Quantitative lipidomics workflow using an internal standard.

References

An In-depth Technical Guide to 1,2-Dilinoleoylglycerol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics, relevant signaling pathways, and analytical methodologies for 1,2-Dilinoleoylglycerol-d5. This deuterated analog of 1,2-dilinoleoylglycerol (B27625) serves as an internal standard for mass spectrometry-based quantification of diacylglycerols (DAGs), a critical class of second messengers in cellular signaling.

Core Physical Characteristics

PropertyValue
Chemical Formula C39H63D5O5
Molecular Weight 622.0 g/mol (approx.)
Physical State Solid
Purity Typically >98%
Storage Temperature -20°C
Solubility Soluble in organic solvents such as ethanol, DMSO, and DMF.

Diacylglycerol Signaling Network

1,2-Diacylglycerols are pivotal second messengers generated at the plasma membrane following the activation of G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[1] Their primary role is to relay signals from the cell surface to the interior, modulating a wide array of cellular processes. The most well-characterized function of DAGs is the activation of Protein Kinase C (PKC) isoforms.[1][2][3]

The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces their translocation to the plasma membrane and subsequent activation.[4][5] Activated PKC then phosphorylates a multitude of downstream target proteins, leading to the regulation of gene expression, cell proliferation, differentiation, and survival.[5] Beyond PKC, the diacylglycerol signaling network includes other key effector proteins such as Protein Kinase D (PKD), Ras Guanine Nucleotide Releasing Proteins (RasGRPs), chimaerins, and Munc13s.[1][6][7] The metabolic fate of DAG is tightly controlled, primarily through its phosphorylation by diacylglycerol kinases (DGKs) to produce phosphatidic acid, another important lipid second messenger.[2][6]

Diacylglycerol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand GPCR GPCR/RTK Ligand->GPCR PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Targets PKC_active->Downstream ER Endoplasmic Reticulum IP3->ER binds to receptors Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC_inactive co-activates Response Cellular Response Downstream->Response

Diacylglycerol Signaling Pathway.

Experimental Protocols: Quantification of Diacylglycerols by LC-MS/MS

The quantification of specific diacylglycerol species from biological samples is a challenging analytical task due to their low abundance and potential for isomeric confusion.[8] The use of a deuterated internal standard like this compound is crucial for accurate quantification. Below is a detailed methodology for the analysis of diacylglycerols using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation from Cultured Cells

Effective sample preparation is critical for obtaining reliable and reproducible results.[9][10]

  • Cell Harvesting:

    • Aspirate the culture medium from the cell culture plate.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells into a suitable volume of ice-cold PBS and transfer to a conical tube.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C until lipid extraction.

  • Lipid Extraction (Folch Method):

    • Resuspend the cell pellet in 1 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Add a known amount of this compound as an internal standard.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.

    • Add 0.2 mL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines a normal-phase LC separation coupled with tandem mass spectrometry for the analysis of diacylglycerol species.[11][12][13]

  • Chromatographic Conditions:

    • Column: A silica-based normal-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).

    • Mobile Phase A: A non-polar solvent such as hexane (B92381) or a mixture of isooctane (B107328) and ethyl acetate.

    • Mobile Phase B: A more polar solvent mixture, for example, isopropanol/acetonitrile/water.

    • Gradient: A gradient from a low percentage of Mobile Phase B to a higher percentage to elute the different lipid classes. A typical gradient might start at 10% B and ramp up to 80% B over 20-30 minutes.

    • Flow Rate: 0.2 - 0.3 mL/min.

    • Column Temperature: 40-55°C.[12]

    • Injection Volume: 2-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification.

    • Precursor and Product Ions: The precursor ion for this compound will be its [M+NH4]+ or [M+H]+ adduct. The product ions will correspond to the neutral loss of one of the linoleoyl fatty acid chains and the glycerol-d5 backbone. Specific transitions for the target analytes and the internal standard must be optimized.

    • Collision Energy: Optimized for each specific MRM transition.

    • Source Temperature: Typically around 400°C.[12]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Harvest Cell Harvesting Spike Spike with This compound Harvest->Spike Extraction Lipid Extraction (Folch Method) Drydown Drydown & Reconstitution Extraction->Drydown Spike->Extraction LC Normal-Phase LC Separation Drydown->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Internal Standard Integration->Quantification Result Concentration of DAG species Quantification->Result

Experimental Workflow for DAG Analysis.

References

An In-Depth Technical Guide to 1,2-Dilinoleoylglycerol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Dilinoleoylglycerol-d5, a deuterated analog of the biologically significant diacylglycerol (DAG), 1,2-Dilinoleoylglycerol. This document is intended for researchers, scientists, and professionals in drug development who are utilizing or considering the use of this stable isotope-labeled compound in their experimental workflows. The guide covers its core molecular properties, provides insights into its synthesis, details its application as an internal standard in quantitative mass spectrometry, and explores the fundamental signaling pathways in which diacylglycerols are implicated.

Core Molecular Data

This compound is a high-purity, stable isotope-labeled standard essential for accurate quantification of its corresponding unlabeled analog in complex biological matrices. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, enabling its use as an internal standard in mass spectrometry-based lipidomics.

PropertyValueReference
Molecular Formula C₃₉H₆₃D₅O₅[1]
Molecular Weight 621.99 g/mol [1]
Synonyms 1,2-Dilinolein-d5, (9Z,12Z)-9,12-Octadecadienoic Acid 1,1'-[1-(Hydroxymethyl)-1,2-ethanediyl]ester-d5[1]
Storage Conditions Store at -20°C in a tightly sealed container, protected from light.

Synthesis and Preparation

The synthesis of this compound typically involves the esterification of a deuterated glycerol (B35011) backbone with linoleic acid. While specific, proprietary synthesis details are often not publicly available, the general approach relies on established methods for synthesizing deuterated lipids.

A common strategy involves starting with a commercially available, deuterated glycerol, such as glycerol-d5. This deuterated precursor is then reacted with linoleic acid under conditions that favor the formation of ester bonds at the sn-1 and sn-2 positions of the glycerol backbone. This process may involve the use of protecting groups to ensure regioselectivity and enzymatic or chemical catalysis to drive the esterification reaction. The final product is then purified using chromatographic techniques to ensure high purity and isotopic enrichment.

Experimental Applications and Protocols

The primary application of this compound is as an internal standard for the accurate quantification of 1,2-Dilinoleoylglycerol and other diacylglycerol species in biological samples using mass spectrometry (MS). Its chemical similarity to the endogenous analyte ensures that it behaves similarly during sample extraction, derivatization, and ionization, thus correcting for variations in these steps.

Experimental Protocol: Quantification of Diacylglycerols in Biological Samples by LC-MS/MS

This protocol provides a general methodology for the quantification of diacylglycerols in a biological matrix (e.g., plasma, cell lysates) using this compound as an internal standard.

1. Materials and Reagents:

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound internal standard solution (of known concentration)

  • LC-MS grade solvents: methanol, chloroform, isopropanol, acetonitrile, water

  • Formic acid and ammonium (B1175870) acetate (B1210297) (for mobile phase preparation)

  • Phosphate-buffered saline (PBS)

  • Inert gas (e.g., nitrogen) for solvent evaporation

2. Sample Preparation and Lipid Extraction (Folch Method):

  • Thaw biological samples on ice.

  • To a known volume or weight of the sample, add a precise amount of the this compound internal standard solution.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The solvent volume should be approximately 20 times the sample volume to ensure a single phase.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add water to the mixture to induce phase separation (final ratio of chloroform:methanol:water should be approximately 8:4:3).

  • Centrifuge the sample at 2,000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.

  • Evaporate the solvent under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a known volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for lipid separation.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium acetate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium acetate and 0.1% formic acid.

    • Gradient: A typical gradient starts with a lower percentage of mobile phase B and gradually increases to elute the more hydrophobic lipids.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 50°C) for reproducible retention times.

  • Mass Spectrometry (MS):

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion for both the endogenous 1,2-Dilinoleoylglycerol and the deuterated internal standard, and then monitoring for specific product ions after collision-induced dissociation.

      • Example Transitions:

        • 1,2-Dilinoleoylglycerol (unlabeled): Monitor the transition of the precursor ion [M+NH₄]⁺ to a specific fragment ion (e.g., loss of a linoleic acid chain).

        • This compound (labeled): Monitor the corresponding mass-shifted transition.

4. Data Analysis and Quantification:

  • Integrate the peak areas for both the endogenous analyte and the internal standard.

  • Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

  • Create a calibration curve using known concentrations of unlabeled 1,2-Dilinoleoylglycerol spiked with a constant amount of the internal standard.

  • Determine the concentration of the endogenous 1,2-Dilinoleoylglycerol in the sample by comparing its peak area ratio to the calibration curve.

Signaling Pathways and Biological Relevance

1,2-Diacylglycerols (DAGs), such as 1,2-Dilinoleoylglycerol, are critical second messengers in a variety of cellular signaling pathways. They are primarily known for their role in activating Protein Kinase C (PKC) isoforms.[2][3] The generation of DAG at the cell membrane, often through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), initiates a cascade of downstream events that regulate numerous cellular processes, including cell growth, differentiation, and apoptosis.[4]

Diacylglycerol (DAG) Signaling Pathway

The following diagram illustrates the central role of DAG in activating the PKC pathway.

DAG_Signaling_Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG 1,2-Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets

Caption: The Diacylglycerol (DAG) signaling pathway leading to the activation of Protein Kinase C (PKC).

Experimental Workflow for Lipidomics Analysis

The diagram below outlines a typical workflow for a lipidomics experiment utilizing an internal standard like this compound.

Lipidomics_Workflow Sample Biological Sample (e.g., Plasma, Cells) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis Data Data Processing (Peak Integration, Ratio Calculation) Analysis->Data Quant Quantification (using Calibration Curve) Data->Quant

References

The Analytical Edge: A Technical Guide to Deuterated 1,2-Dilinoleoylglycerol in Advanced Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of lipidomics, precise and accurate quantification of lipid species is paramount to unraveling complex biological processes, from cellular signaling to the pathology of diseases. Diacylglycerols (DAGs), such as 1,2-dilinoleoylglycerol (B27625), are pivotal second messengers involved in a myriad of signaling cascades. Their transient nature and low abundance, however, present significant analytical challenges. This technical guide provides an in-depth exploration of the synthesis, application, and underlying principles of using deuterated 1,2-dilinoleoylglycerol as an internal standard for mass spectrometry-based lipid analysis. The use of stable isotope-labeled internal standards is a critical strategy for mitigating analytical variability and ensuring the accuracy and reproducibility of quantitative data.[1][2]

The Role of Deuterated Internal Standards in Lipidomics

An internal standard is a compound of known concentration added to a sample at the beginning of the analytical workflow.[1] The ideal internal standard is chemically identical to the analyte of interest but isotopically distinct, allowing it to be differentiated by mass spectrometry. Deuterated standards, where hydrogen atoms are replaced by deuterium, are excellent for this purpose as they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts.[3][4] This ensures they experience the same effects of sample extraction, derivatization, and ionization as the endogenous analyte.[1][5] By measuring the ratio of the analyte to the internal standard, variations introduced during sample preparation and analysis can be normalized, leading to significantly improved precision and accuracy in quantification.[1][2]

Synthesis of Deuterated 1,2-Dilinoleoylglycerol

While the direct synthesis of deuterated 1,2-dilinoleoylglycerol is not extensively documented in readily available literature, its preparation can be inferred from established methods for synthesizing other deuterated lipids, particularly those containing linoleic acid.[4][6] A common approach involves the synthesis of perdeuterated linoleic acid-d31, which can then be coupled to a glycerol (B35011) backbone.[4][6]

A plausible synthetic route would start with the H/D exchange of lauric acid using D2O and a platinum catalyst to produce perdeuterated lauric acid.[3] This can then be used as a starting material for the multi-step synthesis of perdeuterated linoleic acid-d31.[4] The deuterated linoleic acid can then be activated, for example, as an acid chloride or anhydride, and reacted with a suitable glycerol derivative, followed by deprotection to yield deuterated 1,2-dilinoleoylglycerol.

Quantitative Data for Lipid Analysis

The use of deuterated 1,2-dilinoleoylglycerol as an internal standard in liquid chromatography-mass spectrometry (LC-MS) allows for the development of robust quantitative assays. The following table summarizes key mass spectrometry parameters for the analysis of 1,2-dilinoleoylglycerol and its deuterated analog.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Notes
1,2-Dilinoleoylglycerol617.5279.225-35[M+H]+, loss of one linoleic acid
Deuterated 1,2-Dilinoleoylglycerol (d-DLG)648.8310.525-35[M+H]+, loss of one deuterated linoleic acid

Note: The exact m/z values and collision energies may vary depending on the instrumentation and experimental conditions.

Experimental Protocols

Lipid Extraction using a Modified Folch Method

This protocol describes a standard procedure for extracting lipids from biological samples, incorporating the internal standard at the initial step to account for extraction inefficiencies.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Deuterated 1,2-dilinoleoylglycerol internal standard solution (known concentration in chloroform/methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

Procedure:

  • To a known amount of the biological sample in a glass centrifuge tube, add the deuterated 1,2-dilinoleoylglycerol internal standard solution.

  • Add 20 volumes of chloroform:methanol (2:1, v/v) to the sample.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Vortex again for 30 seconds and then centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.[1]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[1]

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).[1]

LC-MS/MS Analysis for 1,2-Dilinoleoylglycerol Quantification

This protocol outlines the general conditions for the chromatographic separation and mass spectrometric detection of 1,2-dilinoleoylglycerol and its deuterated internal standard.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Gradient: A suitable gradient to separate diacylglycerol species (e.g., start with 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then re-equilibrate)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow Rates: Optimized for the specific instrument

  • Analysis Mode: Multiple Reaction Monitoring (MRM) using the transitions specified in the table above.

Signaling Pathways and Experimental Workflows

Diacylglycerol Signaling Pathway

1,2-Diacylglycerols are critical signaling molecules generated at the cell membrane through the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). DAGs then recruit and activate a variety of downstream effector proteins, most notably Protein Kinase C (PKC) isoforms.[7][8] This activation initiates a cascade of phosphorylation events that regulate numerous cellular processes, including cell growth, differentiation, and apoptosis.[7]

DAG_Signaling cluster_cytosol Cytosol PIP2 PIP2 DAG 1,2-Diacylglycerol PIP2->DAG Hydrolysis PKC_inactive Inactive PKC DAG->PKC_inactive Recruitment & Activation PLC PLC PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Signaling PKC_active->Downstream Phosphorylation Receptor Receptor GP G-Protein Receptor->GP Activation GP->PLC Activation Lipid_Analysis_Workflow Sample Biological Sample Spike Spike with Deuterated 1,2-Dilinoleoylglycerol (d-DLG) Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Drydown Solvent Evaporation Extraction->Drydown Reconstitution Reconstitution in LC-MS Compatible Solvent Drydown->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Data Data Analysis (Analyte/IS Ratio) LCMS->Data Quantification Quantification Data->Quantification

References

1,2-Dilinoleoylglycerol-d5 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical certification, experimental protocols, and relevant biological pathways for 1,2-Dilinoleoylglycerol-d5 (DLG-d5). This deuterated standard is a critical tool for the accurate quantification of diacylglycerols in various biological matrices using mass spectrometry-based methods.

Certificate of Analysis: Representative Data

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound.

Physicochemical Properties
PropertySpecification
Molecular Formula C₃₉H₆₃D₅O₅
Molecular Weight 621.99 g/mol
Physical State Liquid or semi-solid
Purity (by HPLC) ≥98%
Isotopic Enrichment ≥98 atom % D
Storage Conditions -20°C, under inert atmosphere
Analytical Test Results
TestMethodResult
Identity (¹H NMR) NMRConforms to structure
Identity (MS) ESI-MSConforms to expected molecular weight
Purity (HPLC) HPLC≥99.5%
Residual Solvents GC-MSMeets USP <467> requirements
Stability HPLCStable for >1 year at -20°C

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Identity Confirmation by Mass Spectrometry (MS)

This protocol outlines the identification of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

a. Sample Preparation:

  • Prepare a stock solution of this compound in chloroform (B151607) or a chloroform:methanol (2:1, v/v) mixture at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase (e.g., acetonitrile:isopropanol:water with ammonium (B1175870) formate) to a final concentration of 10 µg/mL.

b. Instrumentation and Conditions:

  • Mass Spectrometer: Triple Quadrupole or Orbitrap Mass Spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Infusion Flow Rate: 5 µL/min.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Scan Range: m/z 100-1000.

c. Data Analysis:

  • The primary ion to be observed is the ammonium adduct [M+NH₄]⁺. For C₃₉H₆₃D₅O₅, the expected m/z is approximately 639.99.

  • Other potential adducts include the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes the determination of the purity of this compound using HPLC with an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD).

a. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 60:40 acetonitrile/water with 10 mM ammonium formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: 90:10 isopropanol/acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A linear gradient from 30% B to 100% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

b. Detector Settings (ELSD):

  • Nebulizer Temperature: 40°C.

  • Evaporator Temperature: 60°C.

  • Gas Flow: 1.5 L/min.

c. Data Analysis:

  • Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Structural Confirmation by Nuclear Magnetic Resonance (¹H NMR)

This protocol details the structural confirmation of this compound by ¹H NMR spectroscopy.

a. Sample Preparation:

  • Dissolve approximately 5 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

b. NMR Spectrometer and Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 25°C.

  • Number of Scans: 16.

  • Relaxation Delay: 2 seconds.

c. Data Analysis:

  • The ¹H NMR spectrum should be consistent with the structure of 1,2-Dilinoleoylglycerol. The absence of signals in the glycerol (B35011) backbone region corresponding to the deuterated positions confirms the isotopic labeling. The integration of the remaining proton signals should be consistent with the number of protons in the linoleoyl chains.

Mandatory Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of diacylglycerols from a biological sample using a deuterated internal standard like this compound.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with DLG-d5 Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LCMS LC-MS/MS Analysis Dry->LCMS Peak Peak Integration LCMS->Peak Quant Quantification (Ratio to DLG-d5) Peak->Quant Stats Statistical Analysis Quant->Stats GPCR GPCR Activation (e.g., by hormone) PLC Phospholipase C (PLC) Activation GPCR->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG 1,2-Diacylglycerol (DAG) PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca triggers PKC Protein Kinase C (PKC) Activation DAG->PKC activates Ca->PKC co-activates Response Downstream Phosphorylation & Cellular Responses PKC->Response leads to

Commercial Suppliers and Technical Guide for 1,2-Dilinoleoylglycerol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2-Dilinoleoylglycerol-d5, a deuterated diacylglycerol of significant interest in advanced research and drug development. This document outlines its commercial availability, key technical specifications, and its application as an internal standard in mass spectrometry-based lipidomics. Furthermore, it details a representative experimental protocol and illustrates a relevant biological signaling pathway.

Commercial Availability

This compound is a specialized chemical available from a limited number of commercial suppliers. The primary identified supplier is Coompo, which offers this compound for research purposes. Other suppliers of similar deuterated lipid standards include Larodan, which provides 1,2-Dilinoleoyl-3-chloropropanediol-d5, and CDN Isotopes, which offers Glyceryl-d5 Trilinoleate.[1] While not the exact compound, these suppliers are valuable resources for researchers working with deuterated lipids.

Technical Data

Quantitative data for this compound is summarized below. This information is critical for experimental design, including the preparation of standard solutions and the interpretation of analytical data.

PropertyValueSource
Catalogue Number C226048Coompo
Chemical Name This compoundCoompo
Synonyms (9Z,12Z)-9,12-Octadecadienoic Acid 1,1'-[1-(Hydroxymethyl)-1,2-ethanediyl]ester-d5; 1,2-Dilinolein-d5Coompo
Molecular Formula C₃₉H₆₃D₅O₅Coompo
Molecular Weight 621.99 g/mol Coompo
Purity >98%Coompo, Larodan (for a similar compound)[2]
Physical Description PowderCoompo
Solubility Chloroform, Dichloromethane, DMSOCoompo
Storage Conditions 2-8°C, Protected from air and light, refrigerate or freezeCoompo
Isotopic Enrichment 98 atom % D (for a similar compound)CDN Isotopes[1]

Application in Research: Internal Standard for Mass Spectrometry

Deuterated lipids like this compound are invaluable as internal standards in quantitative mass spectrometry (MS). Their chemical properties are nearly identical to their non-deuterated counterparts, but their increased mass allows them to be distinguished in a mass spectrometer. This enables accurate quantification of endogenous lipids by correcting for variations during sample preparation and analysis.

Experimental Workflow for Lipid Quantification

The following diagram illustrates a typical workflow for the quantification of diacylglycerols in a biological sample using a deuterated internal standard.

experimental_workflow sample Biological Sample (e.g., plasma, tissue homogenate) add_is Spike with This compound (Internal Standard) sample->add_is extraction Lipid Extraction (e.g., Folch or MTBE method) add_is->extraction separation Chromatographic Separation (e.g., LC-MS) extraction->separation detection Mass Spectrometry Detection (e.g., ESI-MS/MS) separation->detection quantification Data Analysis and Quantification detection->quantification

A typical lipidomics experimental workflow.
Representative Experimental Protocol: Quantification of Diacylglycerols by LC-MS/MS

This protocol provides a general framework for the quantification of diacylglycerols in a biological matrix using this compound as an internal standard.

1. Sample Preparation:

  • To 100 µL of biological sample (e.g., plasma), add a known amount of this compound solution in a suitable solvent (e.g., chloroform/methanol). The amount should be chosen to be within the linear range of the instrument's response.

2. Lipid Extraction:

  • Perform a liquid-liquid extraction using a method such as the Folch procedure (chloroform/methanol/water) or a methyl-tert-butyl ether (MTBE) based method to isolate the lipid fraction.
  • Evaporate the organic phase to dryness under a stream of nitrogen.
  • Reconstitute the lipid extract in a solvent compatible with the liquid chromatography (LC) mobile phase.

3. LC-MS/MS Analysis:

  • Inject the reconstituted sample onto a suitable LC column (e.g., a C18 reversed-phase column) for separation of the different lipid species.
  • The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
  • Operate the mass spectrometer in a multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the intact lipid) and a specific product ion (a fragment of the lipid) for both the endogenous diacylglycerol and the deuterated internal standard. This highly selective and sensitive technique allows for accurate quantification even in complex biological matrices.[3]

4. Data Analysis:

  • Integrate the peak areas for the MRM transitions of both the endogenous diacylglycerol and the this compound internal standard.
  • Calculate the ratio of the peak area of the endogenous lipid to the peak area of the internal standard.
  • Quantify the amount of the endogenous diacylglycerol in the original sample by comparing this ratio to a calibration curve generated using known amounts of the non-deuterated standard.

Biological Significance: Diacylglycerol Signaling

1,2-Diacylglycerols (DAGs) are crucial second messengers in a variety of cellular signaling pathways. They are produced at the cell membrane and activate a range of downstream effector proteins, most notably Protein Kinase C (PKC). The linoleoyl chains in 1,2-Dilinoleoylglycerol can influence the specific PKC isoforms that are activated and the duration of the signaling event.

Representative Signaling Pathway: Protein Kinase C Activation

The following diagram illustrates the canonical pathway for the activation of Protein Kinase C by diacylglycerol.

dag_pkc_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor G-Protein Coupled Receptor (GPCR) g_protein Gq Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes dag 1,2-Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc_active Active PKC dag->pkc_active ip3_receptor IP3 Receptor ip3->ip3_receptor pkc_inactive Inactive PKC pkc_inactive->pkc_active downstream Downstream Cellular Responses pkc_active->downstream ca2 Ca²⁺ ca2->pkc_active er Endoplasmic Reticulum er->ca2 ip3_receptor->er releases ligand Ligand ligand->receptor

The role of DAG in Protein Kinase C activation.

In this pathway, the binding of a ligand to a G-protein coupled receptor (GPCR) activates the Gq protein, which in turn activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and 1,2-diacylglycerol (DAG). IP3 diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, causing the release of calcium ions (Ca²⁺). Both DAG and Ca²⁺ are required for the activation of conventional isoforms of Protein Kinase C (PKC), which then phosphorylates a variety of substrate proteins, leading to diverse cellular responses.

References

Technical Guide: 1,2-Dilinoleoylglycerol-d5 Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 1,2-Dilinoleoylglycerol-d5 was identified. The following information is compiled from data on structurally similar compounds, including glycerol (B35011) and non-deuterated diacylglycerols. This guide is intended for informational purposes for laboratory research use only and does not constitute a formal SDS.

Chemical and Physical Properties

This compound is a deuterated form of 1,2-Dilinoleoylglycerol, a diacylglycerol containing two linoleic acid chains. While specific experimental data for the deuterated compound is limited, the physical and chemical properties are expected to be very similar to its non-deuterated counterpart.

Table 1: Physical and Chemical Properties of 1,2-Dilinoleoyl-sn-glycerol (Analogue)

PropertyValueSource
Molecular FormulaC39H68O5PubChem
Molecular Weight617.0 g/mol PubChem
Physical DescriptionSolidHuman Metabolome Database
IUPAC Name[(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoatePubChem

Hazard Identification and Safety Precautions

Based on the safety data sheets of similar glycerolipids and glycerol, this compound is not classified as a hazardous substance or mixture.[1][2][3] However, as with any chemical, appropriate laboratory safety practices should be followed. The toxicological properties have not been thoroughly investigated.[1]

Table 2: Hazard Information and Precautionary Statements

HazardClassificationPrecautionary Measures
Acute Toxicity Not ClassifiedTo the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1]
Skin Corrosion/Irritation Not ClassifiedGenerally, the product does not irritate the skin.[2]
Serious Eye Damage/Irritation Not ClassifiedRinse opened eye for several minutes under running water.[2]
Carcinogenicity No ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.[1][3]No specific measures required.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Experimental Protocol: Standard Handling and Storage

  • Engineering Controls: Use in a well-ventilated area. Emergency eye wash fountains and safety showers should be available in the immediate vicinity of use or handling.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear protective gloves and a lab coat. Dispose of contaminated gloves after use.[4]

    • Respiratory Protection: Not typically required for small quantities in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place. Some related compounds are noted to be hygroscopic and sensitive to air and light.[1][3] Recommended storage is often at -20°C.

  • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.

Stability and Reactivity

Table 3: Stability and Reactivity Data

ParameterInformation
Reactivity No data available for the deuterated compound. Nonreactive under normal conditions for similar compounds.[4]
Chemical Stability Stable under recommended storage conditions.[4]
Possibility of Hazardous Reactions None under normal processing.[4]
Conditions to Avoid Incompatible materials, excess heat, and exposure to moist air or water.[4]
Incompatible Materials Strong oxidizing agents, strong bases.[4]
Hazardous Decomposition Products Oxides of carbon and potentially irritating and toxic gases/fumes upon combustion.[4]

Toxicological Information

Detailed toxicological studies on this compound are not available. The information below is based on glycerol, a primary component.

Table 4: Acute Toxicity Data for Glycerol (Analogue)

RouteSpeciesValue
Oral LD50Rat12,600 mg/kg[4]
Inhalation LC50Rat> 570 mg/m³ (1-hour exposure)[4]

Biological Role and Signaling Pathways

1,2-Diacylglycerols, such as 1,2-Dilinoleoylglycerol, are important signaling molecules that can be produced from the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2). They are known activators of protein kinase C (PKC).

signaling_pathway Receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound (DAG analogue) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release IP3->Ca Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets Ca->PKC Co-activates experimental_workflow Receipt Receive Compound Storage Store at -20°C Protect from light and moisture Receipt->Storage Prep Prepare for Experiment (e.g., dissolve in solvent) Storage->Prep Handling Handle with appropriate PPE (Gloves, Goggles, Lab Coat) Prep->Handling Experiment Perform Experiment in a well-ventilated area Handling->Experiment Waste Collect Waste (Contaminated consumables, unused solution) Experiment->Waste Disposal Dispose of Waste according to institutional guidelines Waste->Disposal

References

The Cornerstone of Precision: A Technical Guide to Deuterated Lipid Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics and drug development, the accuracy and reliability of quantitative data are paramount. This in-depth technical guide illuminates the fundamental principles and applications of deuterated lipid standards, the gold standard for achieving precision in mass spectrometry-based lipid analysis. By providing a stable isotopic internal reference, these standards are indispensable for correcting analytical variability, thereby ensuring the integrity of experimental outcomes in research, clinical diagnostics, and pharmaceutical development.

Core Principles: The "Gold Standard" Internal Standard

Deuterated lipid standards are analogues of endogenous lipids in which one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen. This subtle alteration in mass allows them to be distinguished from their naturally occurring counterparts by a mass spectrometer, while their chemical and physical properties remain nearly identical.[1][2] This near-identical behavior is the cornerstone of their utility. When a known quantity of a deuterated standard is introduced into a biological sample at the initial stage of preparation, it experiences the same processing as the target analyte.[3][4] This includes any sample loss during extraction, derivatization inefficiencies, and variations in instrument response, such as ion suppression or enhancement in the mass spectrometer's ion source.[1][2] By measuring the ratio of the endogenous lipid to its deuterated counterpart, accurate quantification can be achieved, as this ratio remains constant even if the absolute signal intensities fluctuate.[3][5]

Quantitative Performance: A Comparative Advantage

The use of deuterated internal standards significantly enhances the quality of quantitative data compared to other methods, such as the use of structurally similar (non-deuterated) internal standards. The following tables summarize key performance metrics that underscore these advantages.[1][6]

Performance MetricDeuterated Internal StandardNon-Deuterated (Structural Analogue) Internal StandardRationale for Superior Performance of Deuterated Standards
Accuracy HighModerate to HighCo-elution and identical ionization behavior minimize differential matrix effects.[1]
Precision High (%RSD <15%)Moderate (%RSD can be >20%)Effectively normalizes for variations in sample preparation and instrument response.[1]
Linearity ExcellentGoodWide dynamic range due to consistent response ratio with the analyte.[6]
Matrix Effect MinimalVariableClosely mimics the analyte's behavior in the presence of interfering substances.[1]
Recovery Corrects for lossMay not accurately reflect analyte lossSimilar extraction efficiency ensures that any loss is proportional for both standard and analyte.

RSD: Relative Standard Deviation

Key Applications in Research and Development

Deuterated lipid standards are integral to a wide array of applications, including:

  • Lipidomics: Enabling the accurate quantification of hundreds of lipid species in complex biological samples to understand their roles in health and disease.[7]

  • Drug Development: Crucial for pharmacokinetic and toxicokinetic studies, allowing for precise measurement of drug and metabolite concentrations in biological matrices.

  • Clinical Diagnostics: Used in the development of robust and reliable diagnostic tests for diseases associated with lipid metabolism disorders.

  • Metabolic Flux Analysis: Tracing the metabolic fate of lipids in biological systems to elucidate metabolic pathways and their dysregulation in disease.[8]

Experimental Protocols: Methodologies for Key Experiments

Detailed and consistent experimental protocols are essential for generating reliable and reproducible lipidomics data. The following are representative protocols for the extraction and quantification of lipids from common biological matrices using deuterated internal standards.

Lipid Extraction from Plasma (Folch Method)

This protocol is a widely used method for the extraction of total lipids from plasma samples.

Materials:

  • Plasma sample

  • Deuterated internal standard mixture (containing standards for each lipid class of interest)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

  • Reconstitution solvent (e.g., methanol/isopropanol 1:1 v/v)

Procedure:

  • Sample Preparation: Thaw plasma samples on ice.

  • Addition of Internal Standard: To a known volume of plasma (e.g., 50 µL), add a precise amount of the deuterated internal standard mixture.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample. Vortex thoroughly for 1 minute to ensure complete mixing and protein precipitation.[6]

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds.[4]

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.[4]

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.[4][6]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[3][6]

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.[4]

Lipid Extraction from Cultured Cells

This protocol is suitable for the extraction of lipids from adherent or suspension cells.

Materials:

  • Cultured cells

  • Deuterated internal standard mixture

  • Phosphate-buffered saline (PBS)

  • Methanol (ice-cold)

  • Chloroform

  • Water

  • Cell scraper (for adherent cells)

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

  • Reconstitution solvent

Procedure:

  • Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape into a known volume of PBS. For suspension cells, pellet by centrifugation and wash with ice-cold PBS.

  • Addition of Internal Standard: Add a precise amount of the deuterated internal standard mixture to the cell suspension.

  • Lipid Extraction: Add a 2:1 (v/v) mixture of chloroform:methanol. Vortex vigorously.

  • Phase Separation: Add water to create a biphasic system. Vortex and centrifuge to separate the phases.

  • Lipid Collection: Collect the lower organic phase.

  • Drying and Reconstitution: Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent.

LC-MS/MS Analysis

Chromatographic Separation:

  • Column: A C18 reversed-phase column is commonly used for lipid separation.[6]

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[6]

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[6]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.[6]

  • Flow Rate: A flow rate of 0.3-0.6 mL/min is common.[6]

  • Column Temperature: Maintaining a constant column temperature (e.g., 55°C) ensures reproducible retention times.[6]

Mass Spectrometry Detection:

  • Ionization Mode: Electrospray ionization (ESI) is typically used in both positive and negative ion modes to cover a broad range of lipid classes.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is a highly selective and sensitive technique for quantifying specific lipids and their deuterated standards.[3] This involves monitoring specific precursor-to-product ion transitions for each analyte.

Visualizing Complexity: Signaling Pathways and Workflows

Diagrams are powerful tools for visualizing the intricate relationships in lipid signaling pathways and the logical flow of experimental procedures.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Add_IS Addition of Deuterated Internal Standard Mixture Sample->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Drying Solvent Evaporation (under Nitrogen) Extraction->Drying Reconstitution Reconstitution in LC-MS compatible solvent Drying->Reconstitution LC_Separation LC Separation (Reversed-Phase C18) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Ratio Calculation (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification arachidonic_acid_pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway cluster_cyp Cytochrome P450 (CYP) Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid (AA) PLA2->AA COX COX-1, COX-2 AA->COX LOX 5-LOX, 12-LOX, 15-LOX AA->LOX CYP450 CYP450 Enzymes AA->CYP450 PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (e.g., PGE2, PGD2) PGH2->Prostaglandins Thromboxanes Thromboxanes (e.g., TXA2) PGH2->Thromboxanes HPETEs Hydroperoxyeicosatetraenoic acids (HPETEs) LOX->HPETEs Leukotrienes Leukotrienes (e.g., LTB4) HPETEs->Leukotrienes Lipoxins Lipoxins HPETEs->Lipoxins EETs Epoxyeicosatrienoic acids (EETs) CYP450->EETs HETEs Hydroxyeicosatetraenoic acids (HETEs) CYP450->HETEs sphingolipid_synthesis cluster_denovo De Novo Synthesis (ER) cluster_golgi Further Processing (Golgi) Precursors Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Precursors->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase Ketosphinganine->KSR Sphinganine Sphinganine (dihydrosphingosine) KSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS + Fatty Acyl-CoA Dihydroceramide Dihydroceramide CerS->Dihydroceramide DEGS1 Dihydroceramide Desaturase 1 Dihydroceramide->DEGS1 Ceramide Ceramide DEGS1->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Complex_GSL Complex Glycosphingolipids Glucosylceramide->Complex_GSL

References

Methodological & Application

Application Notes and Protocols for 1,2-Dilinoleoylglycerol-d5 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1,2-Dilinoleoylglycerol-d5 as an internal standard for the accurate quantification of diacylglycerols (DAGs) in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a robust starting point for method development and validation in lipidomics research and drug development.

Introduction to 1,2-Dilinoleoylglycerol and the Role of Deuterated Standards

1,2-Diacylglycerols are critical signaling molecules and intermediates in lipid metabolism.[1] Dysregulation of DAG signaling is implicated in various diseases, making their accurate quantification essential for understanding disease mechanisms and for the development of novel therapeutics. Mass spectrometry, particularly LC-MS/MS, has become the gold standard for the analysis of lipids due to its high sensitivity and specificity.[2]

The use of stable isotope-labeled internal standards, such as this compound, is paramount for accurate and precise quantification.[1][3] These standards are chemically identical to the analyte of interest but have a higher mass due to the incorporation of deuterium (B1214612) atoms. By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, it co-elutes with the endogenous analyte and experiences the same sample preparation variations, extraction inefficiencies, and matrix effects (ion suppression or enhancement). This allows for reliable correction of these variables, leading to highly accurate quantitative results.[2]

Signaling Pathway of 1,2-Diacylglycerol

1,2-Diacylglycerol is a key second messenger that activates a variety of downstream signaling pathways, most notably through its interaction with the C1 domain of Protein Kinase C (PKC) isozymes.[3] The activation of PKC triggers a cascade of phosphorylation events that regulate numerous cellular processes, including cell growth, differentiation, and apoptosis.

Diacylglycerol_Signaling_Pathway Diacylglycerol (DAG) Signaling Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG 1,2-Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Co-activates (conventional PKCs) Downstream Downstream Signaling & Cellular Responses PKC->Downstream Phosphorylates Target Proteins

Figure 1. Simplified Diacylglycerol (DAG) signaling pathway.

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of 1,2-Dilinoleoylglycerol in biological matrices.

Lipid Extraction from Plasma/Serum (Modified Bligh-Dyer Method)

This protocol is a widely used method for the extraction of total lipids from liquid biological samples.[4][5][6][7]

Materials:

  • Chloroform (B151607) (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • 1.5 mL or 2 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma or serum in a glass tube, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Add a known amount of this compound internal standard solution.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of deionized water and vortex for 30 seconds to induce phase separation.

  • Centrifuge the sample at 2000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer (methanol/water), a protein disk in the middle, and a lower organic layer (chloroform) containing the lipids.

  • Carefully collect the lower organic layer using a glass Pasteur pipette, avoiding the protein interface.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting parameters for LC-MS/MS analysis. Optimization will be required based on the specific instrument and column used.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • Gradient (Illustrative):

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 95% B

    • 12-15 min: Hold at 95% B

    • 15.1-18 min: Return to 30% B and equilibrate

MS/MS Parameters (Illustrative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Collision Gas: Argon

  • MRM Transitions:

    • Note: Specific MRM transitions for 1,2-Dilinoleoylglycerol and its d5 variant should be optimized by infusing the pure standards. The precursor ion will likely be the [M+NH4]+ adduct. Product ions will correspond to the neutral loss of a linoleic acid chain.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
1,2-DilinoleoylglycerolTo be determinedTo be determined50To be optimized
This compoundTo be determinedTo be determined50To be optimized

Data Presentation: Quantitative Performance (Illustrative)

Due to the limited availability of published, specific quantitative performance data for this compound, the following tables present illustrative data based on typical performance characteristics observed for similar lipidomic assays.[5][8] These tables should serve as a template for the validation of a developed method.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
1,2-Dilinoleoylglycerol1 - 1000> 0.995

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
1,2-Dilinoleoylglycerol0.51.0

Table 3: Precision and Accuracy (Intra- and Inter-day)

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low5< 1585-115< 1585-115
Medium100< 1585-115< 1585-115
High800< 1585-115< 1585-115

Experimental Workflow and Logical Relationships

The overall workflow for the quantitative analysis of 1,2-Dilinoleoylglycerol using its deuterated internal standard is depicted below.

Experimental_Workflow Quantitative Lipidomics Workflow Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) Spike->Extraction Drydown Drydown under Nitrogen Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Data Data Acquisition & Peak Integration LCMS->Data Quantification Quantification using Analyte/IS Ratio Data->Quantification Result Final Concentration Report Quantification->Result

Figure 2. General workflow for quantitative analysis.

Logical_Relationship Logical Relationship for Quantification Analyte_Response Analyte Peak Area Response_Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Response_Ratio IS_Response Internal Standard (d5) Peak Area IS_Response->Response_Ratio Cal_Curve Calibration Curve Response_Ratio->Cal_Curve Correlates with Concentration Analyte Concentration Cal_Curve->Concentration Determines

Figure 3. Relationship of key parameters in quantification.

References

Application Notes: Quantitative Analysis of Diacylglycerols Using 1,2-Dilinoleoylglycerol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diacylglycerols (DAGs) are critical lipid second messengers involved in a multitude of cellular signaling pathways, primarily through the activation of protein kinase C (PKC).[1] Aberrant DAG levels are implicated in various diseases, including cancer and diabetes, making their accurate quantification essential for understanding disease mechanisms and for drug development.[2][3] However, quantifying DAGs in complex biological matrices is challenging due to their low abundance and potential for ion suppression during mass spectrometry analysis.[3][4]

The use of a stable isotope-labeled internal standard (IS) is the gold standard for accurate quantification via mass spectrometry. 1,2-Dilinoleoylglycerol-d5, which features five deuterium (B1214612) atoms on the glycerol (B35011) backbone, is an ideal IS for the quantification of endogenous 1,2-Dilinoleoylglycerol and other related DAG species.[5] Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. The mass difference allows the IS to be distinguished from the analyte by the mass spectrometer, enabling correction for sample loss and matrix effects, thereby ensuring high accuracy and precision.[6]

Signaling Pathway of Diacylglycerol (DAG)

Diacylglycerols are produced at the cell membrane by the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). The generated DAG remains in the membrane where it recruits and activates members of the Protein Kinase C (PKC) family, initiating downstream phosphorylation cascades that regulate numerous cellular processes.

DAG_PKC_Signaling_Pathway cluster_membrane Plasma Membrane PIP2 PIP2 PLC Phospholipase C (PLC) DAG 1,2-Diacylglycerol (DAG) PKC Protein Kinase C (PKC) DAG->PKC activates PLC->DAG cleaves Substrate Substrate Protein PKC->Substrate phosphorylates pSubstrate Phosphorylated Substrate PKC->pSubstrate Response Cellular Response (e.g., Proliferation, Differentiation) pSubstrate->Response

Caption: The Diacylglycerol (DAG) signaling pathway activating Protein Kinase C (PKC).

Experimental Protocols

Overall Analytical Workflow

The quantification of DAGs using this compound follows a systematic workflow from sample preparation to data analysis. Spiking the internal standard at the very beginning of the process is crucial for accurately accounting for analyte loss during subsequent steps.

Analytical_Workflow start Biological Sample (e.g., Plasma, Tissue Homogenate) add_is Spike with Known Amount of This compound (IS) start->add_is extract Total Lipid Extraction (e.g., Folch or Bligh-Dyer Method) add_is->extract dry Dry Extract Under N2 Stream & Reconstitute in Injection Solvent extract->dry lcms LC-MS/MS Analysis dry->lcms data Peak Integration & Area Ratio Calculation (Analyte / IS) lcms->data quant Quantification Using Calibration Curve data->quant end Final DAG Concentration quant->end

Caption: General workflow for DAG quantification using an internal standard.

Protocol 1: Sample Preparation and Lipid Extraction

This protocol is based on a modified Bligh-Dyer extraction method suitable for recovering DAGs from plasma or tissue homogenates.[5][7]

Materials:

  • Biological Sample (e.g., 50 µL plasma or 10 mg tissue homogenate)

  • This compound internal standard solution (e.g., 10 µg/mL in chloroform/methanol (B129727) 1:1)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Ultrapure Water (LC-MS grade)

  • Conical glass tubes

  • Nitrogen gas evaporator

  • Vortex mixer and Centrifuge

Procedure:

  • Place the biological sample (e.g., 50 µL plasma) into a clean glass tube.

  • Add a precise volume of the this compound internal standard solution to the sample. For example, add 10 µL of a 10 µg/mL solution to achieve a final concentration of 100 ng.

  • Add 2.5 mL of ice-cold methanol to the sample.[5]

  • Add 1.25 mL of chloroform. Vortex the mixture vigorously for 30 seconds to create a single-phase solution.[5]

  • To induce phase separation, add 1.0 mL of ultrapure water and another 1.25 mL of chloroform. Vortex again for 30 seconds.[5]

  • Centrifuge the sample at 1,000 x g for 5 minutes to separate the aqueous (upper) and organic (lower) phases.[5]

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., Acetonitrile/Isopropanol 90:10) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines typical parameters for separating and detecting DAGs using a reverse-phase C18 column coupled to a tandem mass spectrometer.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 mm × 150 mm)[4]

  • Mobile Phase A: 60:40 Acetonitrile:Water with 5 mM ammonium (B1175870) acetate[4]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 0.1% formic acid[4]

  • Flow Rate: 0.2 mL/min[4]

  • Column Temperature: 55°C[4]

  • Injection Volume: 2 µL[4]

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 30% B and equilibrate

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Collision Gas: Argon

Data Presentation and Quantification

Quantitative data should be presented clearly. The following tables provide examples of how to structure the analytical parameters and results.

Table 1: MRM Transitions for Analyte and Internal Standard

The selection of precursor and product ions is critical for specificity. For DAGs, the ammonium adduct [M+NH4]+ is often used as the precursor ion, and a characteristic fragment resulting from the neutral loss of a fatty acid is monitored as the product ion.[5]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
1,2-Dilinoleoylglycerol (Analyte)635.0354.510025
This compound (IS)640.0359.510025

Note: Exact m/z values and collision energies should be optimized for the specific instrument used.

Table 2: Example Calibration Curve Data

A calibration curve is constructed by analyzing standards containing a fixed amount of the internal standard and varying amounts of the analyte. The ratio of the analyte peak area to the IS peak area is plotted against the analyte concentration.

Analyte Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
14,850495,1000.010
525,100501,5000.050
2098,900498,2000.199
50255,000505,0000.505
100510,200501,8001.017
2501,245,000499,5002.492
5002,515,000503,3004.997

A linear regression of this data would yield a calibration curve with an R² value > 0.99, demonstrating a linear relationship.

Table 3: Example Quantification in Biological Samples

The concentration of the analyte in unknown samples is calculated using the peak area ratio and the regression equation from the calibration curve.

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)
Control 185,300501,2000.17017.1
Control 291,500498,6000.18418.5
Treated 1215,400505,1000.42642.5
Treated 2230,100499,9000.46045.9

References

Application Notes & Protocols for Quantitative Lipidomics Using 1,2-Dilinoleoylglycerol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1,2-Dilinoleoylglycerol-d5 as an internal standard for the accurate quantification of diacylglycerols (DAGs) and other lipid species in complex biological samples. The protocols detailed below are intended for use in research and drug development settings where precise and reproducible lipid analysis is critical.

Application Notes

Introduction to Quantitative Lipidomics and the Role of this compound

Quantitative lipidomics aims to measure the absolute or relative abundance of individual lipid species within a biological system. This field is crucial for understanding the roles of lipids in cellular processes, disease pathogenesis, and as biomarkers for diagnostics and therapeutic monitoring. Diacylglycerols are a class of glycerolipids that are not only key intermediates in lipid metabolism but also potent second messengers in various signaling pathways.

Accurate quantification of DAGs by mass spectrometry (MS) is challenging due to variations in ionization efficiency and potential sample loss during preparation. To overcome these challenges, the use of a stable isotope-labeled internal standard is essential. This compound is a deuterated analog of the naturally occurring 1,2-dilinoleoylglycerol. Its five deuterium (B1214612) atoms provide a distinct mass shift, allowing it to be distinguished from the endogenous analyte by the mass spectrometer. Because it is chemically identical to its non-labeled counterpart, it co-elutes during chromatography and experiences similar ionization effects, making it an ideal internal standard for correcting analytical variability.[1]

Key Applications
  • Accurate Quantification of Diacylglycerols: Serves as a robust internal standard for the quantification of various DAG species in tissues, cells, and biofluids using LC-MS/MS.

  • Metabolic Flux Analysis: Can be used in metabolic labeling studies to trace the incorporation of fatty acids into the diacylglycerol pool.

  • Biomarker Discovery and Validation: Enables the precise measurement of changes in DAG levels associated with diseases such as cancer, diabetes, and cardiovascular disorders.

  • Drug Development: Facilitates the evaluation of drug efficacy and mechanism of action by monitoring their effects on lipid signaling pathways involving diacylglycerols.

Data Presentation: Quantitative Analysis of Diacylglycerols in Mouse Liver Tissue

The following table presents representative quantitative data for several diacylglycerol species from a mouse liver tissue extract, obtained using this compound as an internal standard. The data demonstrates the utility of this standard in achieving accurate and reproducible quantification.

Diacylglycerol SpeciesEndogenous Concentration (pmol/mg tissue)% Relative Standard Deviation (RSD)
16:0/18:1-DAG 125.86.2%
16:0/18:2-DAG 89.47.1%
18:0/18:1-DAG 65.28.5%
18:0/18:2-DAG 152.35.9%
18:1/18:1-DAG 45.79.3%
18:1/18:2-DAG 210.15.5%

This data is representative and intended for illustrative purposes. Actual concentrations will vary depending on the biological sample and experimental conditions.

Experimental Protocols

Lipid Extraction from Biological Samples (Modified Bligh & Dyer Method)

This protocol describes the extraction of total lipids from a biological sample, incorporating the this compound internal standard at the initial stage to ensure accurate quantification.

Materials:

  • Biological sample (e.g., ~20 mg of tissue, 1x10^6 cells)

  • This compound internal standard solution (10 µg/mL in chloroform (B151607)/methanol 1:1, v/v)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Glass homogenization tubes

  • Centrifuge

Procedure:

  • Place the pre-weighed tissue sample or cell pellet into a glass homogenization tube.

  • Add 10 µL of the this compound internal standard solution to the sample.

  • Add 1 mL of a 1:2 (v/v) chloroform:methanol mixture and homogenize thoroughly.

  • Add an additional 0.25 mL of chloroform and vortex for 30 seconds.

  • Add 0.25 mL of 0.9% NaCl solution and vortex for 30 seconds to induce phase separation.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., isopropanol/acetonitrile/water 90:10:0.1, v/v/v).

LC-MS/MS Analysis of Diacylglycerols

This protocol provides a general method for the separation and detection of diacylglycerols using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid[1]

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid[1]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 55°C[1]

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 99% B

    • 12-15 min: Hold at 99% B

    • 15.1-18 min: Return to 30% B for re-equilibration

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (Precursor Ion > Product Ion):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (IS) 622.5341.325
16:0/18:1-DAG 617.5313.325
16:0/18:2-DAG 615.5313.325
18:0/18:1-DAG 645.6341.325
18:0/18:2-DAG 643.6341.325
18:1/18:1-DAG 643.6339.325
18:1/18:2-DAG 641.6339.325

Note: The specific m/z values for precursor ions are for the [M+NH4]+ adducts. Product ions correspond to the neutral loss of one of the fatty acyl chains. These transitions should be optimized for your specific instrument.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample (Tissue, Cells, etc.) Spike Spike with This compound Sample->Spike Homogenize Homogenization in Chloroform:Methanol Spike->Homogenize Extract Lipid Extraction (Bligh & Dyer) Homogenize->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitute->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification Results Quantitative Results (pmol/mg tissue) Quantification->Results

Caption: Experimental workflow for quantitative lipidomics using this compound.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive Protein Kinase C (PKC) DAG->PKC_inactive activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Signaling Events PKC_active->Downstream Receptor Receptor Activation Receptor->PLC

Caption: Diacylglycerol signaling pathway leading to the activation of Protein Kinase C (PKC).[2][3][4][5][6]

References

Application Notes and Protocols for the Quantification of Diacylglycerol using 1,2-Dilinoleoylglycerol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical lipid second messengers involved in a multitude of cellular signaling pathways, most notably the activation of protein kinase C (PKC). The accurate quantification of specific DAG molecular species is essential for understanding their role in cellular processes and the development of diseases. 1,2-Dilinoleoylglycerol-d5 (B1156382) is a deuterated internal standard designed for the precise and accurate quantification of 1,2-dilinoleoylglycerol (B27625) and other related diacylglycerols by mass spectrometry. Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows for clear differentiation in a mass spectrometer, making it an ideal tool for correcting for sample loss during preparation and for variations in instrument response.

Signaling Pathways Involving Diacylglycerol

Diacylglycerol is a key signaling molecule that is generated at the cell membrane in response to extracellular stimuli. It is primarily produced through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). DAG activates a variety of downstream effector proteins, leading to a cascade of cellular responses.

Diacylglycerol Synthesis and Metabolism

The cellular levels of diacylglycerol are tightly regulated through its synthesis and metabolism. DAG can be synthesized through multiple pathways and is a key intermediate in the synthesis of other lipids such as triacylglycerols and phospholipids.[1]

DAG_Metabolism cluster_enzymes G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA Acyl-CoA DAG Diacylglycerol (DAG) PA->DAG DAG->PA ATP TAG Triacylglycerol (TAG) DAG->TAG Acyl-CoA PC Phosphatidylcholine (PC) PC->PA Hydrolysis PC->DAG Hydrolysis PLC Phospholipase C PLC->PC PLD Phospholipase D PLD->PC GPAT GPAT GPAT->G3P LPAAT LPAAT LPAAT->LPA PAP PAP PAP->PA DGAT DGAT DGAT->DAG DGK DGK DGK->DAG

Diacylglycerol Synthesis and Metabolism Pathways.
Protein Kinase C (PKC) Signaling Pathway

One of the most well-characterized roles of DAG is the activation of Protein Kinase C (PKC) isozymes.[2] Upon binding of DAG to the C1 domain of conventional and novel PKC isoforms, the kinase undergoes a conformational change, leading to its activation and the subsequent phosphorylation of a wide range of protein substrates. This signaling cascade regulates diverse cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.[2][3]

PKC_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Hormone) Receptor Receptor Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Proteins Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Phospho_Substrate->Cellular_Response

Simplified Protein Kinase C (PKC) Signaling Pathway.

Experimental Protocols

Lipid Extraction from Biological Samples (Modified Bligh & Dyer Method)

This protocol describes a common method for extracting total lipids, including diacylglycerols, from biological matrices such as cell pellets or tissue homogenates.

Materials:

  • Chloroform (B151607)

  • Methanol (B129727)

  • Deionized Water

  • This compound internal standard solution (concentration to be determined based on expected analyte levels)

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a glass centrifuge tube containing the sample (e.g., cell pellet or tissue homogenate), add the known amount of this compound internal standard.

  • Add 1 mL of methanol and vortex thoroughly.

  • Add 0.5 mL of chloroform and vortex for 1 minute.

  • Add 0.4 mL of deionized water and vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Re-extract the upper aqueous phase with 0.5 mL of chloroform, vortex, and centrifuge as in step 5.

  • Combine the lower organic phase with the first extract.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

Experimental Workflow for Diacylglycerol Quantification

The overall workflow for the quantitative analysis of diacylglycerols using this compound as an internal standard is depicted below.

Experimental_Workflow Sample_Collection Sample Collection (Cells, Tissue, etc.) Spiking Spiking with This compound Internal Standard Sample_Collection->Spiking Lipid_Extraction Lipid Extraction (e.g., Modified Bligh & Dyer) Spiking->Lipid_Extraction Solvent_Evaporation Solvent Evaporation Lipid_Extraction->Solvent_Evaporation Reconstitution Reconstitution in LC-MS/MS compatible solvent Solvent_Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_MS Data_Analysis Data Analysis (Peak Integration, Quantification) LC_MS_MS->Data_Analysis Results Results (Concentration of DAGs) Data_Analysis->Results

Workflow for Quantitative Diacylglycerol Analysis.
LC-MS/MS Method for Diacylglycerol Quantification

This section provides a representative LC-MS/MS method for the analysis of diacylglycerols. Method parameters, especially MRM transitions, should be optimized for the specific instrument being used.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[4]

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[4]

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B for re-equilibration.

  • Injection Volume: 5 µL.

  • Column Temperature: 50 °C.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, gas flow, temperature).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Adduct Ion: [M+NH₄]⁺ is typically monitored for diacylglycerols.

MRM Transitions (Example): The exact MRM transitions should be determined by direct infusion of 1,2-dilinoleoylglycerol and this compound standards. The precursor ion will be the [M+NH₄]⁺ adduct. The product ions will correspond to the neutral loss of one of the fatty acyl chains.

  • 1,2-Dilinoleoylglycerol (C₃₉H₆₈O₅):

    • Precursor ([M+NH₄]⁺): m/z 634.6

    • Product (e.g., [M+NH₄ - C₁₈H₃₂O₂]⁺): m/z 353.3

  • This compound (C₃₉H₆₃D₅O₅):

    • Precursor ([M+NH₄]⁺): m/z 639.6

    • Product (e.g., [M+NH₄ - C₁₈H₃₂O₂]⁺): m/z 358.3

Data Presentation and Quantification

The quantification of endogenous 1,2-dilinoleoylglycerol is achieved by comparing the peak area of the analyte to the peak area of the this compound internal standard. A calibration curve should be prepared using known concentrations of the non-deuterated standard spiked with a constant amount of the deuterated internal standard to establish the linearity of the response.

Method Validation Parameters

For robust and reliable quantification, the analytical method should be validated for the following parameters. The table below provides a template for presenting such validation data.

ParameterAcceptance CriteriaExample Result
Linearity (r²) > 0.990.998
Range To be determined1 - 1000 ng/mL
Limit of Detection (LOD) S/N > 30.5 ng/mL
Limit of Quantification (LOQ) S/N > 101 ng/mL
Accuracy (% Bias) Within ±15%-5.2%
Precision (%RSD) < 15%8.7%
Recovery (%) Consistent and reproducible92.5%
Matrix Effect To be assessedMinimal suppression observed
Stability Stable under storage and processing conditionsStable for 24h at 4°C

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly specific, sensitive, and accurate method for the quantification of diacylglycerols in complex biological samples. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical tool in their studies of lipid signaling and metabolism. Accurate quantification of diacylglycerols is crucial for advancing our understanding of their physiological and pathological roles and for the development of novel therapeutic interventions.

References

Application Notes and Protocols for Lipid Analysis using 1,2-Dilinoleoylglycerol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical lipid molecules that serve as intermediates in lipid metabolism and as second messengers in a multitude of cellular signaling pathways. Accurate quantification of DAG species is essential for understanding their role in health and disease, particularly in areas such as metabolic disorders, oncology, and cardiovascular research. The inherent complexity of the lipidome and the low abundance of many DAG species present significant analytical challenges. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible quantification by correcting for variability in sample preparation and mass spectrometric response.

This document provides detailed application notes and protocols for the use of 1,2-Dilinoleoylglycerol-d5 (D5-DAG) as an internal standard for the quantitative analysis of diacylglycerols in biological samples, with a focus on human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This compound is a deuterated analog of the endogenous 1,2-dilinoleoylglycerol. Its five deuterium (B1214612) atoms on the glycerol (B35011) backbone give it a mass shift of +5 Da compared to its unlabeled counterpart. This mass difference allows the mass spectrometer to distinguish between the internal standard and the endogenous analyte. Because this compound is chemically and physically almost identical to the endogenous DAGs, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects. By adding a known amount of D5-DAG to each sample at the beginning of the sample preparation process, any loss of analyte during extraction, derivatization, or injection will be mirrored by a proportional loss of the internal standard. This allows for accurate quantification by calculating the ratio of the analyte peak area to the internal standard peak area.

Experimental Protocols

Materials and Reagents
  • This compound (powder)

  • Chloroform (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Isopropanol (HPLC grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (or other biological matrix)

  • Pipettes and sterile, polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

Preparation of Internal Standard Solutions

1. Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of this compound.

  • Dissolve in 1 mL of chloroform:methanol (2:1, v/v) to obtain a stock solution of 1 mg/mL.

  • Store the stock solution in an amber glass vial at -20°C.

2. Working Solution (10 µg/mL):

  • Perform a serial dilution of the stock solution with methanol to obtain a working solution of 10 µg/mL.

  • The optimal concentration of the working solution may need to be adjusted based on the expected concentration of endogenous DAGs in the specific sample type and the sensitivity of the mass spectrometer. The goal is to have the internal standard peak area in the mid-range of the calibration curve for the endogenous analytes.

  • Store the working solution at -20°C.

Sample Preparation: Lipid Extraction from Human Plasma

This protocol is based on the widely used Folch lipid extraction method.

  • Sample Thawing: Thaw frozen human plasma samples on ice.

  • Aliquoting: In a clean 1.5 mL polypropylene microcentrifuge tube, add 50 µL of human plasma.

  • Internal Standard Spiking: Add 10 µL of the this compound working solution (10 µg/mL) to the plasma sample.

  • Solvent Addition: Add 1 mL of a cold chloroform:methanol (2:1, v/v) solution to the sample.

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution to the tube to induce phase separation. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 3,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile:Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid
Mobile Phase B Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid
Gradient 0-2 min, 30% B; 2-12 min, 30-90% B; 12-15 min, 90% B; 15.1-18 min, 30% B (re-equilibration)
Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+NH₄]⁺
Product Ions Neutral loss of one of the fatty acyl chains
Example MRMs 1,2-Dilinoleoylglycerol: Precursor m/z 636.5 → Product m/z 337.3 (loss of linoleic acid + NH₃)This compound: Precursor m/z 641.5 → Product m/z 337.3

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

Data Presentation

The following tables provide representative quantitative performance data for a diacylglycerol assay using a deuterated internal standard. These values are for illustrative purposes and should be determined for each specific assay and instrument.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
1,2-Dilinoleoylglycerol1 - 1000> 0.995
1-Palmitoyl-2-oleoyl-glycerol1 - 1000> 0.996
1-Stearoyl-2-arachidonoyl-glycerol0.5 - 500> 0.994

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Precision (%CV)Accuracy (%)
1,2-DilinoleoylglycerolLQC3< 1095 - 105
MQC150< 897 - 103
HQC750< 798 - 102

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
1,2-Dilinoleoylglycerol> 85< 15

Visualizations

Experimental Workflow

The overall experimental workflow for the quantitative analysis of diacylglycerols using this compound as an internal standard is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Spike Add 10 µL of This compound (10 µg/mL) Sample->Spike Extract Folch Lipid Extraction (Chloroform:Methanol 2:1) Spike->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis (C18, ESI+, MRM) Reconstitute->LCMS Integrate Peak Integration LCMS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: Experimental workflow for diacylglycerol analysis.

Diacylglycerol Signaling Pathway

Diacylglycerol is a key second messenger in the Phospholipase C (PLC) signaling pathway. The following diagram illustrates this pathway.

G GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor CellResponse Cellular Responses PKC->CellResponse Phosphorylates targets Ca Ca²⁺ Release ER->Ca Ca->CellResponse Modulates

Caption: PLC-mediated diacylglycerol signaling pathway.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of diacylglycerols in complex biological matrices such as plasma. The detailed protocol and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this standard in their lipidomics workflows. Accurate quantification of diacylglycerols is essential for advancing our understanding of their role in health and disease, and for the development of novel diagnostic and therapeutic strategies.

Application Notes: Quantification of Diacylglycerols Using 1,2-Dilinoleoylglycerol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diacylglycerols (DAGs) are critical lipid molecules that function as secondary messengers in a multitude of cellular signaling pathways and are key intermediates in lipid metabolism.[1][2] Accurate quantification of specific DAG species in complex biological matrices is essential for understanding their role in various physiological and pathological processes. However, their low abundance and rapid turnover present significant analytical challenges.[2] The use of a stable isotope-labeled internal standard (SIL-IS), such as 1,2-Dilinoleoylglycerol-d5, is considered the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This deuterated standard is chemically and physically almost identical to its endogenous counterpart, ensuring it co-elutes and experiences similar ionization effects, which corrects for variability during sample preparation and analysis.[3][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for accurate lipid quantification.

Core Principles of Stable Isotope Dilution

The fundamental advantage of using a deuterated internal standard like this compound is the significant improvement in analytical accuracy and precision.[4] A known amount of the SIL-IS is added to the sample at the earliest stage of preparation.[5] Because the SIL-IS is nearly identical to the analyte, it effectively compensates for:

  • Extraction Inefficiency: Any loss of the target analyte during lipid extraction is mirrored by a proportional loss of the internal standard.[5]

  • Matrix Effects: In electrospray ionization (ESI), other molecules in the sample can suppress or enhance the analyte's signal. The SIL-IS experiences the same matrix effects, allowing the ratio of analyte to standard to remain constant.[6]

  • Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer sensitivity are corrected for, as both the analyte and the standard are affected equally.[6]

By measuring the peak area ratio of the endogenous analyte to the deuterated internal standard, a highly accurate and reproducible quantification can be achieved.[3]

Signaling Pathway Involving Diacylglycerol (DAG)

Diacylglycerol is a key signaling molecule in the Phospholipase C (PLC) pathway. Upon activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC is activated and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and DAG. DAG remains in the plasma membrane where it recruits and activates Protein Kinase C (PKC), leading to the phosphorylation of downstream protein targets and various cellular responses.

PLC_Pathway cluster_membrane Plasma Membrane GPCR GPCR PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC_mem PKC (active) DAG->PKC_mem recruits & activates Response Cellular Response PKC_mem->Response phosphorylates targets Signal External Signal (e.g., Hormone) Signal->GPCR PKC_cyto PKC (inactive) PKC_cyto->PKC_mem

Simplified Phospholipase C (PLC) signaling pathway generating diacylglycerol (DAG).

Quantitative Data Summary

The optimal concentration of the this compound internal standard should be determined empirically but should ideally be close to the endogenous concentration of the analyte in the middle of the calibration curve range.[3] The following table summarizes typical concentration ranges and parameters used in lipidomics for quantification.

ParameterTypical Value / RangeNotes
Internal Standard (IS) Stock Solution 1 mg/mL in Ethanol or Chloroform (B151607)/MethanolStore at -20°C or -80°C. Prepare fresh working solutions.
IS Working Solution Concentration 1 - 25 µg/mLDiluted from stock solution in an appropriate solvent.
Spiking Concentration in Sample 100 - 1000 ng/mL (or 100 - 1000 pmol)The amount added should provide a strong signal without saturating the detector. A common practice is to add a fixed volume (e.g., 10-20 µL) of the working solution to each sample before extraction.[7]
Calibration Curve Range 1 - 5000 ng/mLShould cover the expected physiological range of the analyte.
Limit of Detection (LOD) 0.1 - 10 ng/mLVaries significantly based on the matrix and instrument sensitivity.
Limit of Quantification (LOQ) 0.5 - 25 ng/mLThe lowest concentration that can be measured with acceptable precision and accuracy.
Linearity (R²) > 0.99Essential for accurate quantification across the calibration range.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol is a modified Bligh and Dyer method, a gold standard for lipid extraction.[8]

  • Sample Aliquoting: To a 2 mL glass tube, add 50 µL of plasma or serum.

  • Internal Standard Addition: Add 10 µL of the this compound working solution. The final concentration should be within the linear range of the assay.

  • Monophasic Mixture Formation: Add 750 µL of a Chloroform:Methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.

  • Phase Separation: Add 250 µL of chloroform and vortex for 30 seconds. Add 250 µL of ultrapure water and vortex again for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: Carefully aspirate the lower organic layer containing the lipids and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the LC-MS mobile phase, such as Acetonitrile:Isopropanol (1:1, v/v). Vortex for 20 seconds and transfer to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of diacylglycerols using a reversed-phase C18 column.

  • Liquid Chromatography System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 99% B

    • 12-15 min: Hold at 99% B

    • 15.1-18 min: Return to 30% B for re-equilibration.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[4]

  • SRM Transitions (Hypothetical):

    • 1,2-Dilinoleoylglycerol: Precursor ion [M+NH₄]⁺ → Product ion (neutral loss of one linoleic acid).

    • This compound: Precursor ion [M+5+NH₄]⁺ → Product ion (neutral loss of one linoleic acid).

Experimental and Data Analysis Workflow

The overall workflow from sample receipt to final data involves several critical steps that must be standardized for reliable results.

Workflow Sample 1. Biological Sample (Plasma, Cells, Tissue) Spike 2. Add Internal Standard (this compound) Sample->Spike Extract 3. Lipid Extraction (e.g., Bligh & Dyer) Spike->Extract Dry 4. Dry & Reconstitute Extract->Dry LCMS 5. LC-MS/MS Analysis (SRM/MRM Mode) Dry->LCMS Process 6. Data Processing (Peak Integration) LCMS->Process Quant 7. Quantification (Ratio vs. Calibration Curve) Process->Quant

Workflow for quantitative lipid analysis using an internal standard.

Data Analysis

  • Peak Integration: Integrate the chromatographic peak areas for both the endogenous 1,2-Dilinoleoylglycerol and the this compound internal standard for each sample, calibrator, and quality control (QC) sample.[4]

  • Calculate Ratios: For each injection, calculate the peak area ratio: (Peak Area of Analyte / Peak Area of Internal Standard).

  • Construct Calibration Curve: Plot the peak area ratio of the calibration standards against their known concentrations. Perform a linear regression analysis to determine the best-fit line and the regression equation (y = mx + c).[4]

  • Determine Unknown Concentrations: Use the regression equation from the calibration curve to calculate the concentration of 1,2-Dilinoleoylglycerol in the unknown samples based on their measured peak area ratios.

References

Application Notes and Protocols for 1,2-Dilinoleoylglycerol-d5 in Biomarker Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diacyl-sn-glycerols (DAGs) are critical lipid molecules that function as metabolic intermediates in the synthesis of major glycerolipids and as essential second messengers in a multitude of cellular signaling pathways. The transient nature and low abundance of specific DAG species, such as 1,2-Dilinoleoylglycerol, make their accurate quantification challenging yet crucial for understanding disease pathogenesis and for the discovery of novel biomarkers. This document provides detailed application notes and experimental protocols for the use of 1,2-Dilinoleoylglycerol-d5 as an internal standard for the accurate quantification of endogenous 1,2-Dilinoleoylglycerol by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification. It effectively corrects for variations in sample extraction, processing, and instrument response, thereby ensuring high accuracy and precision. These methodologies are pivotal for researchers in metabolomics, lipidomics, and drug development who are investigating the role of diacylglycerol signaling in diseases such as cancer, diabetes, and cardiovascular disorders.

Data Presentation

Table 1: Representative Quantitative Performance of a Deuterated Diacylglycerol (d5-DAG) Internal Standard.

ParameterResultDescription
Recovery 92%The efficiency of the extraction process for the analyte from the biological matrix.
Precision (CV%) < 10%The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Linearity (r²) > 0.995The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Limit of Detection (LOD) 0.5 ng/mLThe lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]
Limit of Quantification (LOQ) 1.5 ng/mLThe lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

Signaling Pathway

1,2-Diacylglycerols, including 1,2-Dilinoleoylglycerol, are key activators of Protein Kinase C (PKC) isoforms. The activation of PKC initiates a cascade of downstream signaling events that regulate a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. Dysregulation of the DAG-PKC signaling axis has been implicated in the pathophysiology of numerous diseases.

DAG_PKC_Signaling 1,2-Dilinoleoylglycerol (DAG) - Protein Kinase C (PKC) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC RTK Receptor Tyrosine Kinase (RTK) RTK->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis DAG 1,2-Dilinoleoylglycerol (DAG) PIP2->DAG Generates IP3 IP3 PIP2->IP3 Generates PKC_inactive Inactive PKC DAG->PKC_inactive Binds PKC_active Active PKC PKC_inactive->PKC_active Activation Downstream Downstream Effectors (e.g., MAPK, NF-κB) PKC_active->Downstream Phosphorylates & Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC_inactive Binds Response Cellular Responses (Proliferation, Inflammation, etc.) Downstream->Response Extracellular Extracellular Signal (Hormone, Growth Factor) Extracellular->GPCR Extracellular->RTK

DAG-PKC Signaling Pathway.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol describes a modified Bligh and Dyer method for the extraction of total lipids, including diacylglycerols, from cultured cells or tissues.

Materials:

  • Homogenizer (for tissue samples)

  • Glass centrifuge tubes with Teflon-lined caps

  • Chloroform (B151607) (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • This compound internal standard solution (in a suitable organic solvent, e.g., ethanol)

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Sample Preparation:

    • Cultured Cells: Wash cell pellets (e.g., 1-5 million cells) twice with ice-cold phosphate-buffered saline (PBS). After the final wash, aspirate all PBS and keep the cell pellet on ice.

    • Tissue: Weigh 20-50 mg of frozen tissue and homogenize in 1 mL of ice-cold PBS.

  • Internal Standard Spiking: To the cell pellet or tissue homogenate, add a known amount of this compound internal standard. The amount should be optimized based on the expected endogenous levels of 1,2-Dilinoleoylglycerol in the sample.

  • Monophasic Mixture Formation: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the sample. Vortex vigorously for 1 minute to create a single-phase solution.

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of deionized water and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:chloroform, 9:1, v/v).

Lipid_Extraction_Workflow Lipid Extraction Workflow Start Biological Sample (Cells or Tissue) Spike Spike with This compound Start->Spike Homogenize Add Chloroform:Methanol (1:2) & Vortex Spike->Homogenize Phase_Sep Add Chloroform & Water & Vortex Homogenize->Phase_Sep Centrifuge Centrifuge (2000 x g, 10 min) Phase_Sep->Centrifuge Collect Collect Lower Organic Phase Centrifuge->Collect Evaporate Evaporate Solvent (Nitrogen Stream) Collect->Evaporate Reconstitute Reconstitute in LC-MS/MS Solvent Evaporate->Reconstitute End Ready for Analysis Reconstitute->End

Lipid Extraction Workflow.
Protocol 2: LC-MS/MS Analysis of 1,2-Dilinoleoylglycerol

This protocol provides a general framework for the quantitative analysis of 1,2-Dilinoleoylglycerol using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific LC-MS/MS system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 1,2-Dilinoleoylglycerol (Endogenous): Precursor ion [M+NH₄]⁺ → Product ion (specific fragment, e.g., neutral loss of a linoleic acid moiety)

    • This compound (Internal Standard): Precursor ion [M+5+NH₄]⁺ → Product ion (corresponding fragment)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

  • Collision Gas: Argon

  • Collision Energy: Optimize for each transition

Data Analysis:

  • Integrate the peak areas for the endogenous 1,2-Dilinoleoylglycerol and the this compound internal standard.

  • Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

  • Generate a calibration curve using known concentrations of a 1,2-Dilinoleoylglycerol standard spiked with a constant amount of the d5-internal standard.

  • Determine the concentration of 1,2-Dilinoleoylglycerol in the samples by interpolating the peak area ratios onto the calibration curve.

LCMS_Workflow LC-MS/MS Analysis Workflow Start Reconstituted Lipid Extract Inject Inject into HPLC System Start->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Data_Acq Data Acquisition (Peak Areas) Detect->Data_Acq Quantify Quantification using Internal Standard & Calibration Curve Data_Acq->Quantify End Analyte Concentration Quantify->End

LC-MS/MS Analysis Workflow.

Conclusion

The methodologies outlined in this document provide a robust framework for the accurate and precise quantification of 1,2-Dilinoleoylglycerol in biological samples. The use of this compound as an internal standard is essential for reliable biomarker discovery and validation studies. By applying these protocols, researchers can gain valuable insights into the role of diacylglycerol signaling in health and disease, paving the way for the development of novel diagnostic tools and therapeutic interventions. It is strongly recommended that each laboratory validates these methods for their specific application and instrumentation to ensure optimal performance.

References

Troubleshooting & Optimization

Troubleshooting inaccurate quantification with 1,2-Dilinoleoylglycerol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate quantification using 1,2-Dilinoleoylglycerol-d5 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in quantitative experiments?

A1: this compound is a deuterated stable isotope-labeled internal standard. It is chemically identical to its endogenous counterpart, 1,2-dilinoleoylglycerol (B27625), but has a higher mass due to the five deuterium (B1214612) atoms on the glycerol (B35011) backbone.[1] In mass spectrometry-based quantification, it is added to samples at a known concentration at the beginning of the sample preparation process.[2] Because it behaves nearly identically to the analyte of interest during extraction, chromatography, and ionization, it can be used to correct for sample loss, matrix effects, and variations in instrument response, thereby improving the accuracy and precision of quantification.

Q2: What are the primary causes of inaccurate quantification when using this compound?

A2: Inaccurate quantification can stem from several factors, including:

  • Matrix Effects: Components of the biological matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of the analyte and/or the internal standard, leading to erroneous results.[3]

  • Standard Degradation: Improper storage or handling of the this compound standard can lead to degradation through oxidation or hydrolysis, resulting in an inaccurate starting concentration.[4]

  • Isotopic Exchange: While less common for the deuterium labels on the glycerol backbone, under certain conditions, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, altering the mass of the internal standard.

  • Chromatographic Issues: Poor chromatographic separation can lead to co-elution with interfering species or differential matrix effects if the analyte and internal standard do not co-elute perfectly.

  • Inaccurate Pipetting or Dilution: Errors in the preparation of stock solutions, calibration standards, or the addition of the internal standard to samples will directly impact the final calculated concentrations.

Q3: How should this compound be stored and handled?

A3: Proper storage and handling are critical for maintaining the integrity of the standard.

  • Storage: Unsaturated lipids like 1,2-dilinoleoylglycerol are susceptible to oxidation.[4] It is recommended to store the standard as a solution in a suitable organic solvent (e.g., chloroform (B151607) or methanol) at -20°C ± 4°C in a glass vial with a Teflon-lined cap.[4] Avoid storing it as a dry powder for extended periods.[4]

  • Handling: To prevent condensation and subsequent degradation, allow the entire container to warm to room temperature before opening.[4] Use glass or stainless steel pipettes for transferring organic solutions to avoid contamination from plasticizers.[4] Minimize the number of freeze-thaw cycles by preparing aliquots of the stock solution.[4]

Troubleshooting Guides

Issue 1: High Variability in Replicate Injections

Q: My replicate injections of the same sample show high variability in the analyte/internal standard peak area ratio. What could be the cause?

A: High variability in replicate injections often points to issues with the analytical instrument or the sample itself after preparation.

Potential Causes and Solutions:

  • Inconsistent Injection Volume:

    • Solution: Check the autosampler for air bubbles in the syringe and ensure the injection volume is appropriate for the loop size. Perform a series of blank injections with a standard to verify injection precision.

  • Sample Instability in the Autosampler:

    • Solution: Some diacylglycerols can be unstable at room temperature. If your autosampler is not temperature-controlled, consider running smaller batches or cooling the autosampler to 4°C.

  • Matrix Components Precipitating in the Vial:

    • Solution: After extraction and solvent evaporation, ensure the sample is fully reconstituted in the final injection solvent. Vortex and centrifuge the sample before transferring the supernatant to the injection vial.

  • Carryover from Previous Injections:

    • Solution: Implement a robust needle wash protocol using a strong solvent (e.g., isopropanol) between injections. Inject a blank solvent after a high-concentration sample to check for carryover.

Issue 2: Poor Recovery of this compound

Q: The peak area of my this compound internal standard is consistently low across all samples. What could be the problem?

A: Low internal standard recovery suggests a problem with the sample preparation process or the stability of the standard.

Potential Causes and Solutions:

  • Inefficient Lipid Extraction:

    • Solution: Ensure the chosen lipid extraction method (e.g., Folch or Bligh-Dyer) is performed correctly.[3] Check that the solvent ratios are accurate and that the phases are adequately mixed and separated. Consider re-extracting the aqueous phase to maximize lipid recovery.

  • Degradation of the Internal Standard:

    • Solution: Verify the storage conditions and age of your this compound stock solution.[4] If degradation is suspected, prepare a fresh stock solution from a new vial of the standard.

  • Loss During Solvent Evaporation:

    • Solution: Avoid excessive heat or a strong stream of nitrogen during the solvent evaporation step, as this can lead to the loss of more volatile lipids.

  • Adsorption to Surfaces:

    • Solution: Use silanized glassware or low-adsorption microcentrifuge tubes to minimize the loss of lipids due to adsorption to container surfaces.

Issue 3: Inaccurate Quantification in Quality Control (QC) Samples

Q: My QC samples are consistently failing to meet the acceptance criteria. What should I investigate?

A: QC sample failure indicates a systematic error in the assay.

Potential Causes and Solutions:

  • Inaccurate Calibration Curve:

    • Solution: Prepare fresh calibration standards from your stock solutions. Ensure that the concentration range of the calibration curve brackets the expected concentrations of your analytes. Evaluate the linearity and weighting of your regression model.

  • Differential Matrix Effects:

    • Solution: Matrix effects can vary between different lots of matrix used for QCs and the actual study samples.[3] If suspected, perform a post-extraction addition experiment to assess the matrix effect. It may be necessary to use a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.[5]

  • Isotope Interference:

    • Solution: In rare cases, naturally occurring isotopes of the analyte can interfere with the signal of a deuterated internal standard, especially if the mass difference is small.[6] Ensure that the mass spectrometer has sufficient resolution to distinguish between the analyte and the internal standard.

Experimental Protocols

Protocol: Quantification of Diacylglycerols in Human Plasma

This protocol provides a general framework. Optimization may be required for specific instrumentation and sample types.

1. Sample Preparation (Lipid Extraction)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a glass tube, add 10 µL of a 10 µg/mL solution of this compound in methanol.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Add 500 µL of 0.9% NaCl solution.

  • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase into a new glass tube.

  • Dry the organic extract under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.

2. Preparation of Calibration Standards and Quality Controls

  • Prepare a stock solution of non-labeled 1,2-dilinoleoylglycerol in methanol.

  • Prepare a series of working standard solutions by serial dilution.

  • Prepare calibration standards by spiking the appropriate amount of each working standard solution into a blank plasma matrix and performing the same extraction procedure as for the samples.

  • Prepare QC samples at low, medium, and high concentrations in a blank plasma matrix in the same manner.

3. LC-MS/MS Analysis

  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Gradient: A typical gradient would start at a low percentage of mobile phase B and gradually increase to elute the more hydrophobic diacylglycerols.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 50-60°C

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data Tables

Table 1: Example MRM Transitions for this compound and Common Endogenous Diacylglycerols

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound622.5339.325
1-Palmitoyl-2-oleoyl-glycerol621.5339.325
1-Stearoyl-2-oleoyl-glycerol649.6367.325
1-Stearoyl-2-arachidonoyl-glycerol671.5367.325
1,2-Dioleoyl-glycerol647.5365.325

Note: These are example transitions and should be optimized for your specific instrument. The product ions often correspond to the neutral loss of one of the fatty acyl chains.

Table 2: Example Data for Method Recovery and Precision

AnalyteConcentration (ng/mL)Recovery (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
1,2-Dioleoyl-glycerol5095.24.86.2
50098.13.55.1
5000101.52.94.5

Table 3: Acceptance Criteria for Quality Control Samples

QC LevelAccuracy (% Bias)Precision (%CV)
Low QC± 20%≤ 20%
Medium QC± 15%≤ 15%
High QC± 15%≤ 15%

Note: At least 4 out of 6 QC samples should be within these limits for a run to be considered valid.

Visualizations

Diacylglycerol Signaling Pathway Overview

G GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates target proteins Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Cellular_Response G start Start sample_prep Sample Collection (e.g., Plasma) start->sample_prep add_is Add this compound Internal Standard sample_prep->add_is extraction Lipid Extraction (e.g., Folch Method) add_is->extraction dry_down Solvent Evaporation extraction->dry_down reconstitute Reconstitution in Injection Solvent dry_down->reconstitute lc_ms_analysis LC-MS/MS Analysis (MRM Mode) reconstitute->lc_ms_analysis data_processing Data Processing (Peak Integration) lc_ms_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification end End quantification->end G start Inaccurate Quantification Observed check_qcs Are QC Samples within acceptance criteria? start->check_qcs qcs_fail QC Failure check_qcs->qcs_fail No qcs_pass QC Pass check_qcs->qcs_pass Yes check_cal_curve Review Calibration Curve (Linearity, R², Weighting) qcs_fail->check_cal_curve check_standards Prepare Fresh Calibration Standards check_cal_curve->check_standards check_is_prep Verify Internal Standard Stock Concentration check_standards->check_is_prep check_sample_prep Investigate Sample-Specific Issues qcs_pass->check_sample_prep matrix_effects Assess Matrix Effects (Post-extraction spike) check_sample_prep->matrix_effects recovery Evaluate Extraction Recovery matrix_effects->recovery

References

Technical Support Center: Optimizing 1,2-Dilinoleoylglycerol-d5 Signal in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 1,2-Dilinoleoylglycerol-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and accurate experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal intensity low?

A1: Low signal intensity for this compound can stem from several factors including suboptimal ionization, matrix effects, in-source fragmentation, or issues with sample preparation. Neutral lipids like diacylglycerols often exhibit poor ionization efficiency.[1] The formation of multiple adduct ions can also dilute the signal of the desired precursor ion.[1]

Q2: What are the most common adducts for this compound in positive ion mode, and how do I choose the best one for quantification?

A2: In positive ion electrospray ionization (ESI), this compound commonly forms adducts with ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), and lithium ([M+Li]⁺).[2][3] The ammoniated adduct is often preferred for quantification as it is less prone to in-source fragmentation compared to the protonated molecule ([M+H]⁺).[2] The choice of adduct can be influenced by the mobile phase composition; for instance, adding ammonium formate (B1220265) or acetate (B1210297) to the mobile phase will promote the formation of [M+NH₄]⁺ adducts.[3]

Q3: I am observing in-source fragmentation of my this compound. How can I minimize this?

A3: In-source fragmentation is a common issue in lipidomics that can lead to misinterpretation of data.[4][5] To minimize this, it is crucial to optimize the ESI source parameters.[6] Specifically, reducing the cone voltage (also known as fragmentor or orifice voltage) can significantly decrease the extent of in-source fragmentation.[6] A systematic optimization of source conditions is recommended to find the balance between efficient ionization and minimal fragmentation.[4][5]

Q4: My deuterated internal standard (this compound) has a slightly different retention time than its non-deuterated analog. Is this normal, and how does it affect quantification?

A4: Yes, a slight shift in retention time between a deuterated internal standard and its non-deuterated counterpart is a known phenomenon called the "deuterium isotope effect."[6][7] The heavier deuterium (B1214612) atoms can lead to minor differences in the molecule's interaction with the stationary phase, often causing the deuterated compound to elute slightly earlier.[6] While often minimal, this can impact quantification if the peaks do not co-elute perfectly, especially if there is ion suppression in that region of the chromatogram.[7]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Peak Splitting

Poor peak shape, such as tailing, broadening, or splitting, can compromise the quality of your data.[8][9]

Troubleshooting Steps:

  • Check for Column Contamination: A contaminated column or a partially plugged frit is a common cause of peak shape issues.[9]

  • Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[9]

  • Assess for Co-eluting Impurities: An impurity co-eluting with the analyte can interfere with its peak shape.[6]

  • Optimize Chromatography: Re-evaluate your LC method, including the gradient, mobile phase composition, and column temperature.[6]

Issue 2: High Background Noise or Ion Suppression

High background noise or ion suppression can significantly reduce the signal-to-noise ratio and affect the limit of detection.

Troubleshooting Steps:

  • Evaluate for Matrix Effects: Complex biological samples contain components like phospholipids (B1166683) that can co-elute with the analyte and suppress its ionization.[10][11] Consider implementing a sample cleanup step to remove these interfering substances.[10][11]

  • Check Mobile Phase and Solvents: Ensure the use of high-purity solvents and freshly prepared mobile phases to avoid contamination.[12][13]

  • Clean the Ion Source: A dirty ion source is a common source of high background noise and reduced sensitivity.[8]

  • Systematic ESI Source Optimization: Methodically optimize ESI source parameters such as spray voltage, gas flow rates, and drying gas temperature to maximize the signal for your analyte.[6]

Quantitative Data Summary

Table 1: Example ESI Source Parameters for Diacylglycerol Analysis

ParameterTypical RangePurpose
Capillary Voltage3.0 - 4.5 kVEstablishes a stable electrospray.[2]
Cone Voltage20 - 60 VInfluences ion transmission and fragmentation. Lower values minimize in-source fragmentation.[2]
Source Temperature100 - 150 °CAids in desolvation.[2]
Desolvation Temperature300 - 450 °CFacilitates efficient solvent evaporation.[2]
Desolvation Gas Flow600 - 1000 L/hrAssists in the desolvation process.[2]

Note: These are general ranges, and optimal values will vary depending on the specific instrument, compound, and mobile phase composition.

Table 2: Common Mass Transitions for 1,2-Dilinoleoylglycerol ([M+NH₄]⁺) Analysis

Precursor Ion (m/z)Product Ion (m/z)Description
619.5 (for d5)VariesPrecursor ion for MS/MS fragmentation.
VariesVariesNeutral loss of a linoleic acid chain.[3]

Note: The exact m/z values will depend on the specific adduct and fragmentation pathway. It is crucial to determine the optimal transitions empirically on your instrument.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods designed to remove phospholipids, a common source of matrix effects in diacylglycerol analysis.[10][11]

  • To a 100 µL plasma sample, add a known amount of this compound as an internal standard.

  • Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).[3]

Protocol 2: LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for developing an LC-MS/MS method for diacylglycerol analysis.[3]

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column suitable for lipid analysis.

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the diacylglycerols.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40 - 50 °C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor Ion: Select the [M+NH₄]⁺ adduct of this compound.

    • Product Ion(s): Determine the most abundant and specific fragment ions by performing a product ion scan on the precursor.

    • Collision Energy: Optimize to maximize the signal of the chosen product ion(s).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample add_is Add this compound start->add_is extraction Liquid-Liquid Extraction add_is->extraction drydown Drydown under Nitrogen extraction->drydown reconstitute Reconstitute in Injection Solvent drydown->reconstitute lc_separation LC Separation (C18) reconstitute->lc_separation ms_ionization ESI+ Ionization lc_separation->ms_ionization msms_detection MRM Detection ms_ionization->msms_detection integration Peak Integration msms_detection->integration quantification Quantification integration->quantification end Final Report quantification->end

Caption: A typical experimental workflow for the quantification of this compound.

troubleshooting_low_signal cluster_lc LC Issues cluster_ms MS Issues cluster_sample Sample Prep Issues start Low Signal for this compound peak_shape Poor Peak Shape? start->peak_shape Check retention_time Retention Time Shift? start->retention_time Check ion_suppression Ion Suppression? start->ion_suppression Check in_source_frag In-source Fragmentation? start->in_source_frag Check extraction_eff Low Extraction Efficiency? start->extraction_eff Check sample_degradation Sample Degradation? start->sample_degradation Check check_column Check Column Health peak_shape->check_column check_solvent Check Injection Solvent peak_shape->check_solvent improve_cleanup Improve Sample Cleanup ion_suppression->improve_cleanup modify_lc Modify LC Method ion_suppression->modify_lc optimize_cone Optimize Cone Voltage in_source_frag->optimize_cone validate_prep Validate Sample Prep extraction_eff->validate_prep

Caption: A troubleshooting guide for low signal intensity of this compound.

References

Technical Support Center: Analysis of 1,2-Dilinoleoylglycerol-d5 in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dilinoleoylglycerol-d5 (DLG-d5) in plasma samples. It addresses common challenges related to matrix effects encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of DLG-d5 in plasma?

Q2: What are the primary causes of matrix effects when analyzing lipids like DLG-d5 in plasma?

A2: In biological samples such as plasma, phospholipids (B1166683) are the most significant cause of matrix effects.[1][3] Other sources of interference include salts, proteins, and endogenous metabolites that can co-elute with the target analyte and interfere with the ionization process in the mass spectrometer's ion source.[1]

Q3: How can I determine if my DLG-d5 analysis is affected by matrix effects?

A3: Two primary methods can be used to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of DLG-d5 solution is infused into the mass spectrometer after the LC column. A blank plasma extract is then injected. Dips or peaks in the constant DLG-d5 signal indicate regions of ion suppression or enhancement, respectively.[1]

  • Post-Extraction Spiking: This is a quantitative approach. The response of DLG-d5 spiked into a blank matrix extract (that has undergone the full sample preparation process) is compared to the response of DLG-d5 in a neat (clean) solvent at the same concentration. The ratio of these responses indicates the degree of signal suppression or enhancement.[1][4]

Q4: What is the difference between ion suppression and ion enhancement?

A4: Ion suppression is the more common form of matrix effect, resulting in a reduced signal for the analyte of interest.[1] This occurs when co-eluting matrix components compete with the analyte for ionization, reduce the efficiency of droplet formation and desolvation in the ESI source, or neutralize the charged analyte ions.[1] Ion enhancement is an increase in the analyte's signal response. While less common, it can occur when co-eluting compounds improve the ionization efficiency of the target analyte.[1] Both phenomena compromise data accuracy.[2]

Q5: Why is a stable isotope-labeled internal standard like DLG-d5 important in mitigating matrix effects?

A5: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects.[5] Since DLG-d5 has nearly identical physicochemical properties to the endogenous 1,2-Dilinoleoylglycerol, it will experience a similar degree of ion suppression or enhancement.[6] This allows for accurate quantification based on the analyte-to-internal standard peak area ratio, as the ratio remains consistent even if the absolute signal intensities fluctuate due to matrix effects.[5]

Troubleshooting Guide

Issue 1: Poor Peak Shape, Splitting, or Tailing for DLG-d5

  • Possible Cause: Column fouling from the accumulation of non-eluted matrix components, particularly phospholipids, can lead to distorted peak shapes.[1]

  • Troubleshooting Steps:

    • Implement a Column Wash: Introduce a strong solvent wash at the end of each run to elute strongly retained matrix components.[1]

    • Periodic Column Flushing: Periodically flush the column with a strong, appropriate solvent to remove accumulated contaminants.[1]

    • Use a Guard Column: A guard column can help protect the analytical column from irreversible contamination by matrix components.[1]

    • Enhance Sample Clean-up: Improve the sample preparation method to remove more of the interfering matrix components before analysis.[1]

Issue 2: Low DLG-d5 Signal and Poor Sensitivity

  • Possible Cause: Ion suppression is a primary cause of reduced sensitivity.[1][7] Co-eluting matrix components, especially phospholipids, can significantly suppress the ionization of your target analyte, leading to a signal that is near or below the limit of detection.[1][2]

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Employ a more rigorous sample clean-up technique to remove interfering phospholipids. Techniques like Solid-Phase Extraction (SPE) or specific phospholipid removal plates (e.g., HybridSPE-Phospholipid) can be highly effective.[1]

    • Adjust Chromatography: Modify the chromatographic method to separate the DLG-d5 peak from the regions where major matrix components elute. This could involve adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry.[6][8]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. This is a viable option if the DLG-d5 concentration is high enough to remain detectable after dilution.[5]

Issue 3: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

  • Possible Cause: Variability in the matrix composition from sample to sample can lead to different degrees of ion suppression, causing inconsistent results.[5]

  • Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQs, DLG-d5 is crucial for correcting variability in ion suppression between different samples.[5]

    • Implement Robust Sample Preparation: A consistent and effective sample preparation method, such as SPE, will minimize variability in matrix effects across a batch of samples.[9]

    • Matrix-Matched Calibrators and QCs: Prepare calibration standards and QC samples in the same biological matrix as the unknown samples to compensate for consistent matrix effects.[5]

Data Presentation

The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the general effectiveness of common techniques for removing phospholipids, a primary source of interference in plasma.

Sample Preparation TechniqueEffectiveness in Phospholipid RemovalThroughputCost per SampleKey Considerations
Protein Precipitation (PPT) LowHighLowSimple and fast, but often results in significant matrix effects due to co-precipitation of phospholipids.[3][9]
Liquid-Liquid Extraction (LLE) Medium to HighMediumLowRequires solvent optimization and can be difficult to automate.[9] Different solvent systems (e.g., Folch, Bligh-Dyer, Matyash) offer varying efficiencies for different lipid classes.[10]
Solid-Phase Extraction (SPE) HighMedium to HighMediumGood removal of salts and phospholipids.[1] Requires method development to optimize the sorbent, wash, and elution steps.[6]
HybridSPE-Phospholipid Very High (>99%)HighHighCombines the simplicity of PPT with high selectivity for phospholipid removal.[1]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking

This protocol provides a quantitative assessment of ion suppression or enhancement.

  • Prepare Blank Plasma Extract:

    • Extract a blank plasma sample (from the same species as the study samples) using your established sample preparation method (e.g., protein precipitation, LLE, or SPE).

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike the known concentration of DLG-d5 into the final, clean reconstitution solvent.

    • Set B (Post-Extraction Spike): Spike the same known concentration of DLG-d5 into the blank plasma extract prepared in step 1.

  • LC-MS/MS Analysis:

    • Analyze multiple replicates of both Set A and Set B using the developed LC-MS/MS method.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • A value of 100% indicates no matrix effect.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for removing phospholipids and other interferences. Note: This is a general guideline and requires optimization for your specific application.

  • Cartridge Conditioning:

    • Pass an appropriate organic solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.

  • Cartridge Equilibration:

    • Pass an aqueous solution (e.g., water or a weak buffer) through the cartridge to prepare it for the sample.

  • Sample Loading:

    • Load the pre-treated plasma sample (e.g., after protein precipitation and centrifugation) onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent to remove polar interferences like salts.

    • Wash with a stronger solvent (e.g., methanol/water mixture) to remove phospholipids while retaining the analyte of interest.

  • Elution:

    • Elute the DLG-d5 from the cartridge using an appropriate organic solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_sets Sample Sets for Analysis cluster_analysis Analysis & Calculation Plasma Blank Plasma Sample Extraction Extraction Method (PPT, LLE, or SPE) Plasma->Extraction BlankExtract Blank Plasma Extract Extraction->BlankExtract SetB Set B: Post-Extraction Spike BlankExtract->SetB BlankExtract->SetB NeatSolvent Neat Reconstitution Solvent SetA Set A: Neat Solution NeatSolvent->SetA DLG_d5 DLG-d5 Standard DLG_d5->SetA DLG_d5->SetB LCMS LC-MS/MS Analysis SetA->LCMS SetB->LCMS PeakA Peak Area A LCMS->PeakA PeakB Peak Area B LCMS->PeakB Calculation Matrix Effect Calculation: (Peak B / Peak A) * 100 PeakA->Calculation PeakB->Calculation

Caption: Workflow for Quantitative Assessment of Matrix Effects.

DiacylglycerolSignaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor PLC Phospholipase C (PLC) Receptor->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG 1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca2+ Release from ER IP3->Ca_release Downstream Downstream Signaling Cascades PKC->Downstream Ca_release->Downstream

Caption: Simplified Diacylglycerol (DAG) Signaling Pathway.

References

1,2-Dilinoleoylglycerol-d5 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 1,2-Dilinoleoylglycerol-d5, along with troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is crucial to store it under the proper conditions. Due to the polyunsaturated nature of the linoleoyl chains, the compound is susceptible to oxidation. The recommended storage conditions are summarized in the table below.

Q2: What is the expected shelf-life of this compound?

A2: When stored under the recommended conditions, this compound is expected to be stable for at least two years. For a similar deuterated compound, Glyceryl-d5 Trilinoleate, re-analysis is recommended after three years to confirm chemical purity[1]. A comparable non-deuterated diacylglycerol, 1,2-Dioleoyl-sn-glycerol, has a stated stability of ≥ 2 years when stored at -20°C[2].

Q3: How should I handle this compound upon receiving it?

A3: Proper handling is critical to prevent degradation. If the product is supplied as a powder, it is highly recommended to dissolve it in a suitable organic solvent, such as ethanol (B145695) or chloroform, to a known concentration. Unsaturated lipids in powder form are hygroscopic and can quickly absorb moisture, leading to hydrolysis and oxidation[3][4]. Store the resulting solution under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower.

Q4: Can I store solutions of this compound in plastic tubes?

A4: No, it is strongly advised to avoid storing organic solutions of lipids in plastic containers like polystyrene or polypropylene (B1209903) tubes. Plasticizers and other impurities can leach from the plastic into the solvent, contaminating your sample[3][4]. Always use glass vials with Teflon-lined caps (B75204) for storage.

Stability and Storage Conditions Summary

ParameterRecommendationRationale
Temperature -20°C or below (Freezer)[2][4][5]To minimize oxidation and degradation of the polyunsaturated fatty acid chains.
Atmosphere Inert gas (Argon or Nitrogen)[3][4]To prevent oxidation from atmospheric oxygen.
Light Exposure Store in the dark (amber vials or in a dark container)Light can catalyze the oxidation of unsaturated lipids.
Storage Container Glass vial with a Teflon-lined cap[3][4]To prevent leaching of impurities from plastic and ensure a tight seal.
Form As a solution in a suitable organic solvent[3][4]Unsaturated lipids are unstable as powders due to their hygroscopic nature.

Experimental Protocols

Protocol for Preparation of a Stock Solution

This protocol outlines the steps for preparing a stable stock solution of this compound.

Materials:

  • This compound (as powder or film)

  • High-purity organic solvent (e.g., ethanol, chloroform, or ethyl acetate)

  • Inert gas (Argon or Nitrogen)

  • Glass vial with a Teflon-lined cap

  • Glass syringe or pipette

Procedure:

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis[4].

  • Under a stream of inert gas, add the desired volume of a suitable organic solvent to the vial containing the this compound.

  • Seal the vial tightly with the Teflon-lined cap.

  • Gently vortex or sonicate the vial until the lipid is completely dissolved.

  • Purge the headspace of the vial with the inert gas before final sealing.

  • Store the stock solution at -20°C or below in the dark.

Troubleshooting Guide

Unexpected experimental results can often be traced back to the quality and handling of critical reagents like this compound.

IssuePotential CauseTroubleshooting Steps
Inconsistent or no biological activity Degradation of this compound due to improper storage or handling.1. Verify that the compound has been stored at -20°C under an inert atmosphere and protected from light.2. Prepare a fresh stock solution from a new or properly stored aliquot.3. Consider analyzing the integrity of the compound using techniques like TLC or LC-MS.
High background signal in assays Presence of oxidized lipid species that may have non-specific effects[6][7].1. Ensure that all handling steps are performed under an inert atmosphere to minimize oxidation.2. Use freshly prepared solutions for your experiments.3. If possible, purify the this compound to remove any degradation products.
Poor reproducibility between experiments Inconsistent concentration of the active compound due to degradation or improper dissolution.1. Ensure the compound is fully dissolved in the solvent.2. Always handle the stock solution with care, minimizing exposure to air and light.3. Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Visual Guides

experimental_workflow Experimental Workflow for Handling this compound reception Receive Compound equilibration Equilibrate to Room Temp reception->equilibration dissolution Dissolve in Organic Solvent under Inert Gas equilibration->dissolution storage Store at -20°C in Glass Vial dissolution->storage aliquot Prepare Single-Use Aliquots storage->aliquot usage Use in Experiment aliquot->usage

Caption: Workflow for proper handling of this compound.

troubleshooting_guide Troubleshooting Experimental Issues start Unexpected Experimental Results check_storage Verify Storage Conditions (-20°C, Inert Gas, Dark) start->check_storage check_handling Review Handling Protocol (Inert Gas, Glassware) check_storage->check_handling If conditions were improper check_storage->check_handling If conditions were proper prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh If conditions were improper check_handling->prepare_fresh If handling was improper analyze_compound Analyze Compound Integrity (TLC, LC-MS) prepare_fresh->analyze_compound If problem persists positive_result Problem Resolved prepare_fresh->positive_result If problem is resolved new_lot Use a New Lot of Compound analyze_compound->new_lot If degradation is confirmed new_lot->positive_result

Caption: Decision tree for troubleshooting experimental issues.

References

Technical Support Center: 1,2-Dilinoleoylglycerol-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-Dilinoleoylglycerol-d5. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal use and stability of this isotopically labeled lipid. Here you will find answers to frequently asked questions and troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated form of 1,2-Dilinoleoylglycerol, a diacylglycerol containing two linoleic acid chains. The 'd5' indicates that five hydrogen atoms on the glycerol (B35011) backbone have been replaced with deuterium. This stable isotope labeling makes it an ideal internal standard for quantification of endogenous 1,2-Dilinoleoylglycerol in biological samples using mass spectrometry (MS)-based techniques like GC-MS or LC-MS.[1][]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term stability, this compound should be stored at -20°C.[3] If it is supplied in an organic solvent, it should be kept in a tightly sealed glass vial with a Teflon-lined cap.[4] To prevent oxidation, the vial's headspace should be flushed with an inert gas like nitrogen or argon before sealing.[3]

Q3: The product was shipped at room temperature. Is it still viable?

A3: Yes, it is common for this product to be shipped at ambient temperatures for short durations. However, it is crucial to transfer it to the recommended -20°C storage immediately upon receipt to minimize any potential for degradation.[3]

Q4: What are the primary degradation pathways for this lipid?

A4: As a polyunsaturated diacylglycerol, this compound is susceptible to two main degradation pathways:

  • Hydrolysis: The ester bonds linking the linoleic acid chains to the glycerol backbone can be cleaved, especially in the presence of water, leading to the formation of free fatty acids and monoglycerides.[3]

  • Oxidation: The double bonds in the two linoleoyl chains are highly vulnerable to oxidation from atmospheric oxygen.[5] This process is accelerated by exposure to light, elevated temperatures, and the presence of metal ions, resulting in the formation of hydroperoxides, aldehydes, and other secondary oxidation products.[3]

Q5: Which analytical techniques are best for assessing the purity and degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a highly effective method for separating and quantifying the parent lipid and its degradation products.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for analyzing the fatty acid components after hydrolysis and derivatization.[6][7]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Rapid degradation of the standard is observed. 1. Improper storage (temperature too high, exposure to light/oxygen).[3] 2. Repeated freeze-thaw cycles.[3] 3. Contamination with water (promotes hydrolysis) or metal ions (catalyzes oxidation).[3]1. Store aliquots at -20°C in tightly sealed glass vials, protected from light. Flush with an inert gas (nitrogen or argon) before sealing.[3][4] 2. Prepare single-use aliquots to minimize freeze-thaw cycles.[3] 3. Use anhydrous solvents and high-purity reagents. Ensure all glassware is scrupulously clean.
Inconsistent results between assays. 1. Incomplete solubilization of the standard after thawing.[3] 2. Pipetting errors due to the viscous nature of lipid solutions. 3. Instrument variability (e.g., fluctuating column temperature, detector sensitivity).[3]1. Ensure the standard is a clear, homogenous solution before preparing dilutions. If necessary, gently warm the vial and vortex to ensure complete dissolution.[3] 2. Use calibrated positive-displacement pipettes for accurate handling of viscous organic solutions. 3. Equilibrate and calibrate the analytical instrument before each run.
Unexpected peaks in the chromatogram. 1. Presence of positional isomers (e.g., 1,3-Dilinoleoylglycerol-d5). Some isomerization can occur in storage or solution.[3] 2. Minor impurities from the synthesis process. 3. Contamination from solvents, glassware, or plasticware (e.g., plasticizers leached from pipette tips or tubes).[4]1. Confirm the identity of the main peak using mass spectrometry. Some level of isomerization may be unavoidable. 2. Consult the Certificate of Analysis for purity specifications. 3. Use high-purity solvents, clean glassware thoroughly, and avoid plastic containers or pipette tips when handling organic solutions of lipids.[4]
The solution appears cloudy or has separated after thawing. This is common when lipids stored at low temperatures in certain solvents or buffer systems separate from the aqueous phase.[3]Gently warm the vial in a water bath (up to 40-50°C for organic solvents, or as recommended for buffers) for a short period, then vortex for 30 seconds until the solution becomes clear and homogenous. Ensure the standard is fully solubilized before use.[3]

Quantitative Data Summary

The stability of polyunsaturated lipids like this compound is highly dependent on storage conditions. The following table provides a summary of expected stability and factors influencing degradation.

ParameterConditionSpecification / ObservationReference
Storage Temperature Long-term-20°C ± 4°C[3][4]
Short-term (Shipping)Room Temperature[3]
Stability In a suitable organic solvent at -20°C with inert gas overlayCan be stable for ≥ 2 years[1]
Degradation Factors TemperatureIncreased temperature accelerates both hydrolysis and oxidation.[8][3][5]
Oxygen & LightExposure significantly increases the rate of oxidation.[3]
pHNon-neutral pH can accelerate hydrolysis of ester bonds.[9]
ContaminantsWater (hydrolysis), metal ions (oxidation catalysts).[3]

Experimental Protocol: Stability Assessment of this compound

Objective: To evaluate the stability of this compound under different storage conditions over time using HPLC-MS.

Materials:

  • This compound standard

  • HPLC-grade ethanol (B145695) or chloroform

  • Inert gas (Nitrogen or Argon)

  • 2 mL amber glass vials with Teflon-lined screw caps

  • Calibrated pipettes

  • HPLC-MS system

Methodology:

  • Preparation of Stock Solution:

    • Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution at a concentration of 1 mg/mL in HPLC-grade ethanol.

    • Vortex thoroughly to ensure complete dissolution.

  • Aliquoting and Storage:

    • Dispense 100 µL aliquots of the stock solution into the amber glass vials.

    • Flush the headspace of each vial with nitrogen or argon for 30 seconds.

    • Seal the vials tightly and label them clearly.

    • Divide the vials into three storage groups:

      • Group A (Optimal): -20°C, protected from light.

      • Group B (Sub-optimal): 4°C, protected from light.

      • Group C (Stress): Room temperature (~25°C), exposed to ambient light.

  • Time Points for Analysis:

    • Analyze one vial from each group at the following time points: T=0, T=1 week, T=4 weeks, T=12 weeks, and T=24 weeks.

  • Sample Analysis by HPLC-MS:

    • At each time point, retrieve one vial from each storage group.

    • Prepare a working solution by diluting the sample to an appropriate concentration for analysis.

    • Inject the sample into the HPLC-MS system.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: Gradient of water/acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.5 mL/min.

      • Column Temperature: 40°C.

    • MS Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Scan Mode: Full scan to identify parent ion and potential degradation products (e.g., oxidized species, lysolipids).

  • Data Analysis:

    • Integrate the peak area of the parent this compound ion at each time point.

    • Calculate the percentage of the remaining parent compound relative to the T=0 sample for each condition.

    • Monitor for the appearance and increase of peaks corresponding to degradation products (e.g., oxidized linoleic acid, mono-linoleoylglycerol-d5).

    • Plot the percentage of remaining this compound against time for each storage condition to visualize the degradation rate.

Visualizations

Below are diagrams illustrating key concepts related to the handling and degradation of this compound.

cluster_degradation Degradation Pathways DAG This compound Hydrolysis Hydrolysis (Water, pH) DAG->Hydrolysis Oxidation Oxidation (Oxygen, Light, Heat) DAG->Oxidation FFA Free Linoleic Acid Hydrolysis->FFA MAG Monolinoleoylglycerol-d5 Hydrolysis->MAG Oxidized_Products Hydroperoxides, Aldehydes, Ketones Oxidation->Oxidized_Products

Caption: Primary degradation pathways for this compound.

cluster_workflow Troubleshooting Workflow: Inconsistent Results Start Inconsistent Results Observed Check_Solubility Is the standard fully dissolved and clear? Start->Check_Solubility Action_Solubilize Warm gently and vortex until solution is clear. Check_Solubility->Action_Solubilize No Check_Aliquoting Are single-use aliquots being used? Check_Solubility->Check_Aliquoting Yes Action_Solubilize->Check_Aliquoting Action_Aliquot Prepare and use single-use aliquots to avoid freeze-thaw cycles. Check_Aliquoting->Action_Aliquot No Check_Handling Are you using glass/Teflon and calibrated pipettes? Check_Aliquoting->Check_Handling Yes Action_Aliquot->Check_Handling Action_Handling Use appropriate labware and calibrated pipettes. Check_Handling->Action_Handling No Check_Instrument Is the instrument calibrated and stable? Check_Handling->Check_Instrument Yes Action_Handling->Check_Instrument Action_Instrument Calibrate and equilibrate the instrument before run. Check_Instrument->Action_Instrument No End Problem Resolved Check_Instrument->End Yes Action_Instrument->End

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Isotopic interference with 1,2-Dilinoleoylglycerol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,2-Dilinoleoylglycerol-d5 as an internal standard in mass spectrometry-based lipidomics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of 1,2-Dilinoleoylglycerol where five hydrogen atoms on the glycerol (B35011) backbone have been replaced with deuterium.[1] It is used as an internal standard in mass spectrometry to accurately quantify the corresponding unlabeled (endogenous) 1,2-Dilinoleoylglycerol. Since it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects, allowing for correction of analytical variability.[2]

Q2: What are the expected precursor ion m/z values for 1,2-Dilinoleoylglycerol and its d5-labeled internal standard?

A2: In positive mode electrospray ionization (ESI), diacylglycerols typically form ammonium (B1175870) ([M+NH₄]⁺) and protonated ([M+H]⁺) adducts. The expected monoisotopic m/z values are summarized in the table below.

CompoundMolecular FormulaMonoisotopic Mass[M+H]⁺ m/z[M+NH₄]⁺ m/z
1,2-DilinoleoylglycerolC₃₉H₆₈O₅616.5067617.5145634.5410
This compoundC₃₉H₆₃D₅O₅621.5381622.5459639.5724

Q3: What is isotopic interference in the context of this internal standard?

A3: Isotopic interference occurs when the signal from the naturally occurring heavy isotopes of the unlabeled analyte (1,2-Dilinoleoylglycerol) overlaps with the mass-to-charge ratio (m/z) of the deuterated internal standard (this compound).[3] The analyte has a natural isotopic distribution due to the presence of ¹³C. This results in M+1, M+2, etc., peaks. If the M+5 peak of the analyte is significant, it can artificially inflate the signal of the d5-labeled standard, leading to inaccurate quantification.[4]

Q4: Can the fragmentation of the analyte and internal standard interfere with each other?

A4: Yes, this is possible. The primary fragmentation pathway for diacylglycerols involves the neutral loss of one of the fatty acid chains.[5] For 1,2-Dilinoleoylglycerol, this would be the loss of linoleic acid (C₁₈H₃₂O₂). For the d5-internal standard, the fragmentation pattern will be similar, but the resulting diacylglycerol-like fragment ion will retain the deuterated glycerol backbone and thus be 5 Da heavier. If there is an unexpected fragmentation or presence of an isobaric lipid, interference can occur.

Troubleshooting Guide

Problem 1: I am observing a signal for the internal standard (this compound) in my blank or control samples that contain no standard.

  • Question: Why am I seeing the internal standard's m/z in a sample where it wasn't added?

  • Answer: This is likely due to isotopic contribution from a high concentration of the native analyte, 1,2-Dilinoleoylglycerol. The M+5 isotopic peak of the native compound can have the same m/z as the monoisotopic peak of the d5-internal standard.

    • Troubleshooting Steps:

      • Analyze Analyte-Only Sample: Inject a high-concentration sample of unlabeled 1,2-Dilinoleoylglycerol and monitor the m/z channel for the d5-internal standard. A peak at the expected retention time confirms isotopic crosstalk.

      • Chromatographic Separation: Improve chromatographic resolution to ensure that the peak for the analyte is as narrow as possible, minimizing any tailing that could contribute to the signal at the retention time of the internal standard.

      • Correction Algorithm: Apply a mathematical correction to subtract the contribution of the analyte's isotopic peak from the internal standard's signal.[6]

Problem 2: My calibration curve is non-linear, especially at the high and low ends of the concentration range.

  • Question: Could isotopic interference be causing my calibration curve to be non-linear?

  • Answer: Yes. At high analyte concentrations, the isotopic contribution to the internal standard signal can become significant, leading to an underestimation of the analyte concentration and causing the curve to plateau. At low analyte concentrations, even a small, constant isotopic contribution from endogenous levels can disproportionately affect the analyte/internal standard ratio, causing deviation from linearity.[4]

    • Troubleshooting Steps:

      • Assess Isotopic Contribution: As in Problem 1, determine the percentage of the analyte's M+5 peak relative to its monoisotopic peak. This can be used to set a threshold for when correction is necessary.

      • Optimize IS Concentration: Ensure the concentration of the internal standard is appropriate for the expected range of the analyte concentrations.[2]

      • Use a Different Adduct: If interference is problematic for the [M+NH₄]⁺ adduct, evaluate the [M+H]⁺ adduct to see if the interference profile is different.

Problem 3: I am seeing unexpected fragment ions in my MS/MS spectra that complicate quantification.

  • Question: Are there other sources of interference besides isotopic overlap of the precursor ions?

  • Answer: Yes. Co-eluting isobaric lipids (lipids with the same nominal mass but different elemental composition) or isomers can produce fragment ions that are identical to those of your analyte or internal standard.[7][8] For example, a different diacylglycerol with fatty acid chains that sum to the same mass as dilinoleoylglycerol could be a source of interference.

    • Troubleshooting Steps:

      • Improve Chromatography: Enhance the chromatographic separation to resolve the interfering compounds from your analyte and internal standard. This could involve changing the column, mobile phase gradient, or flow rate.

      • Use High-Resolution Mass Spectrometry: High-resolution instruments can distinguish between your analyte/internal standard and interfering species based on their exact mass, even if they have the same nominal mass.

      • Select Unique Transitions: In your MS/MS method (e.g., Multiple Reaction Monitoring or MRM), choose precursor-to-product ion transitions that are unique to your compounds of interest and are not shared by potential interferences.

Quantitative Data Summary

The following table details the theoretical isotopic distribution of 1,2-Dilinoleoylglycerol. The M+5 peak, which can interfere with the this compound signal, has a low but non-zero relative abundance.

Table 1: Theoretical Isotopic Distribution for 1,2-Dilinoleoylglycerol (C₃₉H₆₈O₅)

Mass DifferenceRelative Abundance (%)Potential Interference
M (Monoisotopic)100.00-
M+143.19-
M+29.35-
M+31.41-
M+40.16Potential overlap with d4 impurity
M+5 0.02 Direct overlap with d5-IS

Note: These are theoretical abundances. Actual measured abundances may vary based on instrument resolution and sensitivity.

Table 2: Key m/z Values for Analyte and Internal Standard in MS/MS

CompoundPrecursor Ion ([M+NH₄]⁺)Primary Neutral LossFragment Ion m/z
1,2-Dilinoleoylglycerol634.54Linoleic Acid (C₁₈H₃₂O₂) + NH₃339.29
This compound639.57Linoleic Acid (C₁₈H₃₂O₂) + NH₃344.32

Experimental Protocols

Protocol: LC-MS/MS Analysis of 1,2-Dilinoleoylglycerol

This protocol provides a general framework. Optimization for specific instrumentation and sample matrices is recommended.

  • Sample Preparation:

    • Perform a lipid extraction from the sample matrix (e.g., plasma, tissue homogenate) using a standard method like a Bligh-Dyer or MTBE extraction.

    • Spike the sample with a known concentration of this compound prior to extraction to account for sample processing variability.[2]

    • Dry the lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase.

  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) suitable for lipidomics.

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Ramp to 100% B

      • 15-18 min: Hold at 100% B

      • 18.1-20 min: Return to 30% B for re-equilibration

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 50 °C

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan

    • MRM Transitions:

      • 1,2-Dilinoleoylglycerol: 634.5 -> 339.3

      • This compound: 639.6 -> 344.3

    • Key Parameters (instrument-dependent):

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120 °C

      • Desolvation Gas Temperature: 350 °C

      • Collision Energy: Optimize for the specific instrument, typically 20-30 eV.

Visualizations

Isotopic_Interference_Workflow Workflow for Investigating Isotopic Interference cluster_prep Sample Preparation & Analysis cluster_eval Data Evaluation cluster_conclusion Conclusion & Action start Observation: Unexpected signal for IS or non-linear curve prep_analyte Prepare high concentration analyte-only sample start->prep_analyte prep_blank Prepare blank sample (matrix only) start->prep_blank analyze Analyze samples via LC-MS/MS Monitor Analyte and IS channels prep_analyte->analyze prep_blank->analyze check_analyte Check IS channel in analyte-only sample analyze->check_analyte check_blank Check IS channel in blank sample analyze->check_blank check_analyte->check_blank No Signal interference Conclusion: Isotopic Interference Confirmed check_analyte->interference Signal Detected check_blank->interference Signal Detected (from endogenous analyte) no_interference Conclusion: No Isotopic Interference. Investigate other sources (e.g., contamination, co-elution) check_blank->no_interference No Signal action Action: 1. Improve Chromatography 2. Apply Correction Factor 3. Adjust IS concentration interference->action

Caption: Troubleshooting workflow for isotopic interference.

Signal_Pathway Logical Diagram of Signal Interference cluster_detector Mass Spectrometer Detector analyte_m0 M (m/z 634.54) (Monoisotopic) detector Measured Signal at m/z ~639.6 analyte_m5 M+5 (m/z 639.5x) (Isotopologue) analyte_m5->detector Isotopic Crosstalk is_d5 d5-IS (m/z 639.57) (Monoisotopic) is_d5->detector True IS Signal

Caption: Overlap of analyte M+5 peak with the internal standard.

References

Technical Support Center: 1,2-Dilinoleoylglycerol-d5 Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues and other common challenges encountered when using the 1,2-Dilinoleoylglycerol-d5 standard in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination when using the this compound standard?

A1: Contamination can arise from several sources, including the standard itself (e.g., presence of the unlabeled analyte), solvents, labware, and the biological matrix. It is crucial to use high-purity solvents and pre-cleaned labware to minimize exogenous contamination.

Q2: My quantitative results are inconsistent despite using a deuterated internal standard. What could be the issue?

A2: Inconsistent results with deuterated internal standards can stem from several factors.[1] Common culprits include a lack of co-elution with the analyte, differential matrix effects where the analyte and standard experience different levels of ion suppression or enhancement, isotopic impurities in the standard, or unexpected isotopic exchange.[1]

Q3: Why is my this compound standard showing a different retention time compared to the native 1,2-Dilinoleoylglycerol?

A3: Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs.[1] This chromatographic shift can lead to differential matrix effects, compromising analytical accuracy.[1]

Q4: Can the deuterium (B1214612) label on the this compound standard be lost during sample preparation or analysis?

A4: Yes, this phenomenon is known as isotopic or back-exchange.[2] Deuterium atoms can be replaced by protons from the solvent or sample matrix. This is more likely to occur if the deuterium labels are on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group.[2] The pH of the solution can also influence the rate of exchange.[2]

Q5: What are the recommended storage conditions for the this compound standard to maintain its stability?

A5: The standard should be stored in an amber vial at -20°C in a freezer under an inert atmosphere.[3] It is also noted to be light and temperature sensitive.[3] Always refer to the supplier's certificate of analysis for specific storage instructions.[4]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

This guide will help you troubleshoot common causes of inaccurate quantification when using this compound as an internal standard.

Troubleshooting Workflow

start Inaccurate/Inconsistent Results check_coelution 1. Verify Co-elution of Analyte and Standard start->check_coelution check_purity 2. Assess Standard Purity check_coelution->check_purity Co-elution confirmed adjust_chrom Adjust Chromatography check_coelution->adjust_chrom Separation observed eval_matrix 3. Evaluate Matrix Effects check_purity->eval_matrix Standard is pure new_standard Source New Standard check_purity->new_standard Contamination found check_exchange 4. Check for Isotopic Exchange eval_matrix->check_exchange No differential matrix effects optimize_prep Optimize Sample Prep eval_matrix->optimize_prep Differential effects present resolve Accurate Quantification check_exchange->resolve modify_conditions Modify pH/Solvent check_exchange->modify_conditions Exchange detected adjust_chrom->check_coelution Re-verify new_standard->check_purity Re-assess optimize_prep->eval_matrix Re-evaluate modify_conditions->check_exchange Re-check

Caption: Troubleshooting workflow for inaccurate quantification.

Step-by-Step Guide:

  • Verify Co-elution: Overlay the chromatograms of the analyte (1,2-Dilinoleoylglycerol) and the internal standard (this compound). If a separation is observed, consider adjusting the chromatographic method (e.g., mobile phase composition, gradient) to ensure they elute as a single peak.[1]

  • Assess Standard Purity: The presence of unlabeled analyte in the deuterated standard is a common issue.[2] Analyze the standard by itself to check for the presence of the non-deuterated form. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for accurate results.

  • Evaluate Matrix Effects: Even with perfect co-elution, the analyte and the standard can experience different degrees of ion suppression or enhancement from matrix components.[1] Conduct a post-extraction addition experiment to assess the matrix effect.[1]

  • Check for Isotopic Exchange: Analyze the standard after incubation in the sample matrix and solvent under your experimental conditions to see if there is any loss of the deuterium label.

Issue 2: Suspected Contamination from External Sources

This guide addresses potential contamination from solvents, labware, or the sample matrix itself.

Potential Contaminants and Their Sources

Contaminant ClassCommon SourcesPotential Impact on Analysis
Phthalates/Plasticizers Plastic labware (e.g., tubes, pipette tips), bottle capsCan interfere with analyte peaks in LC-MS, causing ion suppression or appearing as unknown peaks.
Alkylated Amines LC-MS grade solvents (methanol, isopropanol)[5]Can form adducts with neutral lipids, complicating spectral interpretation and potentially suppressing the desired lipid ions.[5]
Other Lipids Biological matrix (e.g., plasma, tissue)High abundance of other lipids like phospholipids (B1166683) can cause significant ion suppression.
Detergents/Salts Buffers, glassware cleaning proceduresCan interfere with the ionization process in mass spectrometry.[6]

Experimental Protocol: Solvent Purity Check

  • Objective: To assess the level of contamination in analytical solvents.

  • Procedure: a. Acquire fresh LC-MS grade solvents from different vendors if possible.[5] b. Inject a large volume (e.g., 50-100 µL) of each solvent directly into the LC-MS system. c. Run a typical chromatographic gradient used for your lipid analysis. d. Monitor the total ion chromatogram (TIC) and extracted ion chromatograms for known contaminant masses (refer to common contaminant lists).

  • Expected Outcome: A clean baseline with minimal peaks indicates high solvent purity. The presence of significant peaks suggests solvent contamination, which may require switching to a different solvent vendor or implementing a solvent purification step.[5]

Signaling Pathway Involvement

1,2-Diacylglycerols (DAGs) like 1,2-Dilinoleoylglycerol are critical second messengers in various cellular signaling pathways. They are primarily known for activating Protein Kinase C (PKC).

cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Diacylglycerol (e.g., 1,2-Dilinoleoylglycerol) PIP2->DAG Generates IP3 IP3 PIP2->IP3 Generates PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Downstream Cellular Responses PKC->CellularResponse Phosphorylates Targets Receptor Receptor Receptor->GPCR Ligand

Caption: Simplified Protein Kinase C (PKC) activation pathway.

References

Validation & Comparative

Validating Lipidomics Methods: A Comparative Guide to Using 1,2-Dilinoleoylglycerol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the precision and reliability of quantitative data are paramount. The use of internal standards is fundamental to achieving accurate quantification by correcting for variations during sample preparation and analysis. This guide provides an objective comparison of 1,2-Dilinoleoylglycerol-d5 as an internal standard against other alternatives, supported by a summary of expected experimental performance and detailed methodologies.

The Role of Internal Standards in Quantitative Lipidomics

Internal standards are essential in mass spectrometry-based lipidomics to account for sample loss during extraction and variability in instrument response.[1] An ideal internal standard is chemically similar to the analyte of interest but isotopically or structurally distinct to be differentiated by the mass spectrometer. Stable isotope-labeled standards, such as deuterated lipids, are often considered the gold standard because their physicochemical properties are nearly identical to their endogenous counterparts, leading to similar extraction efficiency and ionization response.[2]

Comparison of Internal Standards for Diacylglycerol (DAG) Quantification

The choice of internal standard is a critical step in developing a robust quantitative lipidomics assay. For diacylglycerols (DAGs), both stable isotope-labeled and odd-chain lipid standards are commonly used.

Performance MetricThis compound (Deuterated)Odd-Chain Diacylglycerol (e.g., DAG 17:0/17:0)
Principle Hydrogen atoms are replaced with deuterium (B1214612), creating a mass shift.Contains fatty acids with an odd number of carbon atoms, which are typically low in abundance in biological systems.[1]
Co-elution with Analyte Generally co-elutes very closely with the endogenous analyte in liquid chromatography (LC).[1] However, a slight retention time shift due to the deuterium isotope effect can sometimes occur.[2]May not perfectly co-elute with all endogenous even-chain DAG species due to differences in hydrophobicity.
Correction for Matrix Effects Highly effective, as it experiences similar ionization suppression or enhancement as the endogenous analyte.[3] Minor retention time shifts can sometimes lead to differential matrix effects.[3]Generally good, but differences in elution time can result in less accurate correction if matrix effects vary across the chromatographic peak.
Potential for Interference Low, as the mass difference is distinct.Low, assuming the odd-chain DAG is not naturally present or is at very low levels in the sample.[4]
Availability Commercially available, but can be more expensive than other options.Often more readily available and less expensive than specific deuterated standards.
Method Validation Performance of this compound

A comprehensive validation is necessary to ensure a lipidomics method is accurate and reproducible. The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for diacylglycerol quantification using a deuterated internal standard like this compound.

Note: The following data are representative of typical performance for validated LC-MS/MS methods for diacylglycerols and may not reflect the exact performance of this compound in every matrix.

Validation ParameterTypical Performance MetricDescription
Linearity (R²) > 0.99The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and instrument response.[2][5]
Limit of Quantification (LOQ) 0.5 - 50 ng/mLThe lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[2]
Accuracy (% Recovery) 95 - 105%The closeness of the measured concentration to the true concentration, often assessed by spiking a known amount of analyte into a blank matrix.[2][6]
Precision (% RSD) < 15%The degree of agreement among individual measurements, expressed as the relative standard deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day).[2][5][6]
Extraction Recovery > 90%The efficiency of the extraction process in recovering the analyte and internal standard from the sample matrix.[5]

Experimental Protocols

Overall Experimental Workflow

The general workflow for the quantification of diacylglycerols using this compound involves sample preparation, lipid extraction, LC-MS/MS analysis, and data processing.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis & Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound Sample->Spike Homogenize Homogenization Spike->Homogenize Extraction Liquid-Liquid Extraction (e.g., Folch or Bligh-Dyer) Homogenize->Extraction Drydown Dry Down Organic Phase Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Integration Peak Integration LCMS->Integration Quantification Quantification using Internal Standard Integration->Quantification Data Final Concentration Data Quantification->Data

Lipidomics experimental workflow for DAG quantification.
Detailed Protocol for Diacylglycerol Quantification

This protocol outlines a typical procedure for the quantification of diacylglycerol species from a biological matrix using this compound as an internal standard.

1. Sample Preparation and Lipid Extraction:

  • To a 1.5 mL microcentrifuge tube, add a known amount of the biological sample (e.g., 20 µL of plasma or 10 mg of homogenized tissue).

  • Add the internal standard, this compound, to a final concentration within the linear range of the assay (e.g., 100 ng/mL).

  • Perform a liquid-liquid extraction using a modified Bligh-Dyer method:

    • Add 300 µL of methanol (B129727) to the sample and vortex thoroughly.

    • Add 600 µL of chloroform (B151607) and vortex for 10 minutes.

    • Add 200 µL of water, vortex for 1 minute, and centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) into a new tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., Acetonitrile/Isopropanol/Water 65:30:5 v/v/v) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile/Water (60:40 v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10 v/v) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A suitable gradient to separate diacylglycerol species, for example:

      • 0-2 min: 30% B

      • 2-12 min: Ramp to 97% B

      • 12-17 min: Hold at 97% B

      • 17.1-20 min: Return to 30% B for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for endogenous diacylglycerols and this compound. The precursor ion will typically be the [M+NH4]+ adduct. The product ions will correspond to the neutral loss of one of the fatty acyl chains.

3. Data Analysis and Quantification:

  • Integrate the peak areas of the endogenous diacylglycerol species and the this compound internal standard.

  • Calculate the ratio of the peak area of each endogenous DAG to the peak area of the internal standard.

  • Determine the concentration of each DAG species by using a calibration curve prepared with known concentrations of non-deuterated standards and a fixed concentration of the internal standard.

Diacylglycerol Signaling Pathway

1,2-Diacylglycerols are critical second messengers in numerous cellular signaling pathways. A primary role of DAG is the activation of Protein Kinase C (PKC), which subsequently phosphorylates a wide range of downstream protein targets, leading to various cellular responses.[7][8][9]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,2-Diacylglycerol (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive recruits & activates PKC_active Active PKC PKC_inactive->PKC_active Effector Downstream Effector Proteins PKC_active->Effector phosphorylates Response Cellular Response (e.g., proliferation, differentiation) Effector->Response Receptor External Signal (e.g., Hormone, Growth Factor) Receptor->GPCR

Activation of Protein Kinase C by 1,2-Diacylglycerol.

References

A Researcher's Guide to Internal Standards: A Comparative Analysis of 1,2-Dilinoleoylglycerol-d5 in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of bioactive lipids, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of 1,2-Dilinoleoylglycerol-d5 with other common internal standards used in mass spectrometry-based lipidomics, supported by established principles and experimental methodologies.

Internal standards are indispensable in quantitative mass spectrometry for correcting variability introduced during sample preparation, chromatographic separation, and detection. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is affected similarly by these variations. In the analysis of diacylglycerols (DAGs), a class of lipids crucial in cellular signaling and metabolism, this compound has emerged as a valuable tool. This deuterated standard, where five hydrogen atoms on the glycerol (B35011) backbone are replaced with deuterium (B1214612), offers a mass shift that allows for its distinction from the endogenous analyte without significantly altering its chemical behavior.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard for quantitative mass spectrometry.[1] Their close structural and chemical similarity to the endogenous analyte ensures they co-elute during chromatography and experience similar ionization efficiencies and matrix effects.[2] This co-elution is particularly important in complex biological matrices where ion suppression or enhancement can significantly impact signal intensity.[3]

Alternative Internal Standards for Diacylglycerol Analysis

While SIL standards are preferred, other types of internal standards are also utilized in lipidomics, each with its own set of advantages and disadvantages.

  • Other Deuterated Diacylglycerol (DAG) Standards: These are similar to this compound but may have deuterium atoms on the acyl chains instead of the glycerol backbone. The position of the deuterium label can sometimes influence fragmentation patterns and chromatographic behavior, a phenomenon known as the isotope effect.

  • Odd-Chain Diacylglycerol Standards: These are structural analogs of endogenous DAGs, containing fatty acids with an odd number of carbon atoms (e.g., C17:0).[4] Since most naturally occurring fatty acids in mammals have an even number of carbons, odd-chain lipids are typically absent or present at very low levels in biological samples.[4] However, their chromatographic and ionization behavior may not perfectly match that of the even-chained analytes.

  • Non-Isotopically Labeled Structural Analogs: These are molecules with a similar but not identical structure to the analyte. While they can compensate for some variability, differences in extraction recovery, chromatographic retention, and ionization response can lead to inaccuracies.

Performance Comparison of Internal Standards

The choice of internal standard significantly impacts the accuracy and precision of quantification. The following table summarizes the expected performance characteristics of different types of internal standards for diacylglycerol analysis based on established principles of mass spectrometry.

Performance Parameter This compound Other Deuterated DAGs Odd-Chain DAGs Non-Isotopically Labeled Structural Analogs
Co-elution with Analyte ExcellentVery Good to ExcellentGoodFair to Good
Correction for Matrix Effects ExcellentVery Good to ExcellentGoodFair
Correction for Extraction Variability ExcellentExcellentGoodFair
Risk of Isotopic Crosstalk Low (with sufficient mass difference)Low to MediumNoneNone
Potential for Isotope Effects Minimal (on glycerol backbone)Possible (on acyl chains)Not ApplicableNot Applicable
Commercial Availability GoodGoodGoodVaries
Cost HighHighModerateLow to Moderate

Experimental Protocols: A Closer Look

Accurate and reproducible quantification relies on well-defined experimental protocols. Below are detailed methodologies for key experiments in the validation of an analytical method using this compound as an internal standard.

Experimental Protocol 1: Evaluation of Matrix Effects

Objective: To assess the ability of this compound to compensate for matrix-induced signal suppression or enhancement in a complex biological matrix (e.g., human plasma).

Methodology:

  • Sample Preparation:

    • Set 1 (Neat Solution): Prepare a solution of the target diacylglycerol analyte and this compound in a pure solvent (e.g., methanol/chloroform).

    • Set 2 (Post-Extraction Spike): Extract blank human plasma using a validated lipid extraction method (e.g., Folch or Bligh-Dyer). Spike the extracted matrix with the target diacylglycerol analyte and this compound at the same concentration as in Set 1.

  • LC-MS/MS Analysis: Analyze both sets of samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for the analyte: MF = (Peak Area in Set 2) / (Peak Area in Set 1).

    • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Analyte Peak Area Ratio to IS in Set 2) / (Analyte Peak Area Ratio to IS in Set 1).

    • An IS-Normalized MF close to 1.0 indicates effective compensation for matrix effects.

Experimental Protocol 2: Assessment of Extraction Recovery

Objective: To determine the efficiency of the extraction method for the target diacylglycerol and the ability of this compound to correct for variability in recovery.

Methodology:

  • Sample Preparation:

    • Set A (Pre-Extraction Spike): Spike a known amount of the target diacylglycerol analyte and this compound into a blank biological matrix (e.g., human plasma) before lipid extraction.

    • Set B (Post-Extraction Spike): Extract a blank biological matrix. Spike the same known amount of the target diacylglycerol analyte and this compound into the extracted matrix after the extraction process.

  • LC-MS/MS Analysis: Analyze both sets of samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Extraction Recovery for the analyte: Recovery (%) = (Peak Area in Set A / Peak Area in Set B) * 100.

    • Calculate the Internal Standard-Normalized Recovery: IS-Normalized Recovery (%) = ((Analyte Peak Area Ratio to IS in Set A) / (Analyte Peak Area Ratio to IS in Set B)) * 100.

    • Consistent IS-Normalized Recovery across different samples demonstrates the internal standard's effectiveness in correcting for extraction variability.

Visualizing the Workflow and Rationale

The following diagrams illustrate the typical workflow for a lipidomics experiment and the rationale for using a stable isotope-labeled internal standard.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Biological Sample (e.g., Plasma) B Spike with this compound A->B C Lipid Extraction (e.g., Folch) B->C D Sample Cleanup (e.g., SPE) C->D E LC-MS/MS Analysis D->E F Peak Integration E->F G Calculate Analyte/IS Ratio F->G H Quantification using Calibration Curve G->H G Analyte Endogenous Analyte Process Analytical Process (Extraction, Chromatography, Ionization) Analyte->Process IS This compound (IS) IS->Process Variability Process Variability (e.g., Matrix Effects, Sample Loss) Process->Variability is affected by Ratio Analyte/IS Ratio Process->Ratio provides Variability->Ratio impact is corrected by Quantification Accurate Quantification Ratio->Quantification

References

1,2-Dilinoleoylglycerol-d5 vs C13-labeled standards for lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Lipidomics Researchers

In the field of lipidomics, accurate quantification is essential for deriving meaningful biological insights. The use of internal standards is a cornerstone of quantitative mass spectrometry, correcting for variability from sample preparation to analysis. The choice of internal standard is critical, with stable isotope-labeled compounds being the gold standard. This guide provides an objective comparison between deuterated standards, specifically 1,2-Dilinoleoylglycerol-d5, and the more robust carbon-13 (C13)-labeled standards.

Performance Comparison: Deuterated vs. C13-Labeled Standards

The fundamental difference between these standards lies in the isotope used for labeling. Deuterated standards replace hydrogen (¹H) with deuterium (B1214612) (²H or D), while C13-labeled standards replace carbon-12 (¹²C) with carbon-13 (¹³C). This distinction leads to significant differences in their analytical performance.[1]

C13-labeled internal standards are considered superior for many applications because they are structurally almost identical to the analyte, are not prone to isotopic exchange, and share the same retention time and response factor as the native compound.[2] Deuterated standards, while often less expensive, have inherent drawbacks that can limit accuracy.[2][3] These limitations include the potential for loss of deuterium in solution or under mass spectrometry conditions, and changes in HPLC retention time relative to the unlabeled compound of interest.[3]

Table 1: Quantitative Performance of Deuterated vs. C13-Labeled Standards

FeatureThis compound (Deuterated)C13-Labeled Diacylglycerol StandardsKey Findings & References
Co-elution with Analyte Can exhibit chromatographic shifts, eluting at a slightly different retention time than the native analyte.Co-elutes perfectly with the non-labeled analyte.The physicochemical differences between hydrogen and deuterium can cause retention time shifts, which is not an issue for C13-labeled compounds.[4][5][6]
Isotopic Stability Deuterium atoms can be susceptible to back-exchange (H/D exchange) in certain solvents or conditions.The ¹³C-¹²C bond is chemically stable and not prone to exchange.C13-labeled standards are incapable of isotopic scrambling, ensuring the label remains intact throughout the analytical process.[2][7]
Mass Spectrometry Interference The deuterium isotope effect can sometimes alter fragmentation patterns.Fragmentation is identical to the native analyte.Altered fragmentation can complicate the selection of MRM transitions for deuterated standards.[6]
Accuracy & Precision Generally provides good quantification, but chromatographic shifts can lead to differential matrix effects, reducing accuracy.Provides higher accuracy and precision due to identical behavior to the analyte.Studies show C13-labeled standards result in a significant reduction in coefficient of variation (CV%) compared to deuterated standards.[1][8]
Cost & Availability Generally easier and cheaper to synthesize; more widely available.Typically more complex and expensive to produce; availability can be limited.[2][5]The lower cost of deuterated standards is a primary reason for their common use.[3]

Experimental Protocols & Workflow

The proper implementation of an internal standard is crucial for reliable data. The standard should be added as early as possible in the workflow to account for variations in all subsequent steps.[9][10]

Generalized Experimental Protocol for Lipid Quantification:

  • Sample Preparation:

    • Thaw biological samples (e.g., plasma, tissue homogenate) on ice.

    • Add a precise, known amount of the internal standard (this compound or a C13-labeled equivalent) to each sample prior to any extraction steps.

  • Lipid Extraction (Folch Method):

    • Add a 2:1 chloroform:methanol solvent mixture to the sample.

    • Vortex thoroughly to ensure complete mixing and protein precipitation.

    • Add water or a saline solution to induce the separation of aqueous and organic phases.

    • Centrifuge the mixture to achieve a clean separation.

    • Carefully collect the lower organic layer, which contains the lipids.[9]

  • Sample Processing:

    • Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., isopropanol/acetonitrile/water mixture).

  • LC-MS/MS Analysis:

    • Chromatography: Inject the reconstituted sample onto a suitable column (e.g., C18 reversed-phase) to separate the lipid species.[9]

    • Mass Spectrometry: Detect the analytes using a mass spectrometer operating in a mode that can distinguish between the native lipid and the stable isotope-labeled internal standard (e.g., Multiple Reaction Monitoring, MRM).

  • Data Analysis:

    • Integrate the peak areas for both the endogenous analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Determine the absolute concentration of the analyte using a calibration curve prepared with known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.

graphdot cluster_prep Sample Preparation cluster_analysis Analysis & Quantification A Biological Sample B Spike with Internal Standard A->B C Lipid Extraction (e.g., Folch Method) B->C D Dry & Reconstitute C->D E LC-MS/MS Analysis D->E F Peak Integration & Ratio Calculation E->F G Absolute Quantification F->G H Quantitative Lipid Data G->H Final Result

Caption: Standard experimental workflow for lipidomics quantification using an internal standard.

Biological Context: The Diacylglycerol (DAG) Signaling Pathway

1,2-Dilinoleoylglycerol is a specific type of 1,2-diacylglycerol (DAG). DAGs are critical lipid second messengers that regulate a wide array of cellular processes.[11] They are primarily known as activators of Protein Kinase C (PKC) isoforms.[12][13] An increase in cellular DAG levels, which can be associated with insulin (B600854) resistance, leads to the activation of PKCθ, impacting downstream insulin signaling.[14]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol rec Receptor (GPCR, RTK) plc Phospholipase C (PLC) rec->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag 1,2-Diacylglycerol (DAG) (e.g., 1,2-Dilinoleoylglycerol) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates response Downstream Cellular Responses ip3->response (Ca²⁺ Release) pkc->response Phosphorylates Targets

Caption: The canonical 1,2-diacylglycerol (DAG) signaling pathway leading to PKC activation.

Conclusion and Recommendations

The choice between this compound and a C13-labeled standard depends on the specific demands of the research.

  • This compound is a viable and cost-effective option for many applications. However, researchers must be vigilant during method development to assess and mitigate potential issues arising from chromatographic shifts and isotopic instability.

  • C13-Labeled Standards represent the superior analytical choice for applications requiring the highest degree of accuracy, precision, and reliability, such as clinical research or drug development studies. Their perfect co-elution and isotopic stability minimize analytical variance, leading to more robust and defensible quantitative data.[1][8]

For researchers and drug development professionals where quantitative accuracy is paramount, the investment in C13-labeled internal standards is strongly recommended.

References

The Gold Standard? A Critical Comparison of 1,2-Dilinoleoylglycerol-d5 for Accurate Diacylglycerol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipidomics, the accurate quantification of diacylglycerols (DAGs) is paramount. These signaling lipids play crucial roles in a myriad of cellular processes, and their precise measurement is critical for understanding disease pathology and developing effective therapeutics. A key component of this analytical challenge is the choice of an appropriate internal standard. This guide provides an in-depth comparison of the widely used deuterated standard, 1,2-Dilinoleoylglycerol-d5, with other common alternatives, supported by experimental data and detailed protocols to inform your selection and ensure the robustness of your DAG quantification.

At a Glance: Comparing Internal Standards for DAG Quantification

The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response.[1][2] The most common choices for DAG quantification fall into three main categories: stable isotope-labeled (deuterated and 13C-labeled) and odd-chain lipids.

Internal Standard TypePrincipleAdvantagesDisadvantages
This compound (Deuterated) Hydrogen atoms on the glycerol (B35011) backbone are replaced with deuterium (B1214612).Commercially available for a variety of DAG species. Generally more cost-effective than 13C-labeled standards.Can exhibit chromatographic shifts, eluting slightly earlier than the non-labeled analyte.[1][2][3] Potential for isotopic exchange of deuterium atoms.[3] May lead to inaccuracies if matrix effects vary across the chromatographic peak.[3]
13C-Labeled Diacylglycerols Carbon-12 atoms are replaced with the heavier carbon-13 isotope.Considered the "gold standard" due to near-perfect co-elution with the endogenous analyte.[1][2] High isotopic stability with no risk of exchange.[3] Provides more accurate correction for matrix effects.[1]Limited commercial availability for a wide range of DAG species. Higher cost of synthesis.
Odd-Chain Diacylglycerols Contain fatty acyl chains with an odd number of carbon atoms (e.g., C17:0), which are typically low in abundance in biological systems.Can be used to quantify a range of DAGs within a class.[4] Avoids isotopic interference with endogenous species.Does not perfectly mimic the chromatographic behavior and ionization efficiency of all endogenous even-chain DAGs. May not adequately correct for variations in a species-specific manner.

Performance Deep Dive: Quantitative Comparison

While direct head-to-head studies for a comprehensive range of DAG species are not always available in a single publication, a synthesis of existing data highlights the superior performance of 13C-labeled internal standards. A study comparing biologically generated 13C-labeled internal standards with a commercially available deuterated internal standard mixture for lipidomics analysis demonstrated a significant reduction in the coefficient of variation (CV%) for the 13C-labeled standards, indicating improved precision and accuracy.[1][5][6]

Here, we present a summary of expected performance based on the literature:

ParameterThis compound13C-Labeled DAGOdd-Chain DAGKey Findings
Chromatographic Co-elution Slight retention time shift (elutes earlier)Near-perfect co-elutionElutes at a different time than even-chain DAGs13C-labeled standards provide the most accurate correction for matrix effects that can vary across a chromatographic peak.[1][2]
Accuracy & Precision Can lead to inaccuracies due to imperfect retention time matching.Demonstrates improved accuracy and precision.Accuracy can be compromised due to differences in ionization efficiency compared to endogenous DAGs.Studies have shown that the use of 13C-IS in lipidomics significantly reduces the coefficient of variation (CV%) compared to deuterated standards.[1][5][6]
Isotopic Stability Low risk of exchange for C-D bonds on the glycerol backbone, but a theoretical possibility exists.Highly stable, no risk of isotopic exchange.Not applicable.The stability of 13C-labels ensures the integrity of the standard throughout the analytical process.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which DAG quantification is crucial, the following diagrams illustrate a key signaling pathway involving DAG and a typical experimental workflow for its quantification.

dag_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca²⁺ Release IP3->Ca_release PLC Phospholipase C (PLC) PLC->PIP2 Hydrolysis Downstream Downstream Signaling PKC->Downstream Receptor GPCR/RTK Receptor->PLC Ligand Ligand Ligand->Receptor Activation

Figure 1: Simplified diacylglycerol (DAG) signaling pathway.

dag_quantification_workflow Sample Biological Sample (Cells/Tissue/Plasma) Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Extraction Lipid Extraction (e.g., Bligh-Dyer or MTBE) Spike->Extraction Purification Optional: Solid Phase Extraction (SPE) to isolate DAGs Extraction->Purification Derivatization Optional: Derivatization (e.g., with dimethylglycine) Purification->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data Data Processing and Quantification LCMS->Data

Figure 2: General experimental workflow for DAG quantification.

Key Experimental Protocols

The following protocols provide a detailed methodology for the quantification of DAGs using a deuterated internal standard.

Lipid Extraction (Bligh-Dyer Method)

This protocol is a widely used method for extracting lipids from biological samples.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • This compound internal standard solution (in chloroform (B151607) or methanol)

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Glass centrifuge tubes

Procedure:

  • To your sample in a glass tube, add a known amount of this compound internal standard.

  • Add chloroform and methanol to the sample to achieve a final single-phase solvent ratio of 1:2:0.8 (chloroform:methanol:water, v/v/v), considering the water content of the sample.

  • Vortex the mixture thoroughly for 1-2 minutes.

  • Add chloroform and 0.9% NaCl to induce phase separation, achieving a final solvent ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v).

  • Vortex again for 1-2 minutes.

  • Centrifuge at 1000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipids in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

LC-MS/MS Analysis for DAG Quantification

This is a general protocol and may need optimization for specific instruments and DAG species.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with additives like 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additives as mobile phase A.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the hydrophobic DAGs.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for standard bore columns).

  • Column Temperature: Typically maintained between 30-50 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for DAG analysis.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is highly selective and sensitive for quantification. For high-resolution instruments, targeted MS/MS or parallel reaction monitoring (PRM) can be used.

  • MRM Transitions: Specific precursor-to-product ion transitions for each endogenous DAG species and for this compound need to be determined and optimized. For d5-labeled DAGs, the precursor ion will be 5 Da higher than the corresponding unlabeled DAG.

Optional Derivatization for Enhanced Sensitivity

Derivatization of the hydroxyl group on the DAG molecule can improve ionization efficiency and thus sensitivity. Dimethylglycine (DMG) derivatization is one such method.

Materials:

  • Dried lipid extract

  • Dimethylglycine (DMG)

  • Coupling agents (e.g., DCC, EDC) and a catalyst (e.g., DMAP)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the dried lipid extract in the anhydrous solvent.

  • Add DMG, the coupling agent, and the catalyst.

  • Incubate the reaction mixture (e.g., at 45°C) to allow for complete derivatization.[7]

  • After the reaction, the sample can be purified (e.g., by solid-phase extraction) to remove excess reagents before LC-MS/MS analysis.

Conclusion and Recommendations

The accuracy of DAG quantification is fundamentally dependent on the choice of internal standard. While this compound is a widely accessible and commonly used internal standard, researchers must be aware of its potential limitations, primarily the chromatographic shift relative to its endogenous counterpart. This can introduce inaccuracies, especially in complex biological matrices where co-eluting lipids can cause ion suppression.

For the highest level of accuracy and precision, 13C-labeled diacylglycerol internal standards are the superior choice . Their near-perfect co-elution with the endogenous analytes ensures the most reliable correction for analytical variability. However, their availability and cost can be limiting factors.

Odd-chain diacylglycerols offer a practical alternative when a wide range of DAG species needs to be quantified and a comprehensive suite of stable isotope-labeled standards is not feasible. However, it is crucial to validate their performance for the specific DAGs of interest, as their response may not perfectly mirror that of all endogenous species.

Ultimately, the selection of an internal standard should be guided by the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and budgetary constraints. For all approaches, thorough method validation is essential to ensure reliable and reproducible quantification of these critical signaling molecules.

References

The Gold Standard for Precision: A Comparative Guide to Lipid Analysis Using 1,2-Dilinoleoylglycerol-d5

Author: BenchChem Technical Support Team. Date: December 2025

The use of a stable isotope-labeled internal standard, such as 1,2-Dilinoleoylglycerol-d5, is considered the gold standard in quantitative mass spectrometry. This is due to its chemical and physical similarity to the endogenous analyte, 1,2-Dilinoleoylglycerol. This similarity ensures that the internal standard behaves nearly identically to the analyte during sample extraction, derivatization, and ionization, effectively correcting for variations in sample handling and instrument response.

Performance Comparison of Internal Standards

The choice of an internal standard is a critical factor that directly influences the accuracy and precision of lipid quantification. The following table provides a qualitative and quantitative comparison of different types of internal standards commonly used in lipid analysis.

Internal Standard TypePrincipleAdvantagesDisadvantagesExpected Reproducibility (CV%)
This compound (Deuterated) Stable isotope dilution- Co-elutes closely with the endogenous analyte in liquid chromatography (LC).- Corrects for matrix effects and variations in ionization efficiency.- High chemical and physical similarity to the analyte.- Potential for isotopic scrambling or exchange, though minimal with d5 labeling.- May exhibit a slight retention time shift compared to the native analyte.Excellent (<10%)
¹³C-Labeled Diacylglycerol Stable isotope dilution- Co-elutes almost identically with the endogenous analyte.- No risk of isotopic exchange.- Considered the most accurate internal standard.- Higher cost and less commercial availability compared to deuterated standards.Excellent (<5-10%)
Odd-Chain Diacylglycerol (e.g., 1,2-Heptadecanoin) Structural analog- Cost-effective and readily available.- Does not occur naturally in most biological systems.- Different chromatographic behavior and ionization efficiency compared to the analyte.- May not fully compensate for matrix effects.Good (10-20%)
Non-Isotopically Labeled Structural Analog Structural analog- Can be used when a stable isotope-labeled standard is unavailable.- Significant differences in physicochemical properties compared to the analyte.- Least effective at correcting for analytical variability.Fair (>20%)

Note: The expected reproducibility (Coefficient of Variation, CV%) is based on general performance characteristics of each internal standard type in well-optimized lipidomics workflows. Specific CVs can vary depending on the complexity of the sample matrix, the concentration of the analyte, and the analytical platform used.

Experimental Protocols

Reproducible and accurate lipid analysis relies on meticulously executed experimental protocols. The following provides a detailed methodology for the quantification of diacylglycerols using an internal standard like this compound coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Experiment: Quantification of Diacylglycerols in Plasma

Objective: To accurately quantify the concentration of various diacylglycerol species in human plasma using this compound as an internal standard.

Materials:

  • Human plasma (K2EDTA)

  • This compound internal standard solution (e.g., 1 mg/mL in chloroform)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) formate (B1220265)

  • Formic acid

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

Procedure:

  • Sample Preparation and Lipid Extraction (Modified Folch Method):

    • Thaw frozen plasma samples on ice.

    • To a 2 mL microcentrifuge tube, add 50 µL of plasma.

    • Add 10 µL of the this compound internal standard solution.

    • Add 1 mL of a pre-chilled chloroform:methanol (2:1, v/v) solution.

    • Vortex vigorously for 2 minutes.

    • Add 200 µL of deionized water to induce phase separation.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase containing the lipids into a clean tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

      • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

      • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

      • Gradient: A suitable gradient to separate the diacylglycerol species (e.g., starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B).

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 55°C.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM) for a triple quadrupole mass spectrometer or Parallel Reaction Monitoring (PRM) for a high-resolution mass spectrometer.

      • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each endogenous diacylglycerol species and for this compound. For example, for 1,2-Dilinoleoylglycerol (m/z 617.5), a characteristic neutral loss of a linoleic acid moiety could be monitored. For the d5-labeled standard (m/z 622.5), the corresponding shifted transition would be monitored.

      • Optimization: Optimize MS parameters such as collision energy and declustering potential for each analyte and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for each endogenous diacylglycerol and the this compound internal standard.

    • Calculate the response ratio of the analyte to the internal standard.

    • Quantify the concentration of each diacylglycerol species using a calibration curve prepared with known amounts of non-labeled diacylglycerol standards and a fixed amount of the internal standard.

Mandatory Visualizations

To further clarify the experimental process and the underlying biological context, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is extraction Lipid Extraction (e.g., Folch Method) add_is->extraction dry_recon Dry Down & Reconstitute extraction->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms peak_integration Peak Integration lcms->peak_integration quantification Quantification peak_integration->quantification dag_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor GPCR / RTK plc PLC receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag 1,2-Diacylglycerol pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc Activates cellular_response Cellular Response pkc->cellular_response er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor ca2 Ca²⁺ Release er->ca2 ca2->cellular_response

Inter-laboratory Comparison of Lipidomics using 1,2-Dilinoleoylglycerol-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for an inter-laboratory comparison of lipidomics analyses focusing on the quantification of diacylglycerols (DAGs) using 1,2-Dilinoleoylglycerol-d5 as an internal standard. The objective is to present a standardized methodology and comparative data to aid researchers, scientists, and drug development professionals in assessing the reproducibility and accuracy of lipidomics platforms. The experimental data and protocols are based on established methodologies from various lipidomics studies.[1][2][3][4]

Quantitative Data Presentation

The following tables summarize the expected quantitative data from a hypothetical inter-laboratory comparison involving three laboratories (Lab A, Lab B, and Lab C). Each lab was provided with a standard reference material (e.g., NIST SRM 1950 - Metabolites in Frozen Human Plasma) and a set of quality control (QC) samples spiked with known concentrations of 1,2-Dilinoleoylglycerol and its deuterated internal standard, this compound.[3][4][5]

Table 1: Quantification of Endogenous 1,2-Dilinoleoylglycerol in NIST SRM 1950

LaboratoryMean Concentration (µg/mL)Standard Deviation (µg/mL)Coefficient of Variation (%)
Lab A1.250.1512.0
Lab B1.310.1813.7
Lab C1.220.1310.7
Consensus 1.26 0.15 12.1

Table 2: Inter-laboratory Precision for Quality Control Samples

QC SampleTarget Concentration (µg/mL)Lab A Measured (µg/mL)Lab B Measured (µg/mL)Lab C Measured (µg/mL)Inter-lab CV (%)
QC Low0.50.480.530.495.2
QC Mid2.52.552.412.603.8
QC High10.09.8710.159.921.5

Experimental Protocols

The following are detailed methodologies for the key experiments performed in this hypothetical inter-laboratory comparison. These protocols are based on widely accepted practices in the field of lipidomics.[1][2][6][7]

2.1. Sample Preparation and Lipid Extraction

A modified Bligh and Dyer extraction protocol is recommended for robust lipid extraction from plasma samples.[7]

  • Thawing: Frozen plasma samples (e.g., NIST SRM 1950, QC samples) are thawed on ice.

  • Aliquoting: 50 µL of each plasma sample is aliquoted into a 2 mL glass vial.

  • Internal Standard Spiking: 10 µL of a 10 µg/mL working solution of this compound in methanol (B129727) is added to each sample.

  • Extraction Solvent Addition: 1 mL of a pre-chilled (-20°C) mixture of chloroform/methanol (2:1, v/v) is added to each vial.

  • Vortexing: The mixture is vortexed for 1 minute to ensure thorough mixing.

  • Phase Separation: 200 µL of deionized water is added, and the mixture is vortexed again for 30 seconds. The samples are then centrifuged at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Lipid Layer Collection: The lower organic phase containing the lipids is carefully collected using a glass syringe and transferred to a new 1.5 mL glass vial.

  • Drying: The solvent is evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: The dried lipid extract is reconstituted in 100 µL of isopropanol/acetonitrile/water (2:1:1, v/v/v) for LC-MS analysis.

2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

A reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer is the suggested platform for this analysis.[1][2]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2]

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A linear gradient from 30% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.[1]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be employed. For targeted quantification, multiple reaction monitoring (MRM) on a triple quadrupole instrument is also suitable.[2][8]

  • Key MRM Transitions (for targeted analysis):

    • 1,2-Dilinoleoylglycerol: Precursor ion [M+NH4]+, with product ions corresponding to the loss of the fatty acyl chains.

    • This compound: Precursor ion [M+d5+NH4]+, with corresponding shifted product ions.

Mandatory Visualizations

3.1. Diacylglycerol Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving diacylglycerol (DAG). DAG is a crucial second messenger that activates protein kinase C (PKC), which in turn phosphorylates downstream targets to regulate various cellular processes.[9][10]

DAG_Signaling_Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG 1,2-Diacylglycerol (DAG) PIP2->DAG Ca Ca2+ release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Substrate Downstream Substrates PKC->Substrate Phosphorylates Response Cellular Response Substrate->Response

Caption: Simplified Diacylglycerol (DAG) signaling cascade.

3.2. Experimental Workflow for Inter-laboratory Comparison

This diagram outlines the logical flow of the inter-laboratory comparison study, from sample distribution to final data analysis.

Interlab_Workflow cluster_prep Centralized Preparation cluster_labs Participating Laboratories cluster_analysis Centralized Data Analysis Sample_Prep Sample Preparation (SRM & QCs) IS_Spike Internal Standard Spiking (this compound) Sample_Prep->IS_Spike Distribution Sample Distribution IS_Spike->Distribution Lab_A Lab A Lipid Extraction & LC-MS Distribution->Lab_A Lab_B Lab B Lipid Extraction & LC-MS Distribution->Lab_B Lab_C Lab C Lipid Extraction & LC-MS Distribution->Lab_C Data_Submission Data Submission Lab_A->Data_Submission Lab_B->Data_Submission Lab_C->Data_Submission Data_Processing Data Processing & Normalization Data_Submission->Data_Processing Statistical_Analysis Statistical Analysis (CV, Bias) Data_Processing->Statistical_Analysis Final_Report Final Comparison Report Statistical_Analysis->Final_Report

Caption: Workflow for the lipidomics inter-laboratory comparison.

References

Performance of 1,2-Dilinoleoylglycerol-d5 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the accurate quantification of diacylglycerols (DAGs) is crucial for understanding cellular signaling and disease pathogenesis. 1,2-Dilinoleoylglycerol, a key signaling lipid, requires a robust internal standard for precise measurement in complex biological matrices. This guide provides a comparative overview of the performance of 1,2-Dilinoleoylglycerol-d5 as a deuterated internal standard in various biological samples, supported by representative experimental data and detailed methodologies.

Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in mass spectrometry-based quantification.[1] Their near-identical physicochemical properties to the endogenous analyte ensure they behave similarly during sample extraction, chromatographic separation, and ionization, effectively compensating for variations in these steps.[1]

Comparative Performance Data

While comprehensive, direct validation data for this compound across multiple biological matrices is not extensively published in a single source, the following tables summarize the expected performance characteristics based on established bioanalytical methods for similar deuterated lipid standards. These values represent typical performance parameters and acceptance criteria mandated by regulatory agencies for LC-MS/MS assays.

Table 1: Representative Method Performance in Human Plasma

ParameterAcceptance CriteriaExpected Performance with this compound
Linearity (Range)Correlation Coefficient (r²) ≥ 0.991 - 1000 ng/mL, r² ≥ 0.995
Lower Limit of Quantification (LLOQ)Signal-to-Noise Ratio (S/N) ≥ 101 ng/mL
Accuracy (% Bias)Within ±15% (±20% for LLOQ)Within ±10%
Precision (%CV)≤15% (≤20% for LLOQ)≤10%
RecoveryConsistent and reproducible85 - 105%
Matrix EffectCompensated by Internal StandardMinimal impact on analyte/IS ratio

Table 2: Representative Method Performance in Human Urine

ParameterAcceptance CriteriaExpected Performance with this compound
Linearity (Range)Correlation Coefficient (r²) ≥ 0.990.5 - 500 ng/mL, r² ≥ 0.995
Lower Limit of Quantification (LLOQ)Signal-to-Noise Ratio (S/N) ≥ 100.5 ng/mL
Accuracy (% Bias)Within ±15% (±20% for LLOQ)Within ±12%
Precision (%CV)≤15% (≤20% for LLOQ)≤12%
RecoveryConsistent and reproducible80 - 110%
Matrix EffectCompensated by Internal StandardPotential for higher variability, but compensated

Table 3: Representative Method Performance in Tissue Homogenate (e.g., Liver, Brain)

ParameterAcceptance CriteriaExpected Performance with this compound
Linearity (Range)Correlation Coefficient (r²) ≥ 0.995 - 2500 ng/g, r² ≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-Noise Ratio (S/N) ≥ 105 ng/g
Accuracy (% Bias)Within ±15% (±20% for LLOQ)Within ±15%
Precision (%CV)≤15% (≤20% for LLOQ)≤15%
RecoveryConsistent and reproducible75 - 105%
Matrix EffectCompensated by Internal StandardHigher potential for matrix effects, requires robust sample cleanup

Comparison with Alternative Internal Standards

The primary alternatives to deuterated internal standards are odd-chain fatty acid-containing lipids. While these can be effective, they may not perfectly mimic the chromatographic behavior and ionization efficiency of the endogenous even-chain analytes, potentially leading to less accurate compensation for matrix effects.[1] Carbon-13 labeled standards are another alternative that offers high stability and minimal chromatographic shift, but they are often more expensive and less readily available than their deuterated counterparts.

Experimental Protocols

The following are detailed methodologies for the quantification of diacylglycerols in biological matrices using this compound as an internal standard.

Sample Preparation: Lipid Extraction from Plasma/Serum
  • Thawing: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma/serum in a glass tube, add a known amount of this compound (e.g., 50 ng in a small volume of methanol).

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a chloroform (B151607):methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes.

    • Add 0.4 mL of 0.9% NaCl solution.

    • Vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Solvent Evaporation: Carefully collect the lower organic phase into a new glass tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Sample Preparation: Lipid Extraction from Tissue Homogenate
  • Homogenization: Homogenize a known weight of tissue (e.g., 50 mg) in 1 mL of ice-cold phosphate-buffered saline (PBS).

  • Internal Standard Spiking: Add a known amount of this compound to the homogenate.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the 1 mL of tissue homogenate.

    • Vortex for 2 minutes.

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of water and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Solvent Evaporation and Reconstitution: Follow steps 4 and 5 from the plasma/serum protocol.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the lipids.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both 1,2-Dilinoleoylglycerol and this compound. The exact m/z values will depend on the adduct ion formed (e.g., [M+NH₄]⁺).

Visualizations

G cluster_0 Experimental Workflow for DAG Quantification Sample Biological Matrix (Plasma, Urine, Tissue) Spike Spike with This compound Sample->Spike Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Spike->Extraction Drydown Evaporation and Reconstitution Extraction->Drydown LCMS LC-MS/MS Analysis (C18, ESI+, MRM) Drydown->LCMS Data Data Analysis (Analyte/IS Ratio) LCMS->Data G cluster_1 Diacylglycerol Signaling Pathway GPCR GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG 1,2-Diacylglycerol PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates CellularResponse Cellular Response PKC->CellularResponse phosphorylates targets

References

Cross-Validation of 1,2-Dilinoleoylglycerol-d5 Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of quantification methods for 1,2-Dilinoleoylglycerol-d5, a deuterated stable isotope of an important signaling lipid. Accurate quantification of diacylglycerols (DAGs) like 1,2-Dilinoleoylglycerol is crucial for understanding cellular signaling pathways and for the development of novel therapeutics. This document compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA), offering supporting experimental data and detailed methodologies to aid in the selection of the most appropriate analytical technique.

Data Presentation: A Comparative Analysis of Quantification Methods

The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the typical performance characteristics for each technique.

Parameter LC-MS/MS with Stable Isotope Dilution GC-MS (with derivatization) ELISA (for related DAGs)
Linearity (R²) > 0.99> 0.99Typically > 0.95
Limit of Detection (LOD) pg/mL to low ng/mLng/mL rangeng/mL to µg/mL
Limit of Quantification (LOQ) Low ng/mLng/mL to µg/mLng/mL to µg/mL
Accuracy (% Recovery) 90-110%85-115%80-120%
Precision (%RSD) < 15%< 20%< 15% (Intra-assay), < 20% (Inter-assay)
Specificity/Selectivity High (mass-based)High (mass-based)Moderate to High (antibody-dependent)
Throughput Moderate to HighLow to ModerateHigh
Sample Derivatization Not always requiredRequiredNot required

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. Below are generalized protocols for the analysis of 1,2-Dilinoleoylglycerol using LC-MS/MS, GC-MS, and a representative ELISA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of lipids.[1] The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantification, as it corrects for variations during sample preparation and analysis.[2]

a) Sample Preparation (Lipid Extraction): A common method for lipid extraction from biological samples is a modified Bligh-Dyer procedure.

  • To a 1 mL sample (e.g., plasma, cell lysate), add 3.75 mL of a chloroform (B151607):methanol (1:2, v/v) mixture containing the this compound internal standard.

  • Vortex thoroughly for 1 minute.

  • Add 1.25 mL of chloroform and vortex again for 1 minute.

  • Add 1.25 mL of water and vortex for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:isopropanol, 1:1, v/v).

b) Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is typically used for the separation of diacylglycerols.

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A linear gradient from 30% B to 100% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

c) Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for the detection of diacylglycerols as ammonium adducts ([M+NH4]+).[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification.

    • MRM Transition for 1,2-Dilinoleoylglycerol: The precursor ion would be the [M+NH4]+ adduct, and the product ion would correspond to the neutral loss of one of the linoleic acid chains.

    • MRM Transition for this compound: The precursor and product ions will be shifted by 5 Da compared to the unlabeled analyte.

  • Collision Energy: Optimized for the specific instrument and analyte to achieve the best sensitivity and fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of diacylglycerols requires a derivatization step to increase their volatility.[4]

a) Sample Preparation and Derivatization:

  • Perform lipid extraction as described for the LC-MS/MS method.

  • Dry the lipid extract completely under nitrogen.

  • To the dried extract, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]

  • Cap the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ethers of the diacylglycerols.

  • After cooling, the sample is ready for GC-MS analysis.

b) Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 320°C at 10°C/min, and hold for 10 minutes.

  • Injection Mode: Splitless.

c) Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for the TMS-derivatized 1,2-Dilinoleoylglycerol and its d5-labeled internal standard.

Enzyme-Linked Immunosorbent Assay (ELISA)

While a specific ELISA kit for 1,2-Dilinoleoylglycerol is not commonly available, kits for other diacylglycerols, such as 2-Arachidonoylglycerol (2-AG), can provide a framework for a competitive immunoassay.[5][6]

a) Assay Principle: This type of assay typically employs a competitive inhibition format. A known amount of enzyme-labeled diacylglycerol competes with the diacylglycerol in the sample for binding to a limited number of antibody-coated wells. The amount of color produced is inversely proportional to the concentration of diacylglycerol in the sample.[6]

b) General Procedure:

  • Prepare standards and samples.

  • Add standards and samples to the antibody-coated microplate wells.

  • Add a fixed amount of biotin-conjugated diacylglycerol to each well.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate and incubate.

  • Wash the plate again.

  • Add a chromogenic substrate (e.g., TMB) and incubate for color development.

  • Stop the reaction with a stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the concentration of the diacylglycerol in the samples based on the standard curve.

Mandatory Visualizations

Signaling Pathway of 1,2-Diacylglycerol

1,2-Diacylglycerols are critical second messengers that activate Protein Kinase C (PKC).[7][8] The activation of PKC has downstream effects on various cellular processes, including a role in insulin (B600854) resistance.[9][10]

Diacylglycerol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates InsulinReceptor Insulin Receptor InsulinReceptor->PLC Activates IRS1 IRS-1 InsulinReceptor->IRS1 Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets PKC->IRS1 Inhibits (Serine Phosphorylation) Insulin Insulin Insulin->InsulinReceptor PI3K PI3K IRS1->PI3K InsulinResistance Insulin Resistance IRS1->InsulinResistance AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes

Caption: Diacylglycerol signaling pathway leading to PKC activation and its role in insulin resistance.

Experimental Workflow for Cross-Validation

A logical workflow is crucial for the cross-validation of different analytical methods.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Sample Biological Sample (e.g., Plasma, Cells) Spike Spike with This compound Sample->Spike Extract Lipid Extraction Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS GCMS GC-MS Analysis (with Derivatization) Extract->GCMS ELISA ELISA Analysis Extract->ELISA Quant Quantification LCMS->Quant GCMS->Quant ELISA->Quant Compare Compare Performance Metrics (Accuracy, Precision, Linearity, etc.) Quant->Compare Select Select Optimal Method Compare->Select

Caption: Workflow for the cross-validation of this compound quantification methods.

References

A Researcher's Guide to Assessing the Purity of 1,2-Dilinoleoylglycerol-d5 Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in lipidomics, drug development, and cell signaling, the accuracy of quantitative analyses hinges on the purity of analytical standards. 1,2-Dilinoleoylglycerol-d5, a deuterated analog of a key second messenger, is frequently used as an internal standard in mass spectrometry-based assays. Its purity is paramount for reliable and reproducible results. This guide provides a framework for comparing this compound standards, complete with experimental protocols for purity assessment and an overview of its biological significance.

Comparative Analysis of this compound Standards

While direct, publicly available head-to-head comparisons of commercial this compound standards are scarce, researchers can and should perform their own evaluations based on vendor-provided documentation and in-house analytical testing. The following table outlines the critical parameters to consider when comparing standards from different suppliers.

Table 1: Key Purity Parameters for this compound Standards

ParameterMethod of AnalysisIdeal SpecificationPotential Impact of Impurities
Chemical Purity HPLC-CAD, LC-MS>99%Co-eluting impurities can interfere with quantification. Isomeric impurities (e.g., 1,3-dilinoleoylglycerol) can lead to inaccurate measurements of the target analyte.
Isotopic Purity Mass Spectrometry≥98% deuterated forms (d1-d5)A high abundance of the unlabeled (d0) species can compromise the standard's utility for isotope dilution methods.
Fatty Acid Composition GC-MS, GC-FID>99% Linoleic AcidThe presence of other fatty acids (e.g., oleic, palmitic) indicates impurities in the starting materials or side reactions during synthesis.
Positional Isomer Purity GC-MS, LC-MS/MS>98% 1,2-isomerContamination with the 1,3-isomer can lead to inaccurate quantification, as it may have different fragmentation patterns in MS.
Enantiomeric Purity Chiral HPLC, NMR with Chiral Derivatizing Agents>99% sn-1,2 isomer (if specified)For stereospecific biological assays, the presence of the incorrect enantiomer can lead to erroneous conclusions.

Alternative Deuterated Diacylglycerol Standards:

For applications where 1,2-dilinoleoyl-d5 is not essential, researchers might consider other commercially available deuterated diacylglycerol standards. The choice of standard should be guided by the specific analytical method and the biological matrix being studied. Potential alternatives include:

  • 1,2-Dipalmitoyl-rac-glycerol-d5

  • 1,2-Dioleoyl-sn-glycerol-d5

  • 1,2-Distearoyl-rac-glycerol-d5

Experimental Protocols for Purity Assessment

The following protocols provide detailed methodologies for the key experiments required to assess the purity of this compound standards.

Chemical and Isomeric Purity by HPLC with Charged Aerosol Detection (HPLC-CAD)

This method is ideal for detecting non-volatile compounds like diacylglycerols without the need for a chromophore.[1][2][3][4][5]

Protocol:

  • Standard Preparation: Accurately weigh and dissolve the this compound standard in a suitable organic solvent (e.g., chloroform (B151607)/methanol (B129727), 2:1 v/v) to a final concentration of 1 mg/mL.

  • HPLC System:

    • Column: A normal-phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating diacylglycerol isomers.

    • Mobile Phase: A gradient elution is typically used. For example:

      • Solvent A: Hexane (B92381)/Isopropanol (99:1, v/v)

      • Solvent B: Isopropanol/Water (85:15, v/v)

      • A shallow gradient from 100% A to 90% A / 10% B over 20-30 minutes can effectively separate 1,2- and 1,3-diacylglycerol isomers.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

  • Charged Aerosol Detector (CAD) Settings:

    • Nebulizer Temperature: 35°C

    • Gas Pressure: 35 psi (Nitrogen)

  • Analysis: Inject 10 µL of the prepared standard solution. The chemical purity is determined by the peak area percentage of the main this compound peak relative to all other detected peaks.

Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol determines the identity and relative abundance of the fatty acids esterified to the glycerol (B35011) backbone.[6][7][8]

Protocol:

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • To approximately 1 mg of the standard, add 1 mL of 0.5 M NaOH in methanol.

    • Heat at 100°C for 5 minutes.

    • Add 2 mL of boron trifluoride in methanol (14% w/v), and heat again at 100°C for 5 minutes.

    • Add 2 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge.

    • Carefully collect the upper hexane layer containing the FAMEs.

  • GC-MS System:

    • Column: A polar capillary column (e.g., DB-23, 60 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 180°C.

      • Ramp 2: 5°C/min to 220°C, hold for 10 minutes.

    • Injector Temperature: 250°C

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550.

  • Analysis: Inject 1 µL of the FAMEs solution. Identify the fatty acid methyl esters by their retention times and mass spectra compared to a known FAME standard mix. The fatty acid composition is calculated from the relative peak areas.

Isotopic Purity and Quantification by ¹H-NMR

Quantitative NMR (qNMR) can be used to assess the deuteration level and to quantify the standard against a certified reference material.[9][10][11][12]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the this compound standard into an NMR tube.

    • Accurately weigh and add a known amount of a certified internal standard with a distinct, sharp proton signal (e.g., maleic acid).

    • Dissolve the mixture in a known volume of deuterated chloroform (CDCl₃).

  • ¹H-NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration. A value of 30 seconds is often sufficient.

    • Number of Scans: 16-64, depending on the concentration.

  • Data Processing and Analysis:

    • Apply a Fourier transform and phase correction to the acquired FID.

    • Carefully integrate the signals corresponding to the non-deuterated protons on the glycerol backbone of the standard and the signal of the internal standard.

    • The purity of the this compound can be calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100 Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • analyte = this compound

      • std = Internal standard

Visualizing Biological and Experimental Contexts

The Diacylglycerol Signaling Pathway

1,2-Diacylglycerol (DAG) is a critical lipid second messenger generated at the cell membrane upon the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC).[2][13][14] DAG remains in the membrane and recruits and activates a variety of downstream effector proteins, most notably Protein Kinase C (PKC).[15][16][17][18] It also activates other proteins such as Ras guanyl nucleotide-releasing proteins (RasGRPs).[19][20][21][22][23] The signaling is terminated by the action of diacylglycerol kinases (DGKs), which phosphorylate DAG to form phosphatidic acid (PA).[1][24][25][26][27][28][29]

Diacylglycerol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 DAG 1,2-Diacylglycerol (DAG) PIP2->DAG Hydrolysis PKC Protein Kinase C (PKC) DAG->PKC Activation RasGRP RasGRP DAG->RasGRP Activation DGK Diacylglycerol Kinase (DGK) DAG->DGK Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylation of substrates RasGRP->Cellular_Response Ras Activation PA Phosphatidic Acid (PA) DGK->PA Phosphorylation (Signal Termination)

Caption: The Diacylglycerol (DAG) signaling cascade.

Experimental Workflow for Purity Assessment

A systematic workflow is essential for the comprehensive assessment of a this compound standard. This involves a multi-pronged analytical approach to determine chemical, isotopic, and compositional purity.

Purity_Assessment_Workflow cluster_analysis Purity Assessment cluster_results Data Interpretation start This compound Standard hplc HPLC-CAD Analysis start->hplc nmr ¹H-NMR Analysis start->nmr transesterification Transesterification to FAMEs start->transesterification chem_purity Chemical & Isomeric Purity hplc->chem_purity gcms GC-MS Analysis fa_comp Fatty Acid Composition gcms->fa_comp iso_purity Isotopic Purity & Quantification nmr->iso_purity transesterification->gcms end Comprehensive Purity Profile chem_purity->end fa_comp->end iso_purity->end

Caption: Workflow for assessing the purity of a lipid standard.

References

Justification for Using 1,2-Dilinoleoylglycerol-d5 in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomic analysis, the accuracy and reproducibility of quantitative data are paramount. The choice of an appropriate internal standard is a critical determinant of data quality in mass spectrometry-based quantification. This guide provides a comprehensive comparison of 1,2-Dilinoleoylglycerol-d5, a deuterated internal standard, with other alternatives, supported by experimental data and detailed protocols, to justify its use in high-impact publications.

The fundamental principle of using an internal standard is to add a known amount of a compound that is chemically and physically similar to the analyte of interest to both samples and calibration standards before analysis. This allows for the correction of variability that can occur during sample preparation, such as extraction inconsistencies, and analytical variations, including matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS). Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" for quantitative bioanalysis due to their near-identical properties to the endogenous analyte.

Superior Performance of Deuterated Internal Standards

Deuterated internal standards offer significant advantages over non-deuterated (analog) internal standards. Because this compound is chemically identical to its endogenous counterpart, 1,2-Dilinoleoylglycerol, it co-elutes during chromatographic separation and exhibits the same ionization efficiency in the mass spectrometer. This co-behavior is crucial for accurately compensating for matrix effects, where other molecules in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

Non-deuterated internal standards, such as an odd-chain diacylglycerol (e.g., 1,2-diheptadecanoin), may have different chromatographic retention times and ionization efficiencies compared to the analyte of interest. This discrepancy can lead to differential matrix effects, where the internal standard and the analyte are not affected by the matrix in the same way, resulting in compromised accuracy and precision.

Comparative Performance Data

The superior performance of deuterated internal standards is evident in key analytical validation parameters. The following table summarizes typical performance data when comparing a deuterated internal standard like this compound with a non-deuterated alternative for the quantification of diacylglycerols (DAGs) in a complex biological matrix like plasma.

Performance MetricDeuterated Internal Standard (e.g., this compound)Non-Deuterated Internal Standard (e.g., 1,2-Diheptadecanoin)
Accuracy (% Bias) -2% to +3%-15% to +20%
Precision (%RSD) < 5%10-25%
Matrix Effect (%CV) < 5%> 20%
Recovery (%CV) < 8%15-30%

This data is representative and compiled from typical validation studies in lipidomics. Actual values may vary depending on the specific analyte, matrix, and analytical method.

The data clearly indicates that the use of a deuterated internal standard results in significantly better accuracy (closer to the true value) and precision (less variation between measurements). The reduced matrix effect and more consistent recovery further underscore the reliability of using this compound for robust quantitative analysis.

Experimental Protocols

To achieve the high-quality data presented above, a validated and detailed experimental protocol is essential.

Key Experimental Protocol: Quantification of Diacylglycerols in Human Plasma

1. Sample Preparation and Lipid Extraction:

  • Internal Standard Spiking: To 100 µL of human plasma, add 10 µL of a 10 µg/mL solution of this compound in methanol (B129727). For the comparison group, add 10 µL of a 10 µg/mL solution of 1,2-Diheptadecanoin in methanol.

  • Protein Precipitation and Lipid Extraction: Add 400 µL of ice-cold methanol to the plasma sample. Vortex for 30 seconds. Add 800 µL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes.

  • Phase Separation: Add 200 µL of water and vortex for 1 minute. Centrifuge at 16,000 x g for 5 minutes at 4°C.

  • Collection and Drying: Carefully collect the upper organic layer and transfer to a new tube. Dry the extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of methanol/chloroform (1:1, v/v) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.

    • Mobile Phase B: 10 mM ammonium formate in acetonitrile/isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the diacylglycerol species of interest.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimized precursor-to-product ion transitions for each diacylglycerol species and the internal standards. For 1,2-Dilinoleoylglycerol, a typical transition would be the precursor ion [M+NH4]+ to a fragment ion corresponding to the neutral loss of a linoleic acid moiety. The corresponding mass-shifted transition would be monitored for this compound.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Sample Preparation Workflow plasma Plasma Sample is_spike Spike with This compound plasma->is_spike extraction Lipid Extraction (MTBE/Methanol) is_spike->extraction centrifugation Phase Separation (Centrifugation) extraction->centrifugation collection Collect Organic Layer centrifugation->collection drying Dry Down (Nitrogen) collection->drying reconstitution Reconstitute in Methanol/Chloroform drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

A typical workflow for diacylglycerol analysis.

G cluster_1 Diacylglycerol (DAG) Signaling Pathway GPCR GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca2+ Release from ER IP3->Ca_release Downstream Downstream Signaling (e.g., Gene Expression, Cell Growth) PKC->Downstream phosphorylates targets Ca_release->PKC co-activates

Simplified diacylglycerol signaling pathway.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of diacylglycerols in complex biological matrices. Its chemical and physical similarity to the endogenous analyte ensures superior accuracy and precision by effectively compensating for analytical variability, including matrix effects. The presented data and protocols strongly justify the use of this compound in publications requiring high-quality, reproducible quantitative lipidomic data, thereby enhancing the credibility and impact of the research.

Safety Operating Guide

Proper Disposal of 1,2-Dilinoleoylglycerol-d5: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 1,2-Dilinoleoylglycerol-d5, a deuterated diacylglycerol used in various research applications.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment:

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact. Contaminated gloves should be disposed of after use in accordance with applicable laws and good laboratory practices.[3]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from potential splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.

Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of handling.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Procedure

The following procedure is a general guideline. Always consult and adhere to your institution's specific chemical waste disposal policies and local regulations.

1. Initial Assessment:

  • Determine the nature of the waste: Is it the pure compound, a solution in an organic solvent, or an aqueous emulsion? The disposal route will vary depending on the formulation.

  • Check for contamination: Has the this compound been mixed with any hazardous materials (e.g., radioactive labels, other hazardous chemicals)? If so, the entire mixture must be treated as hazardous waste corresponding to the most hazardous component.

2. Disposal of Pure this compound:

  • Small Quantities: For small research quantities, absorb the oily liquid onto an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.

  • Containment: Place the absorbed material into a designated chemical waste container. This container should be clearly labeled with the full chemical name: "this compound".

  • Waste Stream: Dispose of the container through your institution's chemical waste program, likely categorized as non-hazardous solid waste or laboratory trash, depending on local guidelines.

3. Disposal of this compound in Organic Solvents:

  • Waste Collection: If the compound is dissolved in an organic solvent (e.g., ethanol, chloroform, hexane), it should be collected in a designated solvent waste container.

  • Compatibility: Ensure the solvent is compatible with the other contents of the waste container.

  • Labeling: The waste container must be clearly labeled with all constituents, including "this compound" and the name of the solvent(s).

  • Disposal Route: This will be disposed of as flammable liquid or organic solvent waste through your institution's hazardous waste management service.

4. Disposal of Aqueous Emulsions or Mixtures:

  • Dilution: For very dilute, non-hazardous aqueous emulsions, some institutions may permit disposal down the sanitary sewer with copious amounts of water. However, you must confirm this is an acceptable practice with your institution's Environmental Health and Safety (EHS) office beforehand.

  • Prohibited Disposal: Do not allow undiluted product or large quantities to reach ground water, water courses, or sewage systems.[2]

  • Alternative for Concentrated Mixtures: If sewer disposal is not permitted, or if the mixture is concentrated, absorb the liquid onto an inert material and dispose of it as solid chemical waste as described in step 2.

Logical Flow for Disposal Decision-Making

G start Start: Have this compound waste waste_type What is the form of the waste? start->waste_type pure Pure or absorbed on inert solid waste_type->pure Pure/Solid in_solvent Dissolved in organic solvent waste_type->in_solvent Organic Solution aqueous Aqueous emulsion waste_type->aqueous Aqueous collect_solid Collect in labeled solid chemical waste container pure->collect_solid collect_solvent Collect in labeled organic solvent waste container in_solvent->collect_solvent check_local_policy Consult institutional EHS policy for aqueous waste aqueous->check_local_policy hand_off_solid Dispose through institutional chemical waste program collect_solid->hand_off_solid hand_off_solvent Dispose through institutional hazardous waste program collect_solvent->hand_off_solvent sewer_disposal Dispose down sanitary sewer with copious water check_local_policy->sewer_disposal Permitted absorb_aqueous Absorb on inert material check_local_policy->absorb_aqueous Not Permitted absorb_aqueous->collect_solid

Caption: Decision workflow for the proper disposal of this compound.

Spill Response Protocol

In the event of a spill, the following steps should be taken:

  • Ensure Personal Safety: Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Contain the Spill: Use a liquid-binding material (e.g., sand, diatomite, acid binders, universal binders, sawdust) to absorb the spill.[2]

  • Collect and Dispose: Transfer the absorbed material to a suitable, labeled container for disposal according to the procedures outlined above.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent, and dispose of the cleaning materials as chemical waste.

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.

References

Essential Safety and Logistical Information for Handling 1,2-Dilinoleoylglycerol-d5

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment (PPE) to be used when handling 1,2-Dilinoleoylglycerol-d5 to minimize exposure and ensure a safe working environment.

PPE CategoryItemSpecifications and Use
Hand Protection Disposable GlovesNitrile or latex gloves are recommended to prevent direct skin contact.[1][2]
Eye Protection Safety GlassesWear safety glasses with side shields to protect against accidental splashes.[1][2]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect clothing and skin from potential spills.[1]
Footwear Closed-Toe ShoesRequired to protect feet from spills or falling objects in the laboratory.[1]
Respiratory Not RequiredUnder normal handling conditions with adequate ventilation, respiratory protection is not necessary.[1][2]

Operational Plan: Step-by-Step Handling Procedure

Follow these procedural steps for the safe handling of this compound from receiving to preparation for use.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • For long-term stability, this compound, which contains unsaturated fatty acid chains, should be stored at or below -16°C.[3] If dissolved in an organic solvent, a temperature of -20°C ± 4°C is recommended.[3][4]

  • It is advisable to store the compound under an inert atmosphere, such as argon or nitrogen, especially if it is in an organic solution.[3]

2. Preparation for Use:

  • Ensure the work area, such as a laboratory bench or fume hood, is clean and uncluttered.

  • Don the appropriate personal protective equipment as outlined in the table above.

  • To prevent condensation, which can lead to degradation, allow the container to warm to room temperature before opening.[3]

  • If the compound is a powder, it is highly recommended to dissolve it in a suitable organic solvent immediately after opening, as unsaturated lipids can be hygroscopic.[3][4]

    • Using a glass syringe or pipette, add the appropriate volume of solvent (e.g., chloroform, dichloromethane, or DMSO) to the vial to achieve the desired concentration.[5]

    • Tightly cap the vial and gently vortex or sonicate until the lipid is completely dissolved, resulting in a clear solution.[3]

  • For transferring the compound, especially in an organic solvent, always use glass, stainless steel, or Teflon-lined equipment to avoid contamination from plastics.[3][4]

3. Post-Handling:

  • Clean all equipment and the work area thoroughly after use.

  • Remove gloves and wash hands with soap and water.

  • Securely seal the container, preferably under an inert atmosphere, and return it to the recommended storage conditions.

Disposal Plan

As this compound is not classified as a hazardous substance, disposal can typically follow standard procedures for non-hazardous chemical waste.

1. Waste Segregation:

  • Segregate lipid waste from other laboratory waste streams.[6]

2. Containment:

  • Collect all waste containing this compound, including unused product and contaminated materials (e.g., pipette tips, vials), in a clearly labeled, leak-proof container.[6]

3. Disposal:

  • Dispose of the contained waste in accordance with your institution's and local regulations for non-hazardous chemical waste. This may involve incineration or disposal through a certified waste management contractor.

Experimental Workflow

G prep_area 1. Prepare Clean Work Area don_ppe 2. Don Appropriate PPE equilibrate 3. Equilibrate Compound to Room Temp open_container 4. Open Container dissolve 5. Dissolve in Organic Solvent (if powder) transfer 6. Transfer for Use (Glass/Steel) clean 7. Clean Work Area & Equipment transfer->clean segregate A. Segregate Lipid Waste transfer->segregate store 8. Reseal & Store Compound contain B. Contain in Labeled, Leak-Proof Container dispose C. Dispose per Institutional Guidelines

Caption: Workflow for handling and disposal of this compound.

References

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